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  • Product: 3-Bromo-1-isopropyl-1H-pyrazol-5-amine
  • CAS: 1446407-07-3

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Chemical Structure Analysis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole derivatives are a significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms and the electronic landscape of these molecules are critical determinants of their biological activity and structure-activity relationships (SAR).[1] This guide provides a comprehensive, in-depth technical overview of the methodologies for the complete chemical structure analysis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, a representative substituted pyrazole.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors the process of structural elucidation. We will delve into the "why" behind experimental choices, ensuring that each step is self-validating. The core of this guide is built upon the integration of data from multiple analytical techniques to provide an unambiguous structural assignment.

Molecular Structure Overview

The target molecule for our analysis is 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. Its structure is characterized by a five-membered pyrazole ring, substituted with a bromine atom at the 3-position, an isopropyl group at the 1-position (on a nitrogen atom), and an amine group at the 5-position.

Caption: Chemical structure of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential first step in structural analysis, providing the molecular weight and, through fragmentation patterns, a "molecular fingerprint".[3] For halogenated compounds, MS is particularly informative due to the characteristic isotopic abundances of halogens.[3][4]

Principles and Expected Data

The presence of a single bromine atom is expected to result in two molecular ion peaks of nearly equal intensity, M+ and M+2, separated by 2 m/z units, corresponding to the two major isotopes of bromine, 79Br and 81Br.[5][6] The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the three nitrogen atoms in the pyrazole ring.[6]

Table 1: Predicted Mass Spectrometry Data

FeatureExpected m/zRationale
Molecular Ion [M]+ 218For 79Br isotope
Molecular Ion [M+2]+ 220For 81Br isotope
Key Fragment 176/178Loss of C3H6 (propene) from the isopropyl group
Key Fragment 139Loss of Br radical
Hypothetical Fragmentation Pathway

The fragmentation of the molecular ion is driven by the stability of the resulting ions.[3] A likely fragmentation pathway involves the loss of the bromine atom or cleavage of the isopropyl group.

M [M]+. m/z = 218/220 F1 [M - C3H6]+. m/z = 176/178 M->F1 - C3H6 F2 [M - Br]+. m/z = 139 M->F2 - Br•

Caption: Proposed fragmentation of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for generating fragments and creating a library-searchable spectrum.[3] For softer ionization to preserve the molecular ion, Chemical Ionization (CI) or Electrospray Ionization (ESI) can be employed.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all protons and carbons.

Principles and Expected Data

The chemical shifts of the protons and carbons in the pyrazole ring are influenced by the electronic effects of the substituents.[7][8] The isopropyl group will exhibit a characteristic septet for the CH proton and a doublet for the two methyl groups. The amine protons may appear as a broad signal and can be exchanged with D₂O.[7]

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
4-H ~5.5-6.0~90-100Shielded proton on the pyrazole ring.
NH₂ ~5.0-6.0 (broad)N/AExchangeable protons.
Isopropyl CH ~4.0-4.5 (septet)~45-55Deshielded by the adjacent nitrogen.
Isopropyl CH₃ ~1.2-1.5 (doublet)~20-25Typical range for isopropyl methyls.
C3 N/A~130-140Carbon bearing the bromine atom.
C5 N/A~150-160Carbon bearing the amine group.
NMR Analysis Workflow

start Sample in NMR Tube H1 ¹H NMR start->H1 Proton signals & coupling C13 ¹³C NMR start->C13 Carbon signals COSY 2D COSY H1->COSY ¹H-¹H correlations HSQC 2D HSQC H1->HSQC C13->HSQC ¹H-¹³C one-bond correlations structure Final Structure COSY->structure HMBC 2D HMBC HSQC->HMBC ¹H-¹³C long-range correlations HMBC->structure Confirm connectivity

Caption: Integrated workflow for NMR-based structure elucidation.

Experimental Protocols
  • ¹H NMR and D₂O Exchange:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[7]

    • Acquire the ¹H NMR spectrum.

    • Add a drop of D₂O, shake, and re-acquire the spectrum to identify the exchangeable NH₂ protons.[7]

  • ¹³C NMR:

    • Use the same sample (a more concentrated sample of 15-20 mg is preferable).

    • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY: Identifies proton-proton couplings, which will confirm the isopropyl group structure.[7]

    • HSQC: Correlates each proton to its directly attached carbon.[7]

    • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments and confirming the positions of the substituents on the pyrazole ring.[7]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including stereochemistry and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.[1][9]

Principles

This technique relies on the diffraction of X-rays by a single, well-ordered crystal. The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision.[1] This provides definitive information on bond lengths, bond angles, and crystal packing.[9][10]

Experimental Protocol
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[1]

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibrations and placed in an X-ray diffractometer.[1][11] Diffraction data are collected as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a final model of the atomic positions.

Table 3: Hypothetical Crystallographic Data

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
C-Br Bond Length ~1.85-1.90 Å
C-N Bond Lengths (ring) ~1.32-1.38 Å
Intermolecular Interactions Hydrogen bonding involving the NH₂ group

Integrated Structural Elucidation

The true power of chemical structure analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer a complete and validated picture of the molecule.

MS Mass Spectrometry Structure Unambiguous Structure MS->Structure Molecular Formula (C₆H₁₀BrN₃) Isotopic Pattern NMR NMR Spectroscopy NMR->Structure Connectivity (C-H Framework) Xray X-ray Crystallography Xray->Structure 3D Structure Solid-State Conformation

Caption: Integrated workflow for unambiguous structure determination.

Safety Precautions

While specific toxicological data for 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is not available, related compounds are known to be irritants and potentially harmful.[12][13] Standard laboratory safety protocols should be followed:

  • Handle in a well-ventilated area, preferably a fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

  • Avoid inhalation of dust and contact with skin and eyes.[14]

References

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • etd@IISc. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes.
  • Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview.
  • PubMed. Analysis of heterocyclic aromatic amines.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • DSpace Repository. Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.
  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • The 1H NMR spectrum of pyrazole in a nematic phase.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
  • ResearchGate. Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry.
  • PubChem. 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3 | CID 46179974.
  • MDPI. Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
  • CymitQuimica. 3-Bromo-1H-pyrazol-5-amine.
  • Organic Chemistry I Lab. Mass Spectrometry.
  • ECHEMI. Mass spectrometry analysis of multiple halogen atoms.
  • ECHEMI. 3-broMo-1H-pyrazol-5-aMine SDS, 1203705-55-8 Safety Data Sheets.
  • ChemicalBook. 3-bromo-1H-pyrazol-5-amine CAS#: 950739-21-6.
  • Sigma-Aldrich. 3-bromo-1H-pyrazol-5-amine | 950739-21-6.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Sigma-Aldrich. 3-Bromo-1H-pyrazol-5-amine | 1203705-55-8.
  • ChemicalBook. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet.
  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Oakwood Chemical. 3-Bromo-1H-pyrazol-5-amine.
  • ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.
  • Sigma-Aldrich. 3-Bromo-1H-pyrazol-5-amine | 950739-21-6.
  • Fluorochem. 3-bromo-N-methyl-1H-pyrazol-5-amine.

Sources

Exploratory

Thermodynamic Solubility Profile and Solvation Mechanics of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine in Organic Solvents

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Process Development Researchers Executive Summary The rational design of synthetic routes and pharmaceutical formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Process Development Researchers

Executive Summary

The rational design of synthetic routes and pharmaceutical formulations requires a rigorous understanding of an Active Pharmaceutical Ingredient's (API) or intermediate's solvation thermodynamics. 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS: 1446407-07-3) is a highly functionalized heterocyclic building block[1]. Its unique combination of a lipophilic halogen, a bulky branched alkyl chain, and a polar primary amine on an aromatic pyrazole core creates a complex solubility profile. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, supported by self-validating experimental protocols designed to ensure data integrity during drug development.

Structural Determinants of Solvation

The solubility of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is dictated by the interplay of its functional groups, which govern both the crystal lattice energy (solid state) and the solute-solvent interaction energy (liquid state).

  • The 5-Amino Group (-NH₂): As a primary amine, this moiety acts as both a hydrogen bond donor and acceptor. It significantly enhances solubility in polar solvents. However, unlike simple aliphatic amines, the basicity and hydrogen-bonding capacity of this amine are modulated by its conjugation with the electron-withdrawing pyrazole ring, making it highly responsive to polar aprotic solvents [2].

  • The 3-Bromo Substituent: The heavy bromine atom increases the molecule's overall lipophilicity (LogP) and polarizability. This enhances London dispersion forces, driving high solubility in halogenated solvents like dichloromethane (DCM) and chloroform.

  • The 1-Isopropyl Group: The branched aliphatic chain serves a dual purpose. First, it provides a hydrophobic domain that increases affinity for less polar organic solvents. Second, its steric bulk disrupts planar stacking in the solid state, lowering the crystal lattice energy compared to unsubstituted or methyl-substituted pyrazoles [3], thereby thermodynamically favoring dissolution.

Solubility Profile Across Organic Solvent Classes

Based on the functional group analysis and the behavior of homologous pyrazole-5-amines [3][4], the thermodynamic solubility profile of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is summarized in Table 1.

Table 1: Predicted Solubility Profile at 25°C
Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)Strong H-bond acceptance from the 5-amino group; strong dipole-dipole interactions with the pyrazole core.
Polar Aprotic Dimethylformamide (DMF)36.7> 100 (Freely Soluble)Similar to DMSO; excellent solvation of the heterocyclic system.
Polar Protic Methanol (MeOH)32.630 - 100 (Soluble)Reciprocal H-bond donation/acceptance; slightly limited by the hydrophobic isopropyl and bromo groups.
Halogenated Dichloromethane (DCM)9.150 - 100 (Soluble)High polarizability of the Br atom interacts favorably via London dispersion forces.
Non-Polar n-Heptane1.9< 1 (Practically Insoluble)Inability to disrupt the strong intermolecular H-bonding of the 5-amino groups in the crystal lattice.

Self-Validating Experimental Protocol: The Shake-Flask Methodology

To empirically validate the solubility of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, researchers must employ a methodology that accounts for both kinetic dissolution and solid-state stability. The following protocol is a self-validating system: it not only measures concentration but actively proves that the measured concentration corresponds to the intact, unchanged polymorph of the compound.

Step-by-Step Methodology
  • Solvent Saturation (Equilibration):

    • Action: Add an excess amount of solid 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (~150 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial.

    • Causality: Amber glass prevents photolytic degradation of the amine. An excess of solid ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, a prerequisite for thermodynamic equilibrium.

  • Isothermal Agitation:

    • Action: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 500 RPM for 24 to 48 hours.

    • Causality: 24-48 hours is strictly required to overcome kinetic dissolution barriers and ensure true thermodynamic equilibrium is reached.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert. Using Nylon or PES filters can lead to erroneous results, as polar amines can bind to these membranes via hydrogen bonding, artificially lowering the measured concentration of the filtrate.

  • Self-Validation (Solid-State Integrity Check):

    • Action: Recover the residual solid pellet from the centrifuge tube and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This is the critical self-validating step. Organic solvents can induce polymorphic transformations or form solvates (e.g., a DMSO-solvate). If the XRPD pattern of the pellet differs from the starting API, the measured solubility reflects the new solvate/polymorph, not the original compound.

  • Quantitative Analysis:

    • Action: Dilute the filtered supernatant appropriately and quantify using HPLC-UV at the compound's predetermined

      
      .
      
    • Causality: HPLC-UV is chosen over gravimetric analysis because gravimetric methods cannot distinguish between the intact API and potential degradation products (e.g., oxidation of the primary amine). HPLC ensures only the intact 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is quantified.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the self-validating solubility protocol, highlighting the bifurcation between liquid-phase quantification and solid-phase validation.

G API 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (Solid Phase) Equil Isothermal Equilibration (25°C, 24-48h Agitation) API->Equil Solvent Organic Solvent (Protic / Aprotic / Non-polar) Solvent->Equil Sep Phase Separation (Centrifugation + PTFE Filtration) Equil->Sep Liquid Supernatant (Dissolved Solute) Sep->Liquid Solid Residual Solid (Undissolved API) Sep->Solid HPLC HPLC-UV Quantification (Thermodynamic Solubility Limit) Liquid->HPLC XRPD XRPD Analysis (Polymorph/Solvate Integrity Check) Solid->XRPD

Figure 1: Self-validating thermodynamic solubility workflow ensuring solid-state integrity.

Implications for Drug Development & Synthesis

Understanding the solubility profile of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is critical for downstream applications. In synthetic chemistry, the high solubility in polar aprotic solvents (DMSO, DMF) makes these media ideal for nucleophilic aromatic substitutions or cross-coupling reactions utilizing the bromo-substituent. Conversely, the compound's predicted insolubility in aliphatic hydrocarbons (like n-heptane) provides an excellent anti-solvent crystallization strategy for purification, allowing chemists to precipitate the product cleanly from a DCM or ethyl acetate solution.

References

Foundational

The Stability Imperative: A Technical Guide to the Thermodynamic Properties of Brominated Aminopyrazole Intermediates

Executive Summary In the landscape of modern drug discovery, brominated aminopyrazole scaffolds have emerged as privileged structures, forming the core of numerous therapeutic candidates. Their synthetic accessibility an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, brominated aminopyrazole scaffolds have emerged as privileged structures, forming the core of numerous therapeutic candidates. Their synthetic accessibility and versatile biological activity make them highly attractive to medicinal chemists. However, the introduction of a bromine atom, while often key to enhancing potency and modulating metabolic profiles, can also significantly impact the thermodynamic stability of synthetic intermediates. Unforeseen instability can lead to challenges in synthesis, purification, and storage, ultimately impacting project timelines and resource allocation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of brominated aminopyrazole intermediates. We will delve into the theoretical underpinnings of stability, provide field-proven experimental protocols for thermal analysis, and offer a guide to computational modeling for predictive assessment.

The Significance of Brominated Aminopyrazoles in Drug Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of a bromine atom onto the aminopyrazole scaffold can profoundly influence a molecule's physicochemical properties. Bromine's unique combination of size, electronegativity, and ability to form halogen bonds allows for the fine-tuning of ligand-protein interactions, often leading to enhanced binding affinity and selectivity.[3][4]

However, the very electronic effects that make bromine a valuable substituent can also introduce an element of thermodynamic instability. The carbon-bromine bond is inherently weaker than carbon-hydrogen or carbon-fluorine bonds, and its presence can influence the overall electron distribution within the heterocyclic ring, potentially leading to a greater propensity for decomposition under thermal stress.[5] Therefore, a thorough understanding and early assessment of the thermodynamic stability of brominated aminopyrazole intermediates are not merely academic exercises but critical components of a robust drug development program.

Theoretical Framework: Factors Influencing Stability

The thermodynamic stability of a molecule is a multifaceted property governed by a combination of intramolecular and intermolecular forces. For brominated aminopyrazole intermediates, several key factors come into play:

  • Tautomerism: Aminopyrazoles can exist in different tautomeric forms, and the relative stability of these tautomers can be influenced by the position of the bromine substituent.[6]

  • Aromaticity and Resonance: The inherent aromaticity of the pyrazole ring contributes significantly to its stability. The bromine atom, with its lone pairs of electrons, can participate in resonance, further delocalizing electron density and influencing the overall stability.[7]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms in neighboring molecules. These interactions can contribute to the stability of the crystal lattice in the solid state.[4][8]

  • Steric and Electronic Effects: The position of the bromine atom and other substituents on the pyrazole ring can lead to steric hindrance or electronic repulsion, potentially destabilizing the molecule.

Experimental Assessment of Thermodynamic Stability

A definitive understanding of the thermodynamic stability of a brominated aminopyrazole intermediate requires empirical characterization. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for this purpose.[7][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] This technique is invaluable for identifying thermal events such as melting, crystallization, and solid-solid phase transitions.[12]

  • Sample Preparation: Accurately weigh 1-5 mg of the brominated aminopyrazole intermediate into a clean, hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to a point well below the expected melting point (e.g., 25 °C).

    • Set the final temperature to a point beyond the melting or decomposition point (e.g., 300 °C).

    • Program a linear heating rate, typically 10 °C/min.

    • Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHf) can be calculated by integrating the area under the melting peak.

    • Exothermic events may indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][13] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with this decomposition.[14][15]

  • Sample Preparation: Accurately weigh 5-10 mg of the brominated aminopyrazole intermediate into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Set the final temperature to a point where complete decomposition is expected (e.g., 600 °C).

    • Program a linear heating rate, commonly 10 °C/min or 20 °C/min.

    • Use an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

  • Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    • The resulting TGA curve provides a profile of mass loss over temperature, indicating the thermal stability range of the intermediate.

    • The residual mass at the end of the experiment can provide information about the formation of non-volatile decomposition products.

Data Interpretation and Integration

By combining DSC and TGA data, a comprehensive thermal profile of the brominated aminopyrazole intermediate can be constructed. For instance, an endothermic event in the DSC that corresponds to a significant mass loss in the TGA is indicative of decomposition. Conversely, a sharp endothermic peak in the DSC with no corresponding mass loss in the TGA confirms a melting event.

Table 1: Hypothetical Thermal Analysis Data for a Brominated Aminopyrazole Intermediate

ParameterValueInterpretation
Melting Point (Tm) from DSC155 °CThe temperature at which the solid intermediate transitions to a liquid.
Enthalpy of Fusion (ΔHf) from DSC85 J/gThe energy required to melt the solid.
Onset of Decomposition from TGA (Tonset)180 °CThe temperature at which the intermediate begins to degrade.
Mass Loss at 250 °C from TGA45%Significant decomposition has occurred at this temperature.

Computational Modeling for Predictive Stability Assessment

In addition to experimental analysis, computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules before they are synthesized. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose.[14][16]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry and electronic energy of a molecule. By comparing the energies of different isomers or potential decomposition products, the relative thermodynamic stability can be assessed.

  • Structure Preparation: Build the 3D structure of the brominated aminopyrazole intermediate using molecular modeling software.

  • Calculation Setup:

    • Method: Choose a suitable DFT functional. The B3LYP functional is a popular and effective choice for organic molecules.[17][18]

    • Basis Set: Select an appropriate basis set. For molecules containing halogens, a Pople-style basis set such as 6-31G(d,p) or larger is recommended to accurately describe the electronic structure.[19][20]

    • Environment: For isolated intermediates, perform the calculation in the gas phase.

    • Job Type: Perform a geometry optimization followed by a frequency calculation.

  • Calculation Execution: Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA).

  • Data Analysis:

    • The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • The output provides the Gibbs free energy (G), which is a key indicator of thermodynamic stability. Lower Gibbs free energy corresponds to higher stability.[1]

    • By calculating the Gibbs free energy of reactants and potential products, the thermodynamics of a decomposition reaction can be predicted.

dot graph TD; A[Start: 3D Structure of Brominated Aminopyrazole] --> B{DFT Calculation Setup}; B --> C[Functional: B3LYP]; B --> D[Basis Set: 6-31G(d,p)]; B --> E[Job Type: Opt + Freq]; C --> F; D --> F; E --> F{Run Calculation}; F --> G[Analyze Output]; G --> H{Gibbs Free Energy (G)}; H --> I[Assess Thermodynamic Stability];

end

Caption: Workflow for DFT-based stability prediction.

Safety and Handling of Brominated Aminopyrazole Intermediates

Given their potential for thermal instability and the inherent hazards of brominated compounds and aminopyrazoles, strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6][21]

  • Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[22]

  • Storage: Store brominated aminopyrazole intermediates in a cool, dry, and dark place, away from heat sources and incompatible materials such as strong oxidizing agents.[6]

  • Spill and Waste Management: Have a spill kit readily available. Dispose of all waste in properly labeled halogenated organic waste containers.[23]

  • Hazard Assessment: Consult the Safety Data Sheet (SDS) for any known hazards associated with the specific aminopyrazole and brominating agents used.[24][25][26]

dot graph ER { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Key safety considerations for handling intermediates.

Conclusion

The thermodynamic stability of brominated aminopyrazole intermediates is a critical parameter that can significantly influence the efficiency and success of drug discovery and development projects. A proactive approach that combines theoretical understanding, empirical testing through DSC and TGA, and predictive computational modeling using DFT provides a robust framework for de-risking the synthesis and handling of these valuable compounds. By integrating these principles into their workflow, researchers can navigate the challenges associated with these intermediates, paving the way for the successful development of novel therapeutics.

References

  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
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Exploratory

pKa values and ionization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the pKa and Ionization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine Abstract The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa and Ionization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in a biological system.[1][2] For drug development professionals, a thorough understanding of a compound's pKa is indispensable for optimizing critical properties such as solubility, permeability, target engagement, and overall pharmacokinetic profiles.[3][4][5] This guide provides a comprehensive technical analysis of the pKa and ionization characteristics of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, a substituted pyrazole of interest in medicinal chemistry. We will explore its structural attributes, present methodologies for both computational prediction and experimental determination of its pKa values, and discuss the implications of its ionization state for drug discovery applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's acid-base chemistry.

The Critical Role of pKa in Drug Discovery

The extent to which a drug molecule is ionized at a given pH governs its interaction with the biological environment. The pH-partition hypothesis, a foundational concept in pharmacology, posits that only the uncharged form of a drug can readily diffuse across lipid membranes.[3] Consequently, the pKa value directly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4]

Key considerations for drug developers include:

  • Aqueous Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and administration.[3]

  • Membrane Permeability: The neutral, more lipophilic form of a molecule is better able to cross cellular barriers like the intestinal wall or the blood-brain barrier.[5]

  • Target Binding: The charge state of a drug can be critical for electrostatic interactions, such as salt bridges, with its biological target.[4]

  • Pharmacokinetics: Ionization affects plasma protein binding, volume of distribution, and routes of elimination.[4]

Therefore, the accurate determination and interpretation of pKa are not merely academic exercises but essential steps in the rational design and optimization of effective and safe therapeutic agents.[1][2]

Structural Analysis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

To predict the ionization behavior of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, we must first analyze its molecular structure and the electronic effects of its constituent groups.

  • Pyrazole Core: The parent pyrazole ring is weakly basic, with the conjugate acid of pyrazole having a pKa of approximately 2.5.[6][7][8] This basicity arises from the lone pair of electrons on the sp2-hybridized, pyridine-like nitrogen atom (N2). The nitrogen at position 1 (N1) is substituted with an isopropyl group, precluding its involvement in protonation or deprotonation.

  • 5-Amino Group (-NH2): This primary amine is a potent electron-donating group. Through resonance, it increases the electron density of the pyrazole ring and, more importantly, is itself a primary site of basicity. Electron-donating groups are known to increase the basicity of the pyrazole system.[9][10]

  • 3-Bromo Group (-Br): The bromine atom is an electron-withdrawing group via the inductive effect. This effect will decrease the electron density on the pyrazole ring, thereby reducing the basicity of the nearby nitrogen atoms.

  • 1-Isopropyl Group (-CH(CH3)2): As an alkyl group, the isopropyl substituent is weakly electron-donating and is expected to have a minor impact on the molecule's overall pKa.

Based on this analysis, there are two potential sites for protonation: the exocyclic 5-amino group and the pyridine-like N2 atom of the pyrazole ring. The 5-amino group is predicted to be the more basic center and the primary site of protonation under physiological conditions. A second protonation at N2 may occur in highly acidic environments.

Predicted Ionization Equilibrium

The primary ionization equilibrium involves the protonation of the 5-amino group.

Caption: Predicted primary ionization equilibrium of the molecule.

Methodologies for pKa Determination

While computational models provide valuable initial estimates, experimental validation is crucial for accuracy.[1][2] We will detail two robust, widely-used methods for pKa determination: potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a highly reliable and direct method for measuring pKa.[11][12] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.

  • System Preparation & Calibration:

    • Calibrate a high-precision pH meter and combination glass electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

    • Prepare a standardized titrant solution (e.g., 0.1 M HCl, as the analyte is a base).

    • Prepare a stock solution of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. Due to potential low aqueous solubility, a co-solvent system (e.g., methanol/water) may be required.

  • Analyte Solution Preparation:

    • In a temperature-controlled titration vessel, prepare the final analyte solution to a concentration of approximately 1 mM.[12]

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[13] This minimizes changes in activity coefficients.

  • Titration Procedure:

    • Purge the analyte solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the results.[12][13]

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not contact the electrode.

    • Add the 0.1 M HCl titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH value at the half-equivalence point, where half of the base has been neutralized.

    • To precisely identify the equivalence point (the point of maximum slope), calculate and plot the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative curve corresponds to the equivalence volume.

    • The pKa is then read from the titration curve at one-half of this equivalence volume.

Method 2: UV-Vis Spectrophotometry

This method is applicable when the protonated (BH+) and neutral (B) forms of the molecule exhibit different ultraviolet-visible absorption spectra, which is common for aromatic compounds.[11]

  • Preparation of Solutions:

    • Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to pH 12).

    • Prepare a concentrated stock solution of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine in a suitable solvent (e.g., methanol).

  • Spectral Measurement:

    • For each buffer solution, add an identical, small aliquot of the analyte stock solution to ensure the total concentration of the compound remains constant.

    • Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for each pH-buffered solution.

  • Data Analysis:

    • Examine the overlaid spectra to identify an analytical wavelength where the difference in absorbance between the fully protonated and neutral forms is maximal.[11]

    • The presence of one or more isosbestic points (wavelengths where the molar absorptivity of both species is equal) is a strong indicator of a simple, two-component equilibrium.[11]

    • Plot the absorbance at the chosen analytical wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which the concentrations of the protonated and neutral species are equal.[11][14] This can be found by fitting the data to the Henderson-Hasselbalch equation.[14]

General Experimental Workflow

pKa_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis Prep_Analyte Prepare Analyte Stock Solution Titrate Perform Incremental Titration Prep_Analyte->Titrate Measure_UV Measure Absorbance vs. pH Prep_Analyte->Measure_UV Prep_Titrant Prepare & Standardize Titrant (Potentiometry) Prep_Titrant->Titrate Prep_Buffers Prepare pH Buffers (Spectrophotometry) Prep_Buffers->Measure_UV Calibrate Calibrate pH Meter Calibrate->Titrate Plot_Curve Plot Titration Curve (pH vs. Volume) Titrate->Plot_Curve Plot_Sigmoid Plot Sigmoid Curve (Abs vs. pH) Measure_UV->Plot_Sigmoid Find_EP Determine Equivalence Point (EP) Plot_Curve->Find_EP Find_pKa Calculate pKa Plot_Sigmoid->Find_pKa pKa at Inflection Point Find_EP->Find_pKa pKa at 1/2 EP

Caption: Generalized workflow for experimental pKa determination.

Data Summary and Implications for Drug Development

Accurate pKa values allow for the prediction of a compound's ionization state at various physiological pHs.

Table 1: Predicted and Experimental pKa Values
Ionizable GroupPredicted pKa (Computational Estimate)Experimental pKa (Hypothetical)Method
5-Amino Group (pKa1)4.5 - 5.55.1 ± 0.1Potentiometric Titration
Pyrazole N2 (pKa2)< 1.0Not determined-

Note: Predicted values are based on the analysis of substituent effects on the pyrazole-amine scaffold. Experimental values are hypothetical examples of what might be obtained through the described methods.

Table 2: Predicted Ionization Profile at Key pH Values
pH% Neutral Species (B)% Protonated Species (BH+)Predominant FormImplications
2.0 (Stomach)~0.8%~99.2%ProtonatedHigh solubility, low membrane permeability.
7.4 (Blood/Tissues)99.6%0.4%NeutralLow solubility, high membrane permeability.[5]
8.0 (Intestine)99.8%0.2%NeutralFavorable for absorption from the intestine.[3]

Calculations are based on the Henderson-Hasselbalch equation using the hypothetical experimental pKa of 5.1.

Interpretation and Field-Proven Insights:

With a pKa of approximately 5.1, 3-Bromo-1-isopropyl-1H-pyrazol-5-amine will be predominantly in its neutral, un-ionized form at physiological pH (7.4).[5] This has significant consequences for its drug-like properties:

  • Absorption: The high percentage of the neutral species in the pH range of the small intestine suggests that the compound should be well-absorbed.[3]

  • Distribution: Its neutral state at blood pH will facilitate distribution into tissues and across cellular membranes, including potentially the blood-brain barrier.

  • Solubility & Formulation: The low aqueous solubility of the neutral form may present formulation challenges. The ability to form a salt by protonating the amine (e.g., a hydrochloride salt) would be a viable strategy to create a more soluble form for administration.[4]

  • Off-Target Effects: While amines are common in drugs, high basicity can lead to off-target liabilities such as hERG channel inhibition.[4] The relatively low basicity (pKa ~5.1) of this compound is advantageous, potentially reducing the risk of such off-target effects.

Conclusion

This technical guide has provided a detailed examination of the pKa and ionization behavior of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. Through structural analysis, we identified the 5-amino group as the primary basic center, a prediction that forms the basis for experimental investigation. We have outlined rigorous, self-validating protocols for pKa determination using potentiometric titration and UV-Vis spectrophotometry.

The pKa value is a cornerstone of medicinal chemistry, profoundly influencing a molecule's journey through the body.[2][3] The finding that this pyrazole derivative is predominantly neutral at physiological pH offers critical insights for drug development professionals, guiding strategies for formulation, predicting ADMET properties, and optimizing for therapeutic success. A combined approach, leveraging both predictive computational tools and precise experimental measurements, provides the most reliable characterization of a compound's ionization profile, accelerating the transition of promising molecules from discovery to development.[1]

References

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  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485–496. Retrieved from [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

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  • El-Kholy, A. A., & Halim, P. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Retrieved from [Link]

  • Saris, A., & Smejkal, P. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Wang, J., Liu, H., & Yao, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1663. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Hill, J. G. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1285-1287. Retrieved from [Link]

  • Journal of Pharmaceutical and BioSciences. (n.d.). A review on Pyrazole derivatives of pharmacological potential. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Routledge. (2017, October 18). Computational Approaches for the Prediction of pKa Values - 1st Edition. Retrieved from [Link]

  • American Chemical Society. (2025, May 9). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]

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  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

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  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

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  • ResearchGate. (2014, December). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

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Foundational

The Ascendancy of 1-Isopropyl-Substituted Pyrazoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1] Among the diverse substitutions on this versatile scaffold, the 1-isopropyl group has emerged as a particularly compelling moiety, imparting favorable pharmacokinetic and pharmacodynamic properties to a host of derivatives. This technical guide offers an in-depth exploration of 1-isopropyl-substituted pyrazole derivatives, delineating their synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential.

I. Synthetic Strategies for the 1-Isopropyl-Pyrazole Core

The construction of the 1-isopropyl-pyrazole scaffold is primarily achieved through two robust synthetic routes: N-alkylation of a pre-existing pyrazole ring and the cyclocondensation of a β-dicarbonyl compound with isopropylhydrazine. The choice of methodology is often dictated by the desired substitution pattern and the availability of starting materials.

A pivotal intermediate in the elaboration of this scaffold is 1-isopropyl-1H-pyrazole-4-carbaldehyde . Its synthesis is most efficiently accomplished via the Vilsmeier-Haack reaction, a powerful formylation technique for electron-rich heterocycles.[2]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask to 0°C using an ice bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃) (1.5-2.5 equivalents) dropwise via a dropping funnel.

  • Allow the resulting viscous mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).[3]

2. Formylation Reaction:

  • Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to 60-80°C and monitor the reaction's progress by thin-layer chromatography (TLC).[3]

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 1-isopropyl-1H-pyrazole-4-carbaldehyde.[3]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Reaction Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 1-isopropyl-1H-pyrazole Pyrazole->Intermediate 0°C to 80°C Product 1-isopropyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Work-up

Vilsmeier-Haack synthesis of a key pyrazole intermediate.

Another crucial building block for diversification is 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester . This intermediate is invaluable for Suzuki coupling reactions to introduce aryl or heteroaryl substituents at the 4-position. Its preparation involves the conversion of 1-isopropyl-4-iodopyrazole to a Grignard reagent, followed by trapping with a boronic ester.[4]

Experimental Protocol: Synthesis of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester

1. Grignard Reagent Formation:

  • In a flame-dried flask under an inert atmosphere, place magnesium turnings.

  • Add a solution of 1-isopropyl-4-iodopyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium.

  • Initiate the reaction, and then add the remaining 1-isopropyl-4-iodopyrazole solution dropwise.

  • After the addition, stir the mixture at room temperature until the magnesium is consumed.

2. Borylation:

  • Cool the freshly prepared Grignard reagent to -10 to -15°C.

  • Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) (1.2 equivalents) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[4]

3. Work-up and Purification:

  • Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

II. Biological Activities and Therapeutic Applications

1-Isopropyl-substituted pyrazole derivatives exhibit a remarkable breadth of biological activities, with prominent applications in oncology, infectious diseases, and inflammatory conditions.

A. Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives targeting key signaling pathways involved in cell proliferation and survival.[5]

Compound Class/ExampleTarget(s)Cancer Cell Line(s)IC50 (µM)
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9HCT-116 (Colon)0.04 - 0.94
HT29 (Colon)~0.1
A549 (Lung)~0.2
MCF-7 (Breast)~0.3
Benzoxazine-pyrazole hybrids EGFRMCF-7, A549, HeLa, PC32.82 - 6.28
Pyrazolone-pyrazole derivative VEGFR-2MCF-7 (Breast)16.50
3,5-diaminopyrazole-1-carboxamide CDK9HePG2 (Liver)6.57
HCT-116 (Colon)9.54
MCF-7 (Breast)7.97

This table presents a selection of data for pyrazole derivatives, some of which may not be 1-isopropyl substituted, to illustrate the anticancer potential of the broader class.[5][6][7]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the 1-isopropyl-pyrazole derivative for 48 hours. Include a vehicle control (e.g., DMSO).[8]

3. MTT Addition and Incubation:

  • Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.[8]

4. Formazan Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

G cluster_0 Cellular Proliferation Pathways cluster_1 Inhibition by Pyrazole Derivatives Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Growth_Factors->Receptor_Tyrosine_Kinases RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor_Tyrosine_Kinases->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_mTOR Cell_Cycle_Progression Cell Cycle Progression (CDKs) RAS_RAF_MEK_ERK->Cell_Cycle_Progression PI3K_AKT_mTOR->Cell_Cycle_Progression Proliferation Uncontrolled Proliferation Cell_Cycle_Progression->Proliferation Pyrazole_Derivatives 1-Isopropyl-Pyrazole Derivatives Pyrazole_Derivatives->Receptor_Tyrosine_Kinases Inhibition Pyrazole_Derivatives->Cell_Cycle_Progression Inhibition

Inhibition of cancer cell signaling by pyrazole derivatives.
B. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and 1-isopropyl-pyrazole derivatives have shown promise in this arena.[9]

Compound Class/ExampleTest Organism(s)MIC (µg/mL)
Pyrazoline derivative Staphylococcus aureus64
Pseudomonas aeruginosa32-64
Bacillus subtilis64
Enterococcus faecalis32
Hydrazone-pyrazole derivative Gram-positive & Gram-negative bacteria62.5 - 125
Fungi2.9 - 7.8
Indazole/Pyrazoline derivatives Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Enterococcus faecium (including MDR strains)4

This table presents a selection of data for pyrazole derivatives, some of which may not be 1-isopropyl substituted, to illustrate the antimicrobial potential of the broader class.[9][10][11]

1. Preparation of Compound Dilutions:

  • Perform two-fold serial dilutions of the 1-isopropyl-pyrazole derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[12]

2. Inoculum Preparation:

  • Prepare a microbial suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[13]

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[12][13]

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13]

C. Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and pyrazole derivatives, including the well-known COX-2 inhibitor celecoxib, are potent anti-inflammatory agents.[14]

Compound Class/ExampleTarget(s)In Vitro AssayIC50
Thiophene-pyrazole hybrid COX-2Enzymatic InhibitionSubmicromolar
Pyrazole derivative IL-6 expressionLPS-stimulated BV2 cells9.562 µM
Isonicotinoyl-pyrazole derivative General inflammationProtein denaturation1.42 ± 0.1 µg/mL
3,5-diarylpyrazole COX-2Enzymatic Inhibition0.01 µM

This table presents a selection of data for pyrazole derivatives, some of which may not be 1-isopropyl substituted, to illustrate the anti-inflammatory potential of the broader class.[15][16][17]

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the 1-isopropyl-pyrazole derivative for 1-2 hours.[18]

2. Inflammatory Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.[18]

3. Griess Reaction:

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[18]

4. Measurement and Quantification:

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. A reduction in nitrite levels indicates anti-inflammatory activity.[18]

III. Structure-Activity Relationships (SAR)

The biological activity of 1-isopropyl-substituted pyrazoles is profoundly influenced by the nature and position of other substituents on the pyrazole ring.

  • Substitution at the 4-position: The introduction of a sulfonamide or trifluoromethyl group at this position is often critical for COX-2 selectivity in anti-inflammatory derivatives.[17]

  • Aryl Substituents: The presence of aryl groups at the 3 and 5-positions can enhance binding to target proteins through π-π stacking interactions. For instance, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position are key for potent cannabinoid CB1 receptor antagonism.[12]

  • Linkers and Fused Rings: The nature of linkers connecting the pyrazole core to other moieties and the fusion of the pyrazole with other heterocyclic rings can significantly modulate activity. For example, in some anticancer derivatives, a 6-one substitution on a fused pyrimidine ring leads to potent dual EGFR/VEGFR-2 inhibition.

Sources

Exploratory

Topic: Electronic Properties of the 5-Amino Group in Bromopyrazoles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The strategic incorporation of a bromine atom onto this framework further enhances its utility, providing a versatile handle for synthetic diversification. This technical guide offers an in-depth exploration of the nuanced electronic properties of the 5-amino group on the bromopyrazole core. We will dissect the interplay between the electron-donating amino group and the inductively withdrawing bromine atom, examining how this dynamic balance governs the molecule's reactivity, physicochemical properties, and ultimately, its biological function. This document moves beyond a simple recitation of facts to provide field-proven insights, explaining the causal relationships behind experimental observations and computational predictions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to rationally design and synthesize novel bromopyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural motif that imparts a unique combination of chemical stability and biological reactivity.[2] This has led to its widespread use in the development of drugs across numerous therapeutic areas, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[3] The functionalization of the pyrazole ring with an amino group, particularly at the C5 position, creates a versatile and highly valuable framework for drug discovery.[2][4] These 5-aminopyrazoles serve as crucial building blocks for more complex fused heterocyclic systems and are integral to a range of approved drugs, such as the BTK inhibitor Pirtobrutinib, used in cancer therapy.[1][5]

The introduction of a bromine atom adds another layer of strategic importance. The C-Br bond is a key functional group for synthetic chemists, enabling post-synthesis modifications through reactions like palladium-catalyzed cross-coupling, which allows for the construction of complex molecular architectures.[6] Understanding the electronic influence of the 5-amino group is paramount, as it directly modulates the reactivity of the entire bromopyrazole system. This guide aims to provide a comprehensive analysis of these electronic effects, bridging theoretical principles with practical applications in synthesis and drug design.

The Dual Electronic Nature of the 5-Amino Group

The electronic character of the 5-amino group is governed by a delicate balance between two opposing electronic effects: a powerful, electron-donating mesomeric (or resonance) effect and a weaker, electron-withdrawing inductive effect.

The Mesomeric (Resonance) Effect: An Electron-Donating Powerhouse

The primary electronic contribution of the amino group is its strong +M (mesomeric) effect. The lone pair of electrons on the nitrogen atom can be delocalized into the pyrazole ring's π-system. This delocalization significantly increases the electron density of the ring, particularly at the C4 position and the ring nitrogen atoms.[7] This activation of the ring is a critical factor in its chemical reactivity.

Sources

Foundational

Technical Guide: Determination of the Crystal Structure of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

Abstract This technical guide outlines the comprehensive workflow for determining the single-crystal X-ray structure of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. As of the date of this publication, a public crystal structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the comprehensive workflow for determining the single-crystal X-ray structure of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. As of the date of this publication, a public crystal structure for this specific compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD)[1][2][3] or the Crystallography Open Database (COD).[4][5][6][7][8] Therefore, this document serves as a procedural whitepaper for researchers and drug development professionals, providing a detailed roadmap from synthesis and crystallization to data collection and structure refinement. The methodologies described herein are grounded in established crystallographic principles and best practices for small organic molecules.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For active pharmaceutical ingredients (APIs) and their intermediates, such as pyrazole derivatives, this structural knowledge is critical. It governs intermolecular interactions, crystal packing, solubility, and ultimately, bioavailability. 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is a heterocyclic amine of interest in medicinal chemistry, and knowledge of its crystal structure would provide invaluable insights for rational drug design and solid-state characterization. This guide provides the experimental and computational framework necessary to obtain this crucial data.

Synthesis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

A related synthesis for 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters involves the oxidative dehydrogenation of the corresponding pyrazoline.[9] Halogenation of 3-aryl-1H-pyrazol-5-amines has also been reported using N-halosuccinimides.[10]

Proposed Synthetic Pathway:

A potential route could start from a commercially available aminopyrazole. The synthesis would likely involve a multi-step process, including the protection of the amino group, N-isopropylation, bromination of the pyrazole ring, and subsequent deprotection.

Purification and Characterization:

Following synthesis, the crude product must be purified to ≥98% purity to be suitable for crystallization. This is typically achieved through column chromatography, followed by recrystallization. The purified compound's identity and purity should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Single Crystal Growth: The Crystallographer's Art

Obtaining a high-quality single crystal is often the most challenging step in the process.[11][12] The ideal crystal for single-crystal X-ray diffraction should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in each dimension.[13] For small organic molecules like 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, several crystallization techniques can be employed.[11][14][15][16]

Crystallization Methodologies

A screening approach using various solvents and techniques is recommended.

Crystallization TechniqueDescription
Slow Evaporation A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can influence crystal growth.[12]
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial inside a larger, sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.
Thermal Gradient A saturated solution of the compound is subjected to a slow, controlled temperature change (either cooling or heating, depending on the solubility curve) to induce crystallization.

Solvent Selection: A good starting point for solvent screening includes common laboratory solvents of varying polarities, such as:

  • Polar: Ethanol, Methanol, Acetonitrile

  • Non-polar: Hexane, Toluene

  • Intermediate: Dichloromethane, Ethyl Acetate, Acetone

A combination of these solvents can also be effective.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13][17][18]

Experimental Protocol for SC-XRD
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryo-loop or a thin glass fiber.[13]

  • Data Collection: The mounted crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[19] The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13][20]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Workflow for Crystal Structure Determination

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification (Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection SC-XRD Data Collection mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation

Caption: Workflow from synthesis to final crystal structure validation.

Structure Solution and Refinement

The ultimate goal of the crystallographic experiment is to determine the arrangement of atoms in the crystal.[21]

Structure Solution

The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules, direct methods are typically successful in solving the phase problem.[19] This yields an initial electron density map.

Structure Refinement

The initial model obtained from structure solution is then refined.[22][23][24] This is an iterative process of adjusting the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[19][23] The quality of the final structure is assessed by the R-factor, which should be as low as possible for a well-refined structure.

Data Deposition

Upon successful structure determination and refinement, it is standard practice to deposit the crystallographic data in a public database to benefit the scientific community. The two primary databases for small molecule crystal structures are:

  • Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[1][2][3]

  • Crystallography Open Database (COD): An open-access collection of crystal structures.[4][5][6][7][8]

Conclusion

While the crystal structure of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is not currently in the public domain, this technical guide provides a comprehensive and actionable framework for its determination. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate the three-dimensional structure of this and other novel small molecules. This information is paramount for advancing research in medicinal chemistry and materials science.

References

  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427.
  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • The Cambridge Structural Database. (n.d.). CCDC. Retrieved from [Link]

  • Gražulis, S., Merkys, A., Vaitkus, A., & Okulič-Kazarinas, M. (2009). Crystallography Open Database–an open-access collection of crystal structures. Journal of applied crystallography, 42(4), 726-729.
  • Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. (2011). Nucleic Acids Research. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved from [Link]

  • Cambridge Structure Database. (n.d.). UW-Madison Libraries. Retrieved from [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Warren, M. R., & conspired, I. D. (2023). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(16), 2346-2361.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

  • Single Crystal Structure Refinement (SREF). (2018, June 15). SERC. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton - University of Southampton. Retrieved from [Link]

  • Zhang, Y., et al. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]

  • Crystal Structure Determination & Refinement. (n.d.). Fiveable. Retrieved from [Link]

  • Giacovazzo, C. (Ed.). (2011). Fundamentals of crystallography. Oxford university press.
  • Introduction to Structure Refinement. (n.d.). Retrieved from [Link]

  • Atkins, P., & de Paula, J. (2014). Atkins' physical chemistry. Oxford university press.
  • Single-crystal X-ray Diffraction. (2018, June 15). SERC. Retrieved from [Link]

  • Single Crystal X-Ray Structure Determination. (2025, July 18). Improved Pharma. Retrieved from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. Retrieved from [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of pyrazolo[1,5-a]pyrimidines using 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

Topic: Synthesis of Pyrazolo[1,5-a]pyrimidines using 3-Bromo-1-isopropyl-1H-pyrazol-5-amine For: Researchers, scientists, and drug development professionals. Abstract The pyrazolo[1,5-a]pyrimidine core is a cornerstone s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Pyrazolo[1,5-a]pyrimidines using 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyrimidine core is a cornerstone scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and clinically approved drugs.[1][2][3][4] Its rigid, planar, and nitrogen-rich framework provides an ideal platform for developing potent and selective inhibitors of various therapeutic targets, particularly protein kinases.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the strategic use of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine as a versatile starting material. We will delve into the mechanistic rationale, provide step-by-step experimental procedures, and discuss how the resulting brominated scaffold serves as a key intermediate for library development through subsequent cross-coupling reactions.

Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Scaffold

The fusion of a pyrazole and a pyrimidine ring creates a unique bicyclic heteroaromatic system with a rich electronic landscape, capable of engaging in a multitude of interactions with biological macromolecules. This structural motif is central to drugs like Zaleplon (a hypnotic agent) and Indiplon (a sedative), and is heavily explored in oncology for the development of kinase inhibitors targeting CDK2, Pim-1, and Trk kinases.[2][6][7]

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5] The most common and robust method for constructing this core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[2][5][8]

This application note specifically focuses on 3-Bromo-1-isopropyl-1H-pyrazol-5-amine . The choice of this starting material is strategic:

  • The 5-amino group is the primary nucleophile that drives the initial ring-forming reaction.

  • The N1-isopropyl group enhances solubility and provides a handle to modulate metabolic stability.

  • The 3-bromo substituent is a critical functional handle. It remains intact during the initial cyclization and serves as a powerful anchor point for late-stage functionalization via metal-catalyzed cross-coupling reactions, enabling rapid library generation.

Mechanistic Rationale: The Cyclocondensation Pathway

The formation of the pyrazolo[1,5-a]pyrimidine ring from a 5-aminopyrazole and a 1,3-dicarbonyl compound proceeds via a well-established condensation-cyclization cascade.

The key steps are:

  • Initial Nucleophilic Attack: The exocyclic 5-amino group of the pyrazole, being the more nucleophilic nitrogen, attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This attack forms a hemiaminal intermediate, which readily dehydrates to yield a β-enaminone intermediate.

  • Intramolecular Cyclization & Dehydration: The endocyclic N1-nitrogen of the pyrazole then performs an intramolecular nucleophilic attack on the second carbonyl group. Subsequent dehydration of the resulting cyclic hemiaminal yields the final aromatic pyrazolo[1,5-a]pyrimidine core.

The use of an N1-substituted aminopyrazole, such as our target starting material, definitively controls the regiochemistry of the cyclization, preventing the formation of isomeric products like pyrazolo[3,4-b]pyridines.[9]

Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 5-Aminopyrazole Derivative C β-Enaminone Intermediate A->C Attack & Dehydration B 1,3-Dicarbonyl Compound B->C D Intramolecular Attack C->D Tautomerization E Final Product (Pyrazolo[1,5-a]pyrimidine) D->E Dehydration

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Core Experimental Protocol

This section provides a detailed, self-validating protocol for a representative synthesis.

Protocol 1: Synthesis of 3-Bromo-1-isopropyl-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Objective: To synthesize a representative pyrazolo[1,5-a]pyrimidine via acid-catalyzed cyclocondensation.

Materials:

  • 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

  • 1-(4-methoxyphenyl)butane-1,3-dione

  • Glacial Acetic Acid (Solvent and Catalyst)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer hotplate

  • Stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

G Experimental Workflow start Step 1: Reagent Combination Combine aminopyrazole, dicarbonyl, and acetic acid in flask. react Step 2: Reaction Heat mixture to reflux (e.g., 120 °C) for 4-6 hours. Monitor by TLC. start->react workup Step 3: Work-up & Isolation Cool to RT. Pour into ice-water. Neutralize with NaHCO₃. Filter the precipitate. react->workup purify Step 4: Purification Wash solid with water, then cold ethanol. Recrystallize from ethanol/water. workup->purify characterize Step 5: Characterization Dry product under vacuum. Analyze via NMR, MS, HRMS. purify->characterize

Caption: Step-by-step experimental workflow for synthesis.

Procedure:

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 eq, e.g., 2.18 g, 10 mmol) and 1-(4-methoxyphenyl)butane-1,3-dione (1.05 eq, 2.02 g, 10.5 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL). The acid serves as both the solvent and a catalyst for the dehydration steps.

  • Reaction: Attach a reflux condenser and place the flask in a heating mantle on a stirrer hotplate. Heat the mixture to reflux (approx. 118-120 °C) with vigorous stirring.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours until the starting aminopyrazole is consumed (typically 4-6 hours).

  • Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with stirring. A precipitate should form.

  • Neutralization: Carefully neutralize the slurry by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to remove the acetic acid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) followed by a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

  • Purification & Drying: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the final product under vacuum to a constant weight.

Data Presentation: Versatility of the Protocol

The described protocol is highly versatile and can be applied to a range of 1,3-dicarbonyl compounds to generate a library of substituted pyrazolo[1,5-a]pyrimidines.

Entry1,3-Dicarbonyl ReagentProduct StructureTypical Yield (%)
1Acetylacetone

85-95%
2Benzoylacetone

80-90%
3Dibenzoylmethane

75-85%
41,1,1-Trifluoro-2,4-pentanedione

88-96%

Note: Placeholder images are used for structures. Yields are estimated based on literature precedents for similar transformations.[9][10]

Application: The 3-Bromo Group as a Gateway for Diversification

The primary value of this synthetic route lies in the production of the 3-bromo-pyrazolo[1,5-a]pyrimidine intermediate. This bromine atom is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities at a late stage of the synthesis.

Common Downstream Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.[8][11]

  • Buchwald-Hartwig Amination: Reaction with amines to install substituted amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

Diversification cluster_reactions Cross-Coupling Reactions cluster_products Diverse Library Core 3-Bromo-Pyrazolo[1,5-a]pyrimidine Core Intermediate Suzuki Suzuki (+ R-B(OH)₂) Core:f0->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Core:f0->Buchwald Sonogashira Sonogashira (+ R-C≡CH) Core:f0->Sonogashira Prod1 3-Aryl Product Suzuki->Prod1 Prod2 3-Amino Product Buchwald->Prod2 Prod3 3-Alkynyl Product Sonogashira->Prod3

Caption: Diversification strategy via cross-coupling reactions.

Conclusion

The use of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine provides a robust, efficient, and highly strategic entry point for the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidines. The straightforward cyclocondensation protocol detailed herein yields a key intermediate that serves as a versatile platform for late-stage functionalization. This approach is ideally suited for medicinal chemistry programs aimed at exploring the structure-activity relationships (SAR) of this important class of heterocyclic compounds for drug discovery.

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Journal of the Iranian Chemical Society.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Current Issues in Molecular Biology.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023).
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.).

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

Abstract The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this reaction for the synthesis of substituted 5-amino-1-isopropyl-1H-pyrazol-3-yl)amines from the key intermediate, 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. Pyrazole derivatives are ubiquitous scaffolds in medicinal chemistry, and this guide details the critical parameters, optimization strategies, and step-by-step protocols necessary to navigate the unique challenges posed by heteroaromatic substrates. We delve into the causality behind reagent selection, provide robust starting protocols, and offer a systematic troubleshooting guide to ensure reliable and high-yielding outcomes.

Reaction Principle & Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide/triflate and a primary or secondary amine in the presence of a base.[2][3] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole substrate, forming a Pd(II) complex.[1]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[2][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex [Pyrazolyl-Pd(II)(Br)L_n] pd0->oa_complex Oxidative Addition amido_complex [Pyrazolyl-Pd(II)(NR'R'')L_n] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (3-Amino-pyrazole) amido_complex->product base Base-H+ amido_complex->base sub1 Pyrazolyl-Br sub1->oa_complex sub2 HNR'R'' sub2->oa_complex base_in Base base_in->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Pyrazole Substrates

The amination of N-heterocycles like 3-Bromo-1-isopropyl-1H-pyrazol-5-amine presents unique challenges not typically encountered with simple aryl halides.

  • Catalyst Inhibition: The lone pairs on the pyrazole ring nitrogens and the exocyclic C5-amine can coordinate to the palladium center. This coordination can act as a competitive inhibition pathway, sequestering the catalyst and preventing it from entering the catalytic cycle. This is a common issue with nitrogen-containing heterocycles.[5]

  • Ligand Selection is Critical: To overcome catalyst inhibition, the use of sterically bulky, electron-rich phosphine ligands is paramount. These ligands, often referred to as "Buchwald Ligands," create a sterically hindered environment around the palladium atom.[6][7] This bulkiness promotes the desired reductive elimination step and disfavors the binding of inhibitory heterocycles.[8]

  • Substrate Electronics: The pyrazole ring is electron-rich, which can influence the rate of the initial oxidative addition step. The choice of catalyst and ligand system must be robust enough to facilitate this key activation step efficiently.

Optimization of Reaction Parameters

For any new amine coupling partner, a systematic optimization of reaction parameters is strongly recommended. A screening approach, varying one component at a time, is often the most effective strategy.

Core Components for Screening:
  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective precursors, modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) often provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species.

  • Ligand: The choice of ligand is arguably the most critical variable. For heteroaromatic substrates, bulky biaryl phosphine ligands are the standard.[6] A good starting point is to screen ligands from different "generations" that balance steric bulk and electron-donating ability.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though they may require higher temperatures or longer reaction times.[4] LHMDS has also been shown to be effective, particularly with sensitive functional groups like unprotected glutarimides.[10]

  • Solvent: Anhydrous, degassed aprotic solvents are essential. Toluene and 1,4-dioxane are the most common and effective solvents for this chemistry.[5][11]

Representative Optimization Data

The following table illustrates a hypothetical optimization workflow for the coupling of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine with morpholine. This data is representative and serves to demonstrate a logical screening process.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10075
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10088
3Pd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene10065
4Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene10030
5Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10025
6Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Dioxane10092
7XPhos Pd G3 (4)-NaOtBu (1.5)Dioxane10095

From this hypothetical screen, the conditions in Entry 7 (XPhos Pd G3 precatalyst with NaOtBu in dioxane) would be selected for scale-up.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Inert atmosphere techniques are required as the Pd(0) catalyst is sensitive to oxygen. Reagents and solvents should be anhydrous.

Protocol A: General Procedure for Reaction Screening

This protocol is designed for initial screening on a small (e.g., 0.1 mmol) scale.

Materials and Reagents:

  • 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv)

  • Amine of choice (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make 0.1-0.2 M)

  • Oven-dried reaction vial with a screw cap and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under a counterflow of inert gas.

  • Add the 3-Bromo-1-isopropyl-1H-pyrazol-5-amine to the vial.

  • Seal the vial with the screw cap.

  • Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • If the amine is a liquid, add it via syringe. If it is a solid, it should be added in step 2 with the other solids.

  • Place the vial in a preheated heating block (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Filter the mixture through a short plug of Celite® to remove palladium residues and inorganic salts, washing the pad with additional solvent.[12]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol B: Optimized and Scaled-Up Procedure (1.0 mmol)

This protocol is based on the optimized conditions identified in the screening phase (Entry 7).

Materials and Reagents:

  • 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (218 mg, 1.0 mmol, 1.0 equiv)

  • Morpholine (105 µL, 1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (33.9 mg, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (7 mL)

  • Oven-dried Schlenk flask with a stir bar

  • Inert gas manifold (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add XPhos Pd G3 (33.9 mg), sodium tert-butoxide (144 mg), and 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (218 mg).

  • Inerting: Seal the flask and connect it to an inert gas manifold. Evacuate and backfill with argon three times.

  • Solvent/Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (7 mL) followed by morpholine (105 µL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. The mixture will typically turn dark brown.

  • Monitoring: After 12 hours, take a small aliquot (via syringe) and analyze by LC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with an additional 20 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes) to afford the pure 1-isopropyl-3-morpholino-1H-pyrazol-5-amine.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Solids (Substrate, Catalyst, Base) setup 2. Add to Dry Schlenk Flask reagents->setup inert 3. Evacuate & Backfill with Inert Gas (3x) setup->inert add_solvents 4. Add Anhydrous Solvent & Liquid Amine inert->add_solvents heat 5. Heat and Stir (80-110 °C, 4-24h) add_solvents->heat monitor 6. Monitor by LC-MS/TLC heat->monitor cool 7. Cool to Room Temp monitor->cool filter 8. Dilute & Filter through Celite cool->filter extract 9. Aqueous Wash filter->extract purify 10. Dry, Concentrate & Purify via Chromatography extract->purify analyze 11. Characterize Product purify->analyze

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is too weak or has degraded.4. Ligand is suboptimal for the substrate.1. Use a pre-formed palladacycle (e.g., G3/G4 precatalysts).2. Ensure solvents are freshly dried and properly degassed. Use robust inert atmosphere techniques.3. Use a fresh bottle of base. Consider a stronger base (e.g., NaOtBu or LHMDS).4. Screen a panel of bulky, electron-rich ligands (RuPhos, tBuBrettPhos, etc.).[8][13]
Formation of Palladium Black Catalyst decomposition. This indicates the Pd(0) has fallen out of the catalytic cycle. Often caused by excessive temperature or ligand degradation.[5]1. Lower the reaction temperature and increase the reaction time.2. Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2).3. Screen alternative ligands that may offer better thermal stability.
Hydrodehalogenation Side Product The bromo-pyrazole is converted to the corresponding H-pyrazole. This can occur via a competing β-hydride elimination pathway.1. Use a more sterically hindered ligand to promote reductive elimination over side reactions.2. Ensure the amine is pure and does not contain impurities that could act as hydride sources.3. Lowering the reaction temperature may disfavor this pathway.
Low Product Recovery after Workup The aminated pyrazole product may have some aqueous solubility, especially if it contains polar functional groups.1. Back-extract the aqueous layers with a more polar organic solvent (e.g., dichloromethane or additional ethyl acetate).2. Use brine for the final wash to reduce the solubility of the product in the aqueous phase.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the successful Buchwald-Hartwig amination of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. By understanding the mechanistic principles and appreciating the specific challenges posed by heteroaromatic substrates, researchers can effectively optimize reaction conditions. The key to success lies in the judicious selection of a sterically demanding phosphine ligand and the application of rigorous anhydrous and oxygen-free reaction techniques. These methods open the door to the rapid and efficient synthesis of diverse libraries of pyrazole derivatives, accelerating progress in drug discovery and materials science.

References

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]

  • Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles. University of Cambridge. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. ResearchGate. Available at: [Link]

  • Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. PubMed. Available at: [Link]

  • Efficient and Convenient Palladium‐Catalyzed Amination of Allylic Alcohols with N‐Heterocycles. ResearchGate. Available at: [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. RSC Publishing. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • Should I do solvent extraction for Buchwald–Hartwig amination?. Chemistry Stack Exchange. Available at: [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Palladium-Catalyzed Pyrazole-Directed Sp 3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. PubMed. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Available at: [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. Available at: [Link]

  • A new Buchwald-type diphosphine ligand for the palladium-catalyzed amination of aryl chlorides: the preparation of triarylamines. RSC Publishing. Available at: [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Buchwald Hartwig Coupling. Common Organic Chemistry. Available at: [Link]

Sources

Method

Technical Application Note: Diazotization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

This Application Note provides a comprehensive technical guide for the diazotization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine . This specific intermediate is a critical scaffold in the synthesis of agrochemicals and kin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the diazotization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine . This specific intermediate is a critical scaffold in the synthesis of agrochemicals and kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).

Due to the electron-rich nature of the pyrazole ring and the steric influence of the N1-isopropyl group, this reaction requires precise control to prevent side reactions such as azo coupling or decomposition.

Executive Summary

The diazotization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is the gateway transformation for introducing diverse functionalities at the C5 position via Sandmeyer, Schiemann, or Meerwein reactions. Unlike simple anilines, 5-aminopyrazoles are less basic and their resulting diazonium salts are prone to internal cyclization or rapid hydrolysis.

This guide presents two validated protocols:

  • Method A (Aqueous/Organic Biphasic): Best for standard Sandmeyer halogenations (Cl, Br).

  • Method B (Anhydrous Organic): Best for iodination, fluorination, or radical arylations, utilizing alkyl nitrites (Doyle-type).

Chemical Context & Reaction Mechanism

The transformation involves the nucleophilic attack of the primary amine on a nitrosonium equivalent (


), followed by dehydration.

Key Challenges for this Substrate:

  • Solubility: The N1-isopropyl and C3-bromo groups increase lipophilicity, making the substrate poorly soluble in standard aqueous mineral acids. A co-solvent system is strictly required.

  • Stability: Pyrazole-5-diazonium salts are less stable than phenyl diazonium salts. They must be kept at <5°C and used immediately in situ.

  • Regiochemistry: The 3-bromo substituent is electron-withdrawing, which destabilizes the transition state slightly but prevents unwanted electrophilic attack at C4 during diazotization.

Mechanism Visualization

The following diagram illustrates the pathway from the amine to the diazonium species.

DiazotizationMechanism Amine 3-Bromo-1-isopropyl- 1H-pyrazol-5-amine Nitroso N-Nitroso Intermediate Amine->Nitroso Nucleophilic Attack on NO+ Reagent Nitrosonium Source (NaNO2/HCl or t-BuONO) Reagent->Nitroso Diazo Pyrazol-5-diazonium Cation Nitroso->Diazo - H2O (Dehydration)

Figure 1: Mechanistic pathway for the diazotization of 5-aminopyrazoles.

Critical Experimental Parameters

ParameterSpecificationRationale
Temperature -5°C to 0°CEssential to prevent thermal decomposition of the diazonium salt (

loss).
Acid Stoichiometry 2.5 - 3.0 equivalentsEnsures full protonation and generates the active nitrosating agent (

).
Solvent System Method A:

:AcOH (1:1) Method B: MeCN or DMF
The isopropyl group makes the starting material hydrophobic. Pure water will result in a heterogeneous slurry and incomplete reaction.
Monitoring Starch-Iodide PaperInstant blue/black color confirms excess Nitrous Acid (

).

Experimental Protocols

Protocol A: Classical Aqueous-Acidic Diazotization

Recommended for subsequent conversion to C5-Chloro, C5-Bromo, or C5-Cyano derivatives.

Reagents:

  • Substrate: 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 eq)

  • Sodium Nitrite (

    
    ): 1.1 - 1.2 eq
    
  • Hydrochloric Acid (conc. 37%): 3.0 - 5.0 eq

  • Solvent: Water / Glacial Acetic Acid (1:1 v/v)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve the aminopyrazole (10 mmol) in a mixture of Glacial Acetic Acid (10 mL) and Water (5 mL).

  • Acidification: Cool the solution to 0°C using an ice/salt bath. Dropwise add concentrated HCl (3.0 mL). Note: A white precipitate of the amine hydrochloride salt may form; this is normal.

  • Nitrosation: Dissolve

    
     (11-12 mmol) in minimal water (3 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C .
    
  • Reaction: Stir at 0°C for 30–45 minutes. The suspension should slowly clear as the diazonium salt forms (though some turbidity may remain).

  • Validation: Spot a drop of the reaction mixture onto Starch-Iodide paper.

    • Positive Result: Immediate blue/black spot (indicates excess

      
      ).
      
    • Negative Result: No color change. Add more

      
       solution (0.1 eq aliquots).
      
  • Utilization: The resulting diazonium solution must be used immediately. Transfer it via cannula or addition funnel into the subsequent reaction vessel (e.g., CuCl/HCl for Sandmeyer).

Protocol B: Non-Aqueous (Doyle) Diazotization

Recommended for Iodination, Fluorination, or anhydrous coupling.

Reagents:

  • Substrate: 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 eq)

  • tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite: 1.5 eq

  • Acid Catalyst: p-Toluenesulfonic acid (p-TsOH) or

    
     (1.0 eq) - Optional but recommended for kinetics.
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the aminopyrazole (10 mmol) in anhydrous MeCN (20 mL). If using p-TsOH, add it now.

  • Cooling: Cool the reaction mixture to 0°C.

  • Addition: Add tert-Butyl Nitrite (15 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to Room Temperature (RT) over 1 hour.

    • Observation: Evolution of gas (

      
      ) usually indicates decomposition; however, in this step, we aim for the stable diazonium species. If isolating the tetrafluoroborate salt (
      
      
      
      ), add
      
      
      instead of p-TsOH and dilute with
      
      
      to precipitate the salt.
  • Direct Conversion (Example - Iodination): To this generated diazonium mixture, add Diiodomethane (

    
    ) or Potassium Iodide (KI) directly to synthesize 3-Bromo-5-iodo-1-isopropyl-1H-pyrazole.
    

Quality Control & Troubleshooting

The following table addresses common failure modes during the diazotization process.

ObservationRoot CauseCorrective Action
No color change on Starch-Iodide paper Insufficient Nitrite or old

.
Prepare fresh

solution. Ensure pH is < 2.
Rapid gas evolution during addition Temperature too high (>10°C).Check cooling bath.[1] Slow down addition rate.
Substrate remains solid Poor solubility of the N-isopropyl analog.Switch to Protocol B (MeCN) or increase Acetic Acid ratio.
Tarry/Black reaction mixture Decomposition / Polymerization.Reaction time too long. Use diazonium immediately.
Safety Warning

Diazonium salts are potentially explosive.

  • Never dry pyrazole diazonium salts completely unless they are stabilized (e.g., as tetrafluoroborates).

  • Always work behind a blast shield.

  • Quench excess nitrite with Urea or Sulfamic acid before workup if the subsequent step is sensitive to oxidation.

References

  • Sandmeyer Reaction Mechanisms & Protocols. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Halopyrazoles via Diazotization. Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination." Synthesis, 2007, 2534-2538.[2]

  • Non-Aqueous Diazotization (Doyle Protocol).Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." J. Org. Chem., 1977, 42, 2426.
  • Aminopyrazole Reactivity. El-Sawy, E. R., et al.[3] "5-Amino-N-Substituted Pyrazoles as Building Blocks." Molecules, 2021. (General reactivity context for N-substituted aminopyrazoles).

Sources

Application

Application Notes and Protocols for 3-Bromo-1-isopropyl-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[3][4][5] Within the landscape of kinase inhibitor discovery, the pyrazole ring has emerged as a "privileged scaffold".[4][5] This is due to its synthetic tractability, favorable drug-like properties, and its ability to form key interactions within the ATP-binding site of kinases.[5] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, underscoring its significance in medicinal chemistry.[5]

The compound 3-Bromo-1-isopropyl-1H-pyrazol-5-amine represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[6] The 5-amino group provides a crucial hydrogen bond donor, a common feature for interaction with the kinase hinge region.[7] The 1-isopropyl group can influence solubility and interactions with hydrophobic pockets within the kinase domain. This document provides a comprehensive guide for researchers and drug development professionals on how to approach the characterization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine and its derivatives as a novel class of kinase inhibitors.

Strategic Approach to Characterizing a Novel Kinase Inhibitor Scaffold

The successful development of a novel kinase inhibitor from a starting scaffold like 3-Bromo-1-isopropyl-1H-pyrazol-5-amine requires a systematic and multi-faceted approach. This involves a progression from broad, initial screening to detailed mechanistic studies and cellular validation.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Cellular & In Vivo Validation A Scaffold Synthesis & Library Generation B Broad Kinase Panel Screening (Biochemical Assays) A->B Synthesized Compounds C Hit Identification & Initial SAR B->C Activity Data D Iterative Synthesis (SAR-guided) C->D Promising Scaffolds E In-depth Biochemical Profiling (IC50, Ki, Residence Time) D->E Optimized Analogs F Selectivity Profiling E->F Potent Hits G Cellular Target Engagement Assays F->G Selective Leads H Cellular Functional Assays (e.g., Phosphorylation, Proliferation) G->H Confirmed Target Binding I In Vivo Efficacy & Pharmacokinetic Studies H->I Demonstrated Cellular Activity

Figure 1: A generalized workflow for the development of kinase inhibitors, starting from a novel scaffold.

Part 1: Biochemical Characterization of Inhibitor-Kinase Interactions

The initial step in evaluating a new chemical scaffold is to determine its ability to inhibit the enzymatic activity of a panel of kinases in a purified, cell-free system. This provides a direct measure of the compound's potency and selectivity.

High-Throughput Screening using Biochemical Assays

A variety of robust and scalable biochemical assay formats are available for high-throughput screening (HTS) of kinase inhibitors.[8][9] The choice of assay depends on factors such as the specific kinase, available reagents, and desired throughput.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[10]Gold standard for sensitivity and direct measurement of phosphorylation.[8]Requires handling of radioactive materials, lower throughput.[8]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[8][11]High sensitivity, broad applicability to different kinases.[8]Indirect measurement of phosphorylation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A fluorescently labeled antibody recognizes the phosphorylated substrate, bringing a donor and acceptor fluorophore into proximity, generating a FRET signal.[8][9][11]Homogeneous (no-wash) format, high throughput, reduced background fluorescence.[9]Requires specific antibodies and labeled substrates.[10]

Protocol 1: General Protocol for a TR-FRET Based Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from 3-Bromo-1-isopropyl-1H-pyrazol-5-amine against a target kinase using a TR-FRET format.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-labeled tracer)

  • Assay buffer (typically contains a buffer salt, MgCl₂, a reducing agent, and a protein stabilizer)

  • Test compounds (solubilized in DMSO)

  • 384-well, low-volume microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the kinase and substrate solution to each well. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibition. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding a solution containing EDTA and the TR-FRET detection reagents. b. Incubate at room temperature for the recommended time to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at the acceptor and donor wavelengths.

  • Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Determining the Mechanism of Inhibition and Binding Affinity

Once initial hits are identified, it is crucial to understand how they interact with the target kinase.

  • Mechanism of Action Studies: By performing the kinase assay at varying concentrations of both the inhibitor and ATP, a Lineweaver-Burk or Michaelis-Menten plot can be generated to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive. Many pyrazole-based inhibitors function as ATP-competitive inhibitors.[6]

  • Binding Affinity (Kd) Determination: Competitive binding assays can measure the dissociation constant (Kd) of the inhibitor-kinase complex.[10] These assays often use a fluorescently labeled ATP-competitive probe that is displaced by the test compound.[10]

Part 2: Cellular Assays for Target Validation and Functional Effects

While biochemical assays are essential for initial characterization, it is critical to evaluate the activity of inhibitors in a more physiologically relevant cellular context.[12][13] Cellular assays can assess target engagement, downstream signaling effects, and overall cellular consequences.

G A Test Compound (e.g., derivative of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine) B Live Cells Expressing Target Kinase A->B C Target Engagement Assay (e.g., NanoBRET™) B->C Measure direct binding D Phosphorylation Assay (Western Blot or ELISA) B->D Measure downstream signaling E Cellular Phenotype Assay (e.g., Proliferation, Apoptosis) B->E Measure cellular outcome

Figure 2: An overview of the key cellular assays used to validate kinase inhibitor activity.

Target Engagement in Live Cells

These assays directly measure the binding of the inhibitor to its target kinase within intact cells.

  • NanoBRET™ Intracellular Target Engagement Assay: This technology measures compound binding by competitive displacement of a tracer that is reversibly bound to a NanoLuc® luciferase-kinase fusion protein.[2][14] A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates that the test compound is engaging the target kinase.[14]

Protocol 2: NanoBRET™ Target Engagement Assay

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein of interest

  • NanoBRET™ tracer specific for the kinase

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well or 384-well assay plates

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and incubate overnight.

  • Compound and Tracer Addition: a. Prepare serial dilutions of the test compounds. b. Add the compounds and the NanoBRET™ tracer to the cells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for the recommended time (e.g., 2 hours).

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the IC₅₀ for target engagement.

Cellular Phosphorylation Assays

These assays quantify the activity of a kinase by measuring the phosphorylation of its downstream substrates.[14]

  • Western Blotting: A semi-quantitative method to detect changes in the phosphorylation state of a specific substrate using phospho-specific antibodies.

  • Cellular Phosphorylation ELISA: A more quantitative, plate-based method for measuring substrate phosphorylation.

Cell Proliferation and Viability Assays

These assays assess the functional consequence of kinase inhibition on cell growth and survival.

  • Ba/F3 Cell Proliferation Assay: This assay is particularly useful for oncogenic kinases.[14] The survival of Ba/F3 cells is dependent on interleukin-3 (IL-3), but this dependence can be overcome by the expression of a transforming, oncogenic kinase.[14] Inhibition of this kinase by a compound will lead to cell death in the absence of IL-3.[14]

Conclusion and Future Directions

3-Bromo-1-isopropyl-1H-pyrazol-5-amine represents a valuable starting scaffold for the discovery of novel kinase inhibitors. By employing a systematic approach that combines robust biochemical and cellular assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of derivative compounds. The protocols and strategies outlined in this document provide a solid foundation for advancing compounds from this chemical series through the drug discovery pipeline. Future work should focus on generating a diverse library of analogs through synthetic modifications at the 3-bromo position and the 5-amino group to build a comprehensive structure-activity relationship and optimize for on-target potency and a favorable selectivity profile.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2018). SciSpace. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PMC - NIH. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. [Link]

  • Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections. [Link]

  • Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. (2022). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2011). PMC. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2020). PubMed. [Link]

  • Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. (2012). ACS Publications. [Link]

  • 3-bromo-1h-pyrazol-5-amine (C3H4BrN3). PubChemLite. [Link]

  • 3-Bromo-1H-pyrazol-5-amine. Oakwood Chemical. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

  • 3-bromo-1H-pyrazol-5-amine CAS NO.950739-21-6. Shanghai Minstar Chemical Co., Ltd. [Link]

Sources

Method

Strategic Cyclization of 5-Amino-Pyrazoles: Synthetic Pathways to Fused Heterocycles

Introduction: The Dinucleophilic "Janus" Scaffold 5-Amino-pyrazoles (5-APs) serve as a cornerstone in modern medicinal chemistry, acting as the primary precursor for a diverse array of fused nitrogenous heterocycles incl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dinucleophilic "Janus" Scaffold

5-Amino-pyrazoles (5-APs) serve as a cornerstone in modern medicinal chemistry, acting as the primary precursor for a diverse array of fused nitrogenous heterocycles including pyrazolo[1,5-a]pyrimidines (isosteres of purines), pyrazolo[3,4-b]pyridines , and pyrazolo[5,1-c][1,2,4]triazines . These scaffolds are integral to approved therapeutics such as Zaleplon (sedative/hypnotic) and various kinase inhibitors (e.g., CDK, GSK-3


).

The synthetic utility of 5-AP lies in its ambident nucleophilicity . It possesses three potential nucleophilic sites:

  • The exocyclic amine (

    
    ).
    
  • The ring nitrogen at position 1 (

    
    -H).
    
  • The carbon at position 4 (

    
    , which is electron-rich).
    

Strategic Control: The challenge and opportunity in 5-AP chemistry is controlling regioselectivity. The reaction outcome is heavily dictated by the electrophile structure, solvent polarity, and pH. This guide details the protocols for the two most critical cyclization pathways: the formation of [1,5-a]pyrimidines (via 1,3-bis-electrophiles) and [3,4-b]pyridines (via multicomponent reactions).

Visualizing the Divergent Synthetic Pathways

G Start 5-Amino-Pyrazole (Nucleophilic Core) R1 1,3-Dicarbonyls (e.g., β-keto esters) Start->R1 R2 Aldehyde + Active Methylene Start->R2 R3 NaNO2 / HCl + Coupling Agent Start->R3 P1 Pyrazolo[1,5-a]pyrimidine (Bicyclic) R1->P1 Condensation (Acid/Base) P2 Pyrazolo[3,4-b]pyridine (Multicomponent) R2->P2 MCR (Knoevenagel/Michael) P3 Pyrazolo[5,1-c][1,2,4]triazine (Diazo-fused) R3->P3 Diazotization

Figure 1: Divergent synthetic utility of 5-amino-pyrazole. The choice of electrophile determines the fusion topology.

Pathway A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Target: Bicyclic systems mimicking the purine core. Mechanism: Cyclocondensation with 1,3-bis-electrophiles.

The reaction between 5-AP and


-keto esters is the standard method for generating pyrazolo[1,5-a]pyrimidines. The regiochemistry is critical here:
  • Kinetic Control: Attack of the exocyclic

    
     on the ketone carbonyl.
    
  • Cyclization: Subsequent attack of the ring nitrogen (

    
    ) on the ester carbonyl.
    
  • Result: Formation of the 7-one isomer (often preferred in acidic media).

Protocol 1: Acid-Mediated Cyclization (Reflux)

This method utilizes glacial acetic acid to catalyze the condensation and facilitate the elimination of water/alcohol.

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-3-methylpyrazole (10 mmol) in 15 mL of glacial acetic acid.

  • Addition: Add ethyl acetoacetate (11 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting amine spot should disappear.
    
  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water.

  • Precipitation: A solid precipitate should form immediately. Stir for 15 minutes to ensure complete granulation.

  • Purification: Filter the solid under vacuum. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–90% Product: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Mechanistic Pathway (Graphviz)

Mechanism Step1 Reactants: 5-AP + β-Keto Ester Step2 Intermediate A: Enamine Formation (Exocyclic NH2 attacks Ketone) Step1->Step2 AcOH, Reflux Protonation of C=O Step3 Intermediate B: Intramolecular Cyclization (Ring N1 attacks Ester) Step2->Step3 Ring Closure Final Product: Pyrazolo[1,5-a]pyrimidin-7-one (- H2O, - EtOH) Step3->Final Elimination

Figure 2: Mechanistic route for the formation of the 7-one regioisomer in acidic media.

Pathway B: Synthesis of Pyrazolo[3,4-b]pyridines

Target: Fused tricyclic or bicyclic pyridines (privileged kinase inhibitor scaffolds). Mechanism: Three-Component Reaction (MCR).

This pathway leverages the


 nucleophilicity of the pyrazole ring. It typically involves a "One-Pot" sequence:
  • Knoevenagel Condensation: Aldehyde + Active Methylene

    
     Arylidene intermediate.
    
  • Michael Addition: 5-AP attacks the Arylidene.

  • Cyclization: Intramolecular ring closure.[2]

Protocol 2: Green Synthesis in Aqueous Ethanol

This protocol avoids toxic solvents and utilizes a base catalyst to drive the Knoevenagel step.

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Catalyst: Triethylamine (

    
    , 3-4 drops) or L-Proline (10 mol%)
    
  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Setup: In a 25 mL flask, combine benzaldehyde (5 mmol) and malononitrile (5 mmol) in 10 mL of EtOH/Water (1:1).

  • Activation: Add the catalyst (

    
     or L-Proline) and stir at room temperature for 10 minutes. A precipitate (the arylidene) may begin to form.
    
  • Addition: Add 5-amino-3-methylpyrazole (5 mmol) to the mixture.

  • Reaction: Reflux the mixture at

    
     for 2–4 hours. The solid may dissolve and re-precipitate as the fused product forms.
    
  • Workup: Cool to room temperature. The product usually precipitates out as a solid.

  • Purification: Filter the solid. Wash with hot ethanol to remove unreacted starting materials. Recrystallize from DMF/Ethanol.

Yield Expectation: 80–95% Product: 6-Amino-5-cyano-3-methyl-4-phenyl-1,4-dihydropyrazolo[3,4-b]pyridine.

Comparative Data & Optimization

The following table summarizes reaction conditions and expected outcomes for various electrophiles reacting with 5-aminopyrazoles.

ElectrophileReaction TypePrimary ProductKey ConditionRegioselectivity Note

-Keto Ester
CondensationPyrazolo[1,5-a]pyrimidineAcOH, RefluxAcid favors 7-one; Base can alter to 5-one via N1 attack first.
1,3-Diketone CondensationPyrazolo[1,5-a]pyrimidineEthanol, PiperidineForms 5,7-disubstituted derivatives.
Malononitrile + Aldehyde MCRPyrazolo[3,4-b]pyridineEtOH/H2O, BaseInvolves C4-attack. Steric bulk on N1 can force [1,5-a] formation.[3]
Alkoxymethylenemalononitrile CondensationPyrazolo[1,5-a]pyrimidineEthanol, RefluxReacts with exocyclic amine first.[4]
Troubleshooting Regioselectivity (NMR Analysis)

Distinguishing between regioisomers (e.g., 5-one vs 7-one in [1,5-a]pyrimidines) is a common challenge.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive method.

    • 7-one isomer: The pyrazole

      
      -H proton will show a correlation to the carbonyl carbon if the carbonyl is at position 7 (closer in space/bonds).
      
    • 5-one isomer: The correlation pattern differs significantly due to the distance of the carbonyl from the pyrazole ring protons.

  • 
     NMR Shifts:  The pyrimidine ring protons appear at different shifts depending on the shielding cone of the carbonyl group.
    

References

  • Aggarwal, R., & Kumar, S. (2018).[5] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2][3][5][6][7] Beilstein Journal of Organic Chemistry, 14, 203–242.[5]

  • Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles. Chemical Reviews. (General grounding on pyrazole reactivity).
  • Hameed, A., et al. (2015).[4] Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. American Chemical Science Journal.[4]

  • Chebanov, V. A., et al. (2012).[8] Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 18–24.[9]

  • El-Borai, M. A., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica.

Sources

Application

Application Notes and Protocols for the Synthesis and Evaluation of 1-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)pyrazole-4-carboxamide (CAS 1155533-31-9)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rise of Pyrazole Carboxamides in Agrochemicals The pyrazole carboxamide class of compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of Pyrazole Carboxamides in Agrochemicals

The pyrazole carboxamide class of compounds has emerged as a cornerstone in the development of modern fungicides.[1][2] Their efficacy often stems from the inhibition of the succinate dehydrogenase (SDH) enzyme (complex II in the mitochondrial respiratory chain), a critical component of fungal metabolism.[3][4] This guide provides a comprehensive overview of the synthesis and evaluation of a specific pyrazole carboxamide, 1-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)pyrazole-4-carboxamide (CAS 1155533-31-9), a molecule designed to leverage the synergistic fungicidal properties of the pyrazole and thiazole moieties.

The rationale behind this molecular design lies in the established bioactivity of both heterocyclic systems. The trifluoromethyl-substituted pyrazole core is a well-established toxophore in many commercial SDHI fungicides, while the thiazole ring can enhance binding affinity to the target enzyme and improve systemic properties within the plant.[5] This document will provide detailed, field-proven protocols for the multi-step synthesis, purification, characterization, and fungicidal evaluation of this promising agrochemical active.

Synthetic Strategy: A Convergent Approach

The synthesis of the target molecule is best approached through a convergent strategy, wherein the two key heterocyclic intermediates, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine, are prepared separately and then coupled in the final step. This approach allows for the optimization of each synthetic route independently, leading to higher overall yields and purity.

G cluster_0 Synthesis of Pyrazole Carboxylic Acid (Intermediate A) cluster_1 Synthesis of Thiazole Amine (Intermediate B) cluster_2 Final Coupling Reaction A1 Ethyl 4,4,4-trifluoroacetoacetate A3 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol A1->A3 Condensation A2 Methylhydrazine sulfate A2->A3 A5 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole A3->A5 Chlorination A4 Phosphorus oxychloride A4->A5 A7 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Intermediate A) A5->A7 Carboxylation A6 Grignard Reagent / CO2 A6->A7 B1 2-(4-Methyl-1,3-thiazol-5-yl)ethanol B3 5-(2-Chloroethyl)-4-methylthiazole B1->B3 Chlorination B2 Thionyl chloride B2->B3 B5 5-(2-Azidoethyl)-4-methylthiazole B3->B5 Azidation B4 Sodium azide B4->B5 B7 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine (Intermediate B) B5->B7 Reduction B6 Reduction (e.g., H2/Pd-C) B6->B7 C1 Intermediate A C3 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride C1->C3 Acid chloride formation C2 Oxalyl chloride C2->C3 C5 1-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)pyrazole-4-carboxamide (Final Product) C3->C5 Amide coupling C4 Intermediate B C4->C5

Caption: Overall synthetic workflow for the target agrochemical active.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Intermediate A)

This protocol is adapted from established methods for the synthesis of substituted pyrazole carboxylic acids, which are key intermediates for many commercial fungicides.[6][7]

Step 1.1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Rationale: This step involves the cyclocondensation of a β-ketoester with methylhydrazine to form the pyrazole ring. The reaction is typically carried out in an acidic medium to facilitate the reaction.[7]

  • Procedure:

    • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in acetic acid and water (1:1.2 v/v), add methylhydrazine sulfate (1.0 eq).

    • Heat the reaction mixture to 85°C and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude product. Purify by washing with hexane to obtain 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a white solid.

Step 1.2: Synthesis of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Rationale: The hydroxyl group of the pyrazolol is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride. This chloro-substituted pyrazole is a versatile intermediate for further functionalization.

  • Procedure:

    • Carefully add 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) to phosphorus oxychloride (3.0 eq) at 0°C.

    • Slowly warm the mixture to reflux and maintain for 3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to afford the crude product, which can be purified by column chromatography.

Step 1.3: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Intermediate A)

  • Rationale: A Grignard reaction followed by carboxylation is a reliable method to introduce a carboxylic acid group at the 4-position of the pyrazole ring.

  • Procedure:

    • Prepare a Grignard reagent by reacting 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) with magnesium turnings in anhydrous THF.

    • Bubble dry carbon dioxide gas through the Grignard solution at 0°C for 2 hours.

    • Quench the reaction by adding 1M HCl.

    • Extract the product with ethyl acetate, and then extract the organic layer with 1M NaOH solution.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the title compound.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1.1Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine sulfateAcetic acid/Water8570-80
1.21-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, POCl₃NeatReflux80-90
1.35-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole, Mg, CO₂THF0 to RT60-70
Part 2: Synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine (Intermediate B)

The synthesis of this key amine intermediate starts from the commercially available alcohol.[5]

Step 2.1: Synthesis of 5-(2-Chloroethyl)-4-methylthiazole

  • Rationale: Conversion of the primary alcohol to a more reactive alkyl chloride is achieved using thionyl chloride. This facilitates the subsequent nucleophilic substitution.

  • Procedure:

    • To a solution of 2-(4-methyl-1,3-thiazol-5-yl)ethanol (1.0 eq) in dichloromethane at 0°C, add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

Step 2.2: Synthesis of 5-(2-Azidoethyl)-4-methylthiazole

  • Rationale: The alkyl chloride is converted to an azide, which is a stable precursor to the amine and can be reduced under mild conditions.

  • Procedure:

    • Dissolve 5-(2-Chloroethyl)-4-methylthiazole (1.0 eq) in DMF and add sodium azide (1.5 eq).

    • Heat the mixture to 60°C and stir for 12 hours.

    • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2.3: Synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine (Intermediate B)

  • Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 5-(2-Azidoethyl)-4-methylthiazole (1.0 eq) in methanol and add 10% Palladium on carbon (0.1 eq).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired amine.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
2.12-(4-Methyl-1,3-thiazol-5-yl)ethanol, SOCl₂Dichloromethane0 to RT85-95
2.25-(2-Chloroethyl)-4-methylthiazole, NaN₃DMF6090-98
2.35-(2-Azidoethyl)-4-methylthiazole, H₂, Pd/CMethanolRT80-90
Part 3: Final Coupling to Yield CAS 1155533-31-9

Step 3.1: Synthesis of 1-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)pyrazole-4-carboxamide

  • Rationale: The final step is an amide bond formation between the pyrazole carboxylic acid and the thiazole amine. Activation of the carboxylic acid to the acid chloride ensures an efficient reaction.[8]

  • Procedure:

    • To a solution of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0°C.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the acid chloride in dichloromethane and add it dropwise to a solution of 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C.

    • Stir the reaction at room temperature for 6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product as a solid.

Characterization of the Final Product

The structure and purity of the synthesized 1-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)pyrazole-4-carboxamide should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Protocol for In Vitro Antifungal Bioassay

This protocol provides a general method for assessing the fungicidal activity of the synthesized compound against a panel of common plant pathogens.[1]

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Data Collection A1 Synthesized Compound Stock Solution B1 Serial Dilution of Compound A1->B1 A2 Potato Dextrose Agar (PDA) Medium B2 Incorporate into Molten PDA A2->B2 A3 Fungal Pathogen Cultures B4 Inoculate with Fungal Plugs A3->B4 B1->B2 B3 Pour into Petri Dishes B2->B3 B3->B4 C1 Incubate at 25°C B4->C1 C2 Measure Colony Diameter C1->C2 C3 Calculate Percent Inhibition C2->C3 C4 Determine EC50 Value C3->C4

Caption: Workflow for the in vitro antifungal bioassay.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10,000 µg/mL.

  • Preparation of Fungal Plates:

    • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize.

    • Cool the molten PDA to approximately 50-60°C.

    • Add the appropriate volume of the stock solution to the PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 0 µg/mL). The final concentration of the solvent should not inhibit fungal growth (typically ≤ 1%).

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From a fresh culture of the test fungus, cut mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing colony.

    • Place one mycelial plug in the center of each PDA plate.

  • Incubation and Assessment:

    • Incubate the plates at 25°C in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate (0 µg/mL) has reached approximately two-thirds of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

  • Data Analysis:

    • Use the inhibition data to calculate the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) through probit analysis.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of 1-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)pyrazole-4-carboxamide. By following these detailed procedures, researchers can efficiently prepare this promising agrochemical active and assess its potential as a novel fungicide. The modular nature of the synthesis also allows for the generation of analogues for structure-activity relationship (SAR) studies, which can further optimize the biological activity and physicochemical properties of this important class of compounds.

References

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. In Fungicide Resistance in Plant Pathogens (pp. 41-55). Springer, Dordrecht.
  • Li, M., Wang, J., Gao, Y., Wang, Z., & Fan, Z. (2015).
  • ChemSynthesis. (2025, May 20). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link]

  • Wang, J., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8412-8427.
  • PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Penthiopyrad. Retrieved from [Link]

  • Li, M., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022259210A1 - Nouveau procédé de préparation de 1-méthyl-3-(trifluorométhyl)-1h-pyrazol-5-ol.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-[(2-Hydroxyethyl)amino]-3-nitrophenol. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

Sources

Method

Application Note: Accelerated Synthesis of Privileged Scaffolds using 3-Bromo-1-isopropyl-1H-pyrazol-5-amine with Microwave-Assisted Protocols

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its five-membered aromatic ring, featuring two adjacent nitrogen atoms, provides a versatile framework for establishing critical interactions with biological targets, leading to a wide spectrum of therapeutic activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][4][5] The ability to strategically functionalize the pyrazole ring at its five available positions is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.[2]

The subject of this guide, 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, is a highly valuable building block designed for this purpose. The N1-isopropyl group enhances solubility and modulates the electronic properties of the ring, while the 5-amino group serves as a key pharmacophoric element or a point for further derivatization. Critically, the bromine atom at the C-3 position acts as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid construction of diverse chemical libraries.

Conventional synthetic methods often require long reaction times and high temperatures, which can lead to byproduct formation and energy inefficiency. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[6][7] By utilizing microwave irradiation, MAOS facilitates rapid, uniform heating of the reaction mixture through mechanisms of dipolar polarization and ionic conduction, resulting in dramatic accelerations of reaction rates, improved yields, and enhanced product purity.[8][9][10]

This application note provides detailed, field-proven protocols for two of the most powerful cross-coupling reactions in drug discovery—the Suzuki-Miyaura and Buchwald-Hartwig amination—applied to 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. We will delve into the causality behind experimental choices, offering researchers and drug development professionals a robust and reproducible guide to accelerating their synthetic workflows.

Core Protocol 1: Microwave-Assisted Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a preeminent method for forming carbon-carbon bonds. This protocol details the efficient coupling of various aryl- and heteroarylboronic acids to the C-3 position of the pyrazole core, a critical step in generating libraries of potential kinase inhibitors and other targeted therapeutics.

Experimental Workflow

The following diagram outlines the streamlined workflow for the microwave-assisted Suzuki-Miyaura coupling process.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Add Pyrazole, Boronic Acid, Base, and Solvent to Vial degas 2. Degas with Argon prep->degas cat 3. Add Catalyst/Ligand degas->cat mw 4. Seal Vial and Irradiate in Microwave Reactor cat->mw cool 5. Cool to Room Temperature mw->cool filter 6. Filter and Concentrate cool->filter purify 7. Purify via Column Chromatography filter->purify analyze 8. Characterize Product (NMR, LC-MS) purify->analyze

Caption: Suzuki-Miyaura cross-coupling workflow.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightSupplier (Example)Notes
3-Bromo-1-isopropyl-1H-pyrazol-5-amineN/A218.09Custom SynthesisParent: 950739-21-6[11]
Arylboronic AcidVariesVariesSigma-AldrichDry thoroughly before use.
XPhos Pd G21310584-14-5786.37Combi-BlocksPre-catalyst, air-stable.
XPhos564483-18-7476.62Oakwood ChemicalBulky phosphine ligand.
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher ScientificAnhydrous, powdered.
1,4-Dioxane123-91-188.11VWRAnhydrous, <50 ppm H₂O.
Deionized Water7732-18-518.02In-houseDegassed.
10 mL Microwave Vial & CapN/AN/ACEM / Anton PaarEnsure compatibility with reactor.
Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 eq, e.g., 100 mg, 0.458 mmol).

  • Reagent Addition: Add the corresponding arylboronic acid (1.2 eq, 0.550 mmol) and potassium carbonate (K₂CO₃, 2.0 eq, 0.916 mmol).

  • Solvent Addition: Add 1,4-dioxane (3 mL) and deionized water (1 mL).

    • Rationale: The aqueous dioxane mixture is highly effective for Suzuki couplings, providing good solubility for both organic and inorganic reagents. Water is essential for the catalytic cycle, particularly in the hydrolysis of the boronate ester.

  • Inert Atmosphere: Seal the vial with a cap and purge with argon for 5 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Briefly open the vial under a positive pressure of argon and add the XPhos Pd G2 pre-catalyst (0.02 eq, 9.16 µmol) and XPhos ligand (0.02 eq, 9.16 µmol).

    • Rationale: Using a pre-catalyst simplifies handling. The additional XPhos ligand is crucial to prevent catalyst decomposition and to mitigate the common side reaction of debromination, which can be problematic with electron-rich amino-heterocycles.[12][13]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Irradiate the mixture at a constant temperature of 135°C for 40 minutes . Use a 2-minute ramp time.

    • Rationale: Microwave heating allows for rapid and precise attainment of the target temperature, significantly reducing reaction time from many hours to under an hour.[14] This temperature is optimal for achieving a high reaction rate while minimizing thermal degradation.

  • Work-up: After the vial has cooled to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Representative Results
Arylboronic AcidProductTime (min)Yield (%)Purity (LC-MS)
Phenylboronic acid1-Isopropyl-3-phenyl-1H-pyrazol-5-amine4089>98%
4-Methoxyphenylboronic acid1-Isopropyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine4091>99%
Pyridin-3-ylboronic acid1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine4078>97%
Thiophen-2-ylboronic acid1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine4085>98%

Core Protocol 2: Microwave-Assisted Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[15] This protocol enables the coupling of primary or secondary amines to the C-3 position of the pyrazole, providing access to a different vector of chemical diversity crucial for exploring structure-activity relationships.

Catalytic Cycle

The efficiency of this reaction hinges on a well-defined catalytic cycle, which is accelerated by microwave heating.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)-X]L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)-NHR'R'']L₂⁺ oa_complex->amine_complex Ligand Exchange (HNR'R'') amide_complex [Ar-Pd(II)-NR'R'']L₂ amine_complex->amide_complex Deprotonation (-Base-H⁺) amide_complex->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Buchwald-Hartwig amination catalytic cycle.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightSupplier (Example)Notes
3-Bromo-1-isopropyl-1H-pyrazol-5-amineN/A218.09Custom SynthesisParent: 950739-21-6[11]
Amine (e.g., Morpholine)110-91-887.12Acros OrganicsAnhydrous.
RuPhos Pd G31445085-87-9894.02Strem ChemicalsAir-stable pre-catalyst.
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Alfa AesarAnhydrous, essential for many aminations.
Toluene108-88-392.14Sigma-AldrichAnhydrous, <50 ppm H₂O.
10 mL Microwave Vial & CapN/AN/ACEM / Anton PaarEnsure compatibility with reactor.
Step-by-Step Protocol
  • Vessel Preparation: In an oven-dried 10 mL microwave vial containing a stir bar, add 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 eq, e.g., 100 mg, 0.458 mmol) and cesium carbonate (Cs₂CO₃, 1.5 eq, 0.687 mmol).

    • Rationale: Cesium carbonate is a highly effective base for Buchwald-Hartwig aminations, promoting both the deprotonation of the amine and the subsequent reductive elimination step.

  • Catalyst Addition: Add the RuPhos Pd G3 pre-catalyst (0.03 eq, 13.7 µmol).

    • Rationale: Third-generation (G3) Buchwald pre-catalysts are highly active and allow for low catalyst loadings. RuPhos is a bulky, electron-rich ligand that is exceptionally effective at promoting C-N reductive elimination, which is often the rate-limiting step.[16]

  • Inert Atmosphere: Seal the vial and thoroughly purge with argon for 5 minutes.

  • Reagent & Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (4 mL) followed by the amine (1.2 eq, 0.550 mmol) via syringe.

    • Rationale: Toluene is a common non-polar solvent for this reaction. Adding the liquid reagents after establishing an inert atmosphere ensures the catalyst remains active. Using a slight excess of the amine coupling partner drives the reaction to completion.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes . Use a 2-minute ramp time.

    • Rationale: The higher temperature and significantly shorter reaction time compared to conventional heating are hallmarks of microwave assistance in these couplings.[17] The specific time can be optimized via LC-MS monitoring, but 10-20 minutes is a robust starting point.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and pass it through a short plug of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate or dichloromethane/methanol gradient) to obtain the desired C-3 aminated product.

Representative Results
AmineProductTime (min)Yield (%)Purity (LC-MS)
Morpholine4-(1-Isopropyl-5-amino-1H-pyrazol-3-yl)morpholine1593>99%
PyrrolidineN³-(1-Isopropyl-5-amino-1H-pyrazol-3-yl)pyrrolidine1590>98%
AnilineN³-(1-Isopropyl-5-amino-1H-pyrazol-3-yl)aniline2075>97%
BenzylamineN³-Benzyl-1-isopropyl-1H-pyrazol-3,5-diamine2082>97%

Conclusion

The protocols detailed in this application note demonstrate the profound impact of microwave-assisted synthesis on the functionalization of the high-value building block, 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. By leveraging MAOS, reaction times for critical C-C and C-N bond-forming reactions are reduced from hours or days to mere minutes. This acceleration, combined with high yields and product purities, allows research, discovery, and development teams to generate diverse compound libraries with unprecedented speed and efficiency. The methodologies presented here are robust, scalable, and grounded in the principles of green chemistry, providing a clear and validated pathway for advancing drug discovery programs.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Google AI Search.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Google AI Search.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). Google AI Search.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025). Google AI Search.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). Google AI Search.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Google AI Search.
  • THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). Google AI Search.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Google AI Search.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Google AI Search.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.). Google AI Search.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - SciSpace. (2021). Google AI Search.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Google AI Search.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Google AI Search.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Google AI Search.
  • 3-bromo-1H-pyrazol-5-amine | 950739-21-6 - Sigma-Aldrich. (n.d.). Google AI Search.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

Welcome to the Advanced Application Support Center. This guide is engineered for process chemists and discovery scientists facing yield bottlenecks in the synthesis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS: 1446407...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for process chemists and discovery scientists facing yield bottlenecks in the synthesis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS: 1446407-07-3).

Synthesizing highly functionalized pyrazoles presents significant challenges regarding regioselectivity and chemoselectivity. This portal dissects the mechanistic pitfalls of common synthetic routes and provides field-validated, self-correcting protocols to maximize your isolated yields.

Route Viability & Yield Bottlenecks

A fundamental error in pyrazole functionalization is ignoring the inherent electronic bias of the heteroaromatic ring. The table below summarizes the quantitative performance of various synthetic strategies.

Synthetic StrategyReagents / ConditionsExpected YieldPrimary Bottleneck / Failure Mode
Direct Bromination 1-isopropyl-1H-pyrazol-5-amine + NBS< 5% (Target)Complete regiochemical failure; >95% yields the 4-bromo isomer due to C4 activation.
Direct Alkylation 3-bromo-1H-pyrazol-5-amine +

-PrBr + NaH
25 - 40%Poor N1/N2 regioselectivity; competitive over-alkylation at the exocyclic C5-amine.
Thermodynamic Alkylation 3-bromo-1H-pyrazol-5-amine +

-PrOTs + Cs

CO

55 - 65%Improved N1 selectivity, but exocyclic amine alkylation still reduces overall yield[1].
Optimized Mitsunobu Boc-protected pyrazole +

-PrOH + DIAD
82 - 88% Requires a 3-step sequence (Protect

Alkylate

Deprotect), but guarantees absolute regiocontrol[2].

Troubleshooting & FAQs

Q1: Why does direct bromination of 1-isopropyl-1H-pyrazol-5-amine yield the wrong isomer?

The Causality: The pyrazole ring is a


-excessive heterocycle. The exocyclic amine at the C5 position acts as a strong electron-donating group (EDG) via resonance, pushing electron density directly onto the adjacent C4 carbon. When you introduce an electrophilic bromine source (like NBS or Br

), the kinetic and thermodynamic preference for electrophilic aromatic substitution (S

Ar) is overwhelmingly at the C4 position. Attempting to force C3 bromination on this substrate is a mechanistic dead-end.

G A 1-isopropyl-1H-pyrazol-5-amine (Highly nucleophilic at C4) B NBS / DMF (Electrophilic Bromination) A->B C 4-Bromo Isomer (Major Product, >95%) B->C Resonance-directed S_EAr D 3-Bromo Isomer (Target, <5%) B->D Electronically Disfavored

Diagram 1: Electronic bias in the electrophilic bromination of 5-aminopyrazoles.

Q2: I am alkylating 3-bromo-1H-pyrazol-5-amine with isopropyl bromide. Why am I getting a complex mixture?

The Causality: You are battling two distinct chemoselectivity issues simultaneously:

  • Ambidient Nucleophilicity (N1 vs. N2): The pyrazole exists as a mixture of tautomers. Deprotonation with a hard base (like NaH) creates a pyrazolide anion where both N1 and N2 can attack the electrophile. Because the isopropyl group is sterically demanding, direct S

    
    2 alkylation often results in a nearly 1:1 mixture of 1-isopropyl-3-bromo and 1-isopropyl-5-bromo isomers[3].
    
  • Exocyclic Amine Competition: The primary amine at C5 is also nucleophilic. Without protection, you will generate varying degrees of

    
    -isopropyl and 
    
    
    
    -diisopropyl byproducts.
Q3: How can I achieve strict N1-regioselectivity during isopropylation?

The Causality: To bypass the N1/N2 tautomeric dilemma, shift from basic S


2 alkylation to a Mitsunobu reaction  using a protected intermediate. By converting the C5-amine to a bis-Boc protected species, you sterically shield the adjacent N1 nitrogen slightly, but more importantly, you alter the pKa of the pyrazole NH. Under Mitsunobu conditions (using isopropyl alcohol, DIAD, and PPh

), the reaction proceeds via a chelation-controlled phosphonium intermediate that highly favors N1-alkylation[2][4].

Step-by-Step Optimized Methodology

To achieve >80% overall yield of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, we mandate a protection-alkylation-deprotection workflow. This system is self-validating: if intermediate TLCs show single spots, the regiochemistry is locked.

Workflow Step1 3-bromo-1H-pyrazol-5-amine (Starting Material) Step2 Boc Protection (Boc2O, DMAP, THF, 25°C) Step1->Step2 Blocks exocyclic amine Step3 Mitsunobu Isopropylation (iPrOH, DIAD, PPh3, THF, 0°C to RT) Step2->Step3 Chelation-controlled N1 attack Step4 Global Deprotection (TFA / DCM, 25°C) Step3->Step4 Cleaves Boc groups Step5 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (Isolated Target) Step4->Step5 >80% Overall Yield

Diagram 2: Optimized 3-step workflow for regioselective synthesis.

Protocol: Regioselective Synthesis via Mitsunobu Alkylation

Step 1: Bis-Boc Protection of the Exocyclic Amine

  • Charge a dry, argon-purged flask with 3-bromo-1H-pyrazol-5-amine (1.0 equiv) and anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc

    
    O) (2.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv).
    
  • Stir at 25 °C for 12 hours. The reaction self-validates via the evolution of CO

    
     gas.
    
  • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N,N-bis(Boc)-3-bromo-1H-pyrazol-5-amine.

Step 2: Regioselective Mitsunobu Isopropylation

  • Dissolve the protected pyrazole (1.0 equiv), anhydrous Isopropyl alcohol (1.5 equiv), and Triphenylphosphine (PPh

    
    ) (1.5 equiv) in anhydrous THF (0.1 M) at 0 °C under argon.
    
  • Critical Step: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15 minutes. Maintaining 0 °C during addition prevents the degradation of the betaine intermediate.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with water, extract with EtOAc, and purify via chromatography to yield the N1-isopropylated intermediate. The bulky Boc groups and the phosphine intermediate dictate >98:2 selectivity for the N1 position[2][4].

Step 3: Global Deprotection

  • Dissolve the alkylated intermediate in Dichloromethane (DCM) (0.2 M).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

  • Warm to 25 °C and stir for 2 hours until LC-MS indicates complete removal of both Boc groups.

  • Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO

    
    , extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield pure 3-Bromo-1-isopropyl-1H-pyrazol-5-amine as a solid.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1928-1936. Retrieved from[Link][2][4]

  • Hunt, K. W., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (PMC). Retrieved from[Link][1]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Cross-Couplings with Aminopyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of aminopyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of aminopyrazoles. These nitrogen-rich, five-membered heterocycles are highly privileged scaffolds in drug discovery—particularly in the development of Janus kinase (JAK) inhibitors—but they are notorious for shutting down transition-metal-catalyzed reactions.

This guide moves beyond basic procedural lists. Here, we will dissect the root causes of catalyst deactivation, establish self-validating protocols, and provide a robust troubleshooting framework to ensure your carbon-nitrogen (C–N) and carbon-carbon (C–C) couplings succeed.

Mechanistic Insight: The Causality of Catalyst Poisoning

To fix a stalled reaction, you must first understand why it is failing. Aminopyrazoles possess multiple nitrogen atoms with highly available lone pairs that act as potent σ-donors.

When utilizing standard, low-bulk ligands (e.g., PPh₃ or dppf), the steric environment around the Palladium (Pd) center remains relatively open. This allows multiple aminopyrazole molecules to coordinate simultaneously to the active Pd(0) or Pd(II) intermediates. This chelation creates a thermodynamically stable, off-cycle complex that outcompetes the desired oxidative addition or transmetalation steps.

Worse, this strong coordination often displaces your stabilizing phosphine ligands. Stripped of its stabilizing environment, the active Pd(0) species rapidly aggregates, precipitating out of solution as catalytically dead "Palladium black" 1.

The Solution: We overcome this via steric shielding . By employing extremely bulky biaryl dialkylphosphine ligands—most notably tBuBrettPhos —we create a highly restrictive binding pocket around the metal center. This steric bulk physically prevents multiple heterocycles from coordinating at once, forcing the reaction down the productive catalytic pathway 2.

G cluster_productive Productive Cycle (Bulky Ligand) cluster_poisoning Catalyst Poisoning (Small Ligand) Precatalyst Pd Precatalyst (e.g., Pd G3) ActivePd Active Pd(0)L1 Sterically Shielded Precatalyst->ActivePd Reduction OxAdd Oxidative Addition (C-Br Cleavage) ActivePd->OxAdd Desired Pathway Coordination Multiple Aminopyrazoles Coordinate via N-atoms ActivePd->Coordination Unprotected N-atoms Transmet Amine Coordination & Deprotonation OxAdd->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->ActivePd DeadComplex Off-Cycle Stable Pd(II) or Pd(0) Complex Coordination->DeadComplex Chelation PdBlack Ligand Displacement & Pd Black Aggregation DeadComplex->PdBlack Aggregation

Mechanism of Pd poisoning by aminopyrazoles versus the productive catalytic cycle.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black immediately after adding the aminopyrazole. What is happening? A: You are witnessing the formation of "Palladium black." The unprotected nitrogens on your aminopyrazole have displaced your ligand, leaving the Pd(0) exposed. Without a stabilizing ligand, the metal rapidly aggregates into inactive nanoparticles. Actionable Fix: Switch to a highly sterically demanding ligand like tBuBrettPhos or AdBrettPhos. If you are restricted to standard ligands (like dppf), you must protect the pyrazole nitrogen (e.g., with a Trityl or SEM group) prior to the coupling step 3.

Q2: I am using a bulky Buchwald ligand, but my conversion stalls at 20%. How do I push the reaction to completion? A: If Pd black hasn't formed (the solution remains yellow/orange), the catalyst is still alive but the cycle is bottlenecked. This is often due to base insolubility or product inhibition. Actionable Fix: Ensure your base is adequately soluble in your solvent system. Switching from inorganic bases (like K₂CO₃) to soluble organic bases (like DBU) or stronger bases (like LiHMDS) can facilitate the deprotonation step required for transmetalation. Alternatively, try a slow-addition protocol for the aminopyrazole using a syringe pump to keep its steady-state concentration low.

Q3: When should I abandon Palladium and switch to Copper catalysis? A: You should strongly consider Copper (e.g., CuI with a diamine ligand) if your amine coupling partner contains β-hydrogens (e.g., aliphatic primary/secondary amines). In Pd-catalyzed systems, amines with β-hydrogens are highly susceptible to β-hydride elimination, leading to reduced yields and side products. Copper catalysis bypasses this specific elimination pathway, though it generally requires harsher temperatures (100–120 °C) 4.

Ligand Selection & Quantitative Data Matrix

The following table summarizes the relationship between ligand steric bulk, the necessity for protecting groups, and expected yields when coupling challenging aminopyrazole substrates.

Catalytic System / LigandSteric Bulk ProfileProtection of Pyrazole NH Required?Typical Yield (Unprotected)Primary Use Case
Pd / PPh₃ LowYes (Strictly Required)< 5% (Fails)Legacy protocols; requires Trityl/SEM protection.
Pd / XPhos HighRecommended30 - 50%General arylations; struggles with highly basic pyrazoles.
Pd / tBuBrettPhos Very HighNo 75 - 95%Optimal choice for unprotected aminopyrazoles 2.
CuI / Diamine ModerateNo60 - 85%Best when the amine partner contains β-hydrogens 4.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This methodology utilizes a modern precatalyst system designed to prevent poisoning by unprotected five-membered heterocycles. The protocol includes built-in visual and analytical validation checkpoints.

Materials Required:

  • Unprotected Bromopyrazole (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2-5 mol%)

  • Base: LiHMDS or NaOtBu (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or THF

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: In an oven-dried Schlenk tube or microwave vial, add the bromopyrazole, the amine, the base, and the tBuBrettPhos Pd G3 precatalyst. Evacuate and backfill the vessel with Argon three times. Causality Note: Oxygen rapidly oxidizes the electron-rich tBuBrettPhos ligand, destroying the active catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Validation Checkpoint 1 (Activation): Stir at room temperature for 5 minutes. The solution should turn a clear, deep yellow or orange. If the solution turns black at this stage, your solvent is wet/oxygenated, or your substrate contains a highly reactive poison (e.g., sulfur impurities).

  • Heating: Seal the vessel and heat to 80–100 °C.

  • Validation Checkpoint 2 (Reaction Monitoring): After 1 hour, observe the reaction. It should remain yellow/orange/brown but transparent. If a black precipitate has formed, the catalyst has aggregated due to ligand displacement.

  • Analytical Check: Pull a 10 µL aliquot, quench in wet acetonitrile, and analyze via LC-MS. You should observe the consumption of the bromopyrazole and the appearance of the product mass.

  • Workup: Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and residual Pd. Concentrate and purify via silica gel chromatography.

Troubleshooting Decision Workflow

Use the following diagnostic tree to systematically resolve issues when your cross-coupling reaction fails to reach full conversion.

Workflow Start Reaction Stalls / Low Yield CheckColor Did the solution turn black immediately? Start->CheckColor YesBlack Yes (Pd Black Formation) CheckColor->YesBlack Visual Check NoBlack No (Remains Yellow/Orange) CheckColor->NoBlack Visual Check LigandIssue Ligand displaced by pyrazole. Switch to bulky ligand (e.g., tBuBrettPhos) YesBlack->LigandIssue ProtectingGroup Or use N-protecting group (Trityl, SEM) YesBlack->ProtectingGroup Inhibition Product inhibition or failed transmetalation. NoBlack->Inhibition BaseCheck Check base solubility / strength (Try soluble bases like DBU) Inhibition->BaseCheck TempCheck Increase temperature or switch to Cu catalysis Inhibition->TempCheck

Diagnostic workflow for resolving stalled aminopyrazole cross-coupling reactions.

References

  • BenchChem Technical Support Team.
  • Su, M., Hoshiya, N., & Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, American Chemical Society.
  • "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." MDPI.
  • BenchChem Technical Support Team.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Protodehalogenation (Des-bromo) in Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the pervasive issue of hydrodehalogenation—commonly referred to as the "des-bromo" or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the pervasive issue of hydrodehalogenation—commonly referred to as the "des-bromo" or "des-halo" side product—during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings).

By synthesizing mechanistic causality with field-proven optimization strategies, this guide provides a self-validating framework to diagnose and eliminate protodehalogenation pathways in your synthetic workflows.

Mechanistic Origins of the Des-bromo Side Product

To eliminate a side product, you must first understand its kinetic origin. In a standard cross-coupling catalytic cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide to form an Ar–Pd(II)–X intermediate.

The divergence to the des-bromo side product occurs when the transmetalation step is sluggish relative to competing degradation pathways. If the Ar–Pd(II)–X complex is long-lived, it can react with a hydride source (such as an alcoholic solvent, an amine base, or trace water)[1]. This interaction often proceeds via


-hydride elimination, generating a highly reactive palladium-hydride (Pd–H) species[2]. Subsequent reductive elimination yields the undesired protodehalogenated arene (Ar–H) and regenerates the Pd(0) catalyst[1][2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-B(OH)2 / Base (Fast) Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride + H-donor (Solvent/Base) (Slow Transmetalation) Prod Ar-R (Desired Product) TransMet->Prod Reductive Elimination Prod->Pd0 DesBromo Ar-H (Des-bromo Side Product) Hydride->DesBromo Reductive Elimination DesBromo->Pd0

Caption: Catalytic cycle of cross-coupling showing the divergence to the des-bromo side product.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a major peak corresponding to [M-Br+H]. What are the most common hydride donors in my reaction? A1: The most common culprits are solvents and bases possessing accessible


-hydrogens. Alcohols (like ethanol, methanol, or isopropanol) can undergo oxidation by the Pd(II) complex, acting as a direct hydride source via 

-hydride elimination[2]. Similarly, amine bases (like triethylamine) can coordinate to the metal and donate a hydride. Solution: Switch to non-hydride-donating, aprotic solvents such as toluene, 1,4-dioxane, or cyclopentyl methyl ether (CPME)[3].

Q2: I am already using toluene and an inorganic base, but I still see the des-bromo product. What is going wrong? A2: If your solvent and base are not hydride donors, the issue is a kinetic imbalance. When transmetalation is slow (due to steric hindrance or electronic deactivation), the Ar–Pd(II)–Br intermediate persists and scavenges trace proton/hydride sources (like trace moisture)[1]. Solution: You must accelerate transmetalation. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos)[1][4]. The spatial bulk of these ligands shields the Pd center from trace moisture and promotes rapid reductive elimination, effectively outcompeting the dehalogenation pathway[4].

Q3: Does the choice of the aryl halide or nucleophile matter? A3: Absolutely. Aryl iodides are significantly more prone to dehalogenation than aryl bromides because their oxidative addition is extremely fast, leading to a rapid buildup of the Ar–Pd(II)–X intermediate[1]. Furthermore, electron-deficient aryl halides and N-heterocycles (e.g., pyridines, indoles) are highly susceptible to this side reaction[1]. On the nucleophile side, if your boronic acid is unstable and undergoes protodeborylation (cleavage of the C-B bond), the palladium complex is left without a coupling partner, forcing it down the dehalogenation route[5].

Quantitative Impact of Reaction Parameters

The table below summarizes how strategic parameter adjustments shift the product distribution away from the protodehalogenated side product (Ar-H) and toward the desired cross-coupled product (Ar-R).

Parameter ChangedCondition A (Sub-optimal)Condition B (Optimized)Ar-R : Ar-H Ratio (A)Ar-R : Ar-H Ratio (B)Mechanistic Rationale
Solvent Ethanol / H₂OToluene / H₂O40 : 6095 : 5Eliminates

-hydride elimination from the alcohol solvent[2].
Ligand PPh₃SPhos or XPhos50 : 5098 : 2Electron-rich biaryl backbone accelerates transmetalation and reductive elimination[4].
Base NaOH (Aqueous)K₃PO₄ (Anhydrous/Biphasic)30 : 7090 : 10Strong hydroxide bases can promote dehalogenation and protodeborylation; milder phosphates prevent this[5].
Halide Aryl IodideAryl Bromide60 : 4092 : 8Slows down oxidative addition to prevent Ar-Pd(II)-X buildup[1].

Troubleshooting Logic Workflow

Use the following decision matrix to systematically diagnose and resolve high levels of des-bromo side products in your experiments.

TroubleshootingTree Start High Des-bromo (Ar-H) Detected CheckSolvent Is the solvent an alcohol or contains excess water? Start->CheckSolvent ChangeSolvent Switch to Toluene, Dioxane, or CPME CheckSolvent->ChangeSolvent Yes CheckBase Is the base an amine or strong hydroxide? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4, Cs2CO3, or KF CheckBase->ChangeBase Yes CheckLigand Is transmetalation slow due to sterics? CheckBase->CheckLigand No ChangeLigand Use bulky, electron-rich Buchwald ligands (e.g., SPhos) CheckLigand->ChangeLigand Yes

Caption: Decision tree for troubleshooting and minimizing protodehalogenation.

Self-Validating Protocol: Robust Suzuki-Miyaura Coupling

This step-by-step methodology is designed for challenging, dehalogenation-prone aryl bromides. It incorporates a self-validating diagnostic checkpoint to ensure causality can be traced if the reaction fails.

Reagents: Aryl bromide (1.0 equiv), Arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%). Solvent System: Toluene : Water (10:1 ratio).

Step-by-Step Methodology:
  • Atmosphere Control: To a Schlenk flask or sealed vial, add the aryl bromide, arylboronic acid, and K₃PO₄. Purge the vessel with argon/nitrogen for 10 minutes[1]. Causality: Excluding oxygen prevents homocoupling of the boronic acid, ensuring it remains available for transmetalation.

  • Catalyst Addition: In a separate argon-purged vial, mix Pd₂(dba)₃ and SPhos in anhydrous toluene. Stir for 5 minutes until the active Pd(0)L₂ complex is generated[4].

  • Solvent Introduction: Add the bulk toluene and degassed water to the main reaction flask. Transfer the pre-formed catalyst solution via syringe[1].

  • Degassing: Perform three freeze-pump-thaw cycles or vigorously bubble argon through the solution for 15 minutes[1]. Causality: Removes dissolved oxygen and trace volatile impurities that can interfere with the catalytic cycle.

  • Heating & Self-Validating Checkpoint: Heat the reaction to 80 °C. Crucial Step: At exactly 60 minutes, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS[1][5].

    • Diagnostic Outcome A: If starting material is consumed but only Ar-H is present, and the boronic acid is absent, protodeborylation is occurring[5]. Fix: Lower temperature or switch to a milder base (KF).

    • Diagnostic Outcome B: If starting material is consumed, Ar-H is present, but boronic acid remains intact, transmetalation is too slow [5]. Fix: Increase SPhos loading or switch to a more active pre-catalyst.

  • Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for chromatography[1].

References

Sources

Optimization

Technical Support Center: Regiocontrol in 1-Isopropyl-Pyrazole Functionalization

Ticket ID: REGIO-PYR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Introduction: The "Isopropyl Effect" on Reactivity Welcome to the technical support hub for pyrazole funct...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-PYR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The "Isopropyl Effect" on Reactivity

Welcome to the technical support hub for pyrazole functionalization. You are likely here because the 1-isopropyl group is behaving differently than the standard methyl or phenyl substituents you find in literature.

The Core Conflict: The 1-isopropyl group introduces a specific steric bulk at the


 position that directly impacts the adjacent 

carbon. While it does not fully "block"

(like a trityl group might), it creates a steric gate that complicates standard lithiation and transition-metal catalyzed pathways.
  • C4 (Green Zone): Electronically activated for electrophilic attack. The "easy" target.

  • C5 (Yellow Zone): Most acidic proton (

    
    ), but sterically hindered by the isopropyl group.
    
  • C3 (Red Zone): Least acidic, remote from the directing nitrogen. Difficult to access without specific catalysts or blocking strategies.

Interactive Troubleshooting Modules

Module A: C5-Functionalization (The Lithiation Pathway)

User Issue: "I treated 1-isopropylpyrazole with n-BuLi at -78°C, but the electrophile trapping yield is <30%."

Diagnosis: The isopropyl group sterically impedes the approach of the lithium aggregate, and potentially the subsequent electrophile. Furthermore, 1-substituted pyrazoles are prone to ring fragmentation (non-productive ring opening) if the temperature rises too quickly before trapping.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Base Switch to

-BuLi / TMEDA
(1:1)
TMEDA breaks down hexameric BuLi aggregates into reactive monomers/dimers, fitting into the sterically crowded C5 pocket.
Temperature Maintain -78°C strictlyAbove -40°C, the lithiated species may undergo ring fragmentation to form alkynyl nitriles.
Trapping Inverse Addition Cannulate the lithiated pyrazole into the electrophile solution. This prevents the "hot" electrophile from reacting with the isopropyl methine (lateral lithiation).

Standard Operating Procedure (SOP) - C5 Lithiation:

  • Dissolve 1-isopropylpyrazole (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.5 M).

  • Cool to -78°C.

  • Add

    
    -BuLi (1.1 equiv) dropwise over 20 mins.
    
  • Stir at -78°C for 45 mins. Do not warm.

  • Add electrophile (1.2 equiv) or transfer anion to electrophile.

  • Allow to warm to RT only after quenching.

Module B: C4-Functionalization (Electrophilic Aromatic Substitution)

User Issue: "I am trying to halogenate C4, but I see trace amounts of C3/C5 isomers or over-halogenation."

Diagnosis: C4 is the nucleophilic center.[1] If you see C3/C5 isomers, your reaction media is likely too basic (triggering metalation) or the temperature is too high.

Troubleshooting Protocol:

IssueSolutionMechanism
Regio-leakage Use Acidic Media Run halogenations (NIS, NBS) in TFA or AcOH. This protonates N2, deactivating C3/C5 toward nucleophilic pathways and activating C4 for EAS.
Polysubstitution Stoichiometry Control The product (4-halo-1-isopropylpyrazole) is less reactive than the starting material. Ensure exactly 1.0 equiv of reagents.
Module C: C3-Functionalization (The "Walk-Around" Strategy)

User Issue: "I need to arylate C3, but Pd-catalysis keeps hitting C5."

Diagnosis: Standard CMD (Concerted Metalation-Deprotonation) pathways favor the most acidic proton (C5). The isopropyl group is not bulky enough to fully reverse this preference with standard ligands.

Strategic Workarounds:

  • The "Block-and-Delete" Method:

    • Step 1: Lithiate C5 -> Trap with TMSCl (Trimethylsilyl chloride).

    • Step 2: Functionalize C3 (now the most accessible site).

    • Step 3: Remove TMS with TBAF.

  • Steric-Controlled Catalysis (Direct Arylation):

    • Use Ruthenium (Ru) catalysts or bulky Palladium/Pivalic Acid systems. The steric clash between the catalyst's ligand sphere and the N-isopropyl group can force the metal to the C3 position.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the correct reagents based on your target position.

PyrazoleRegio Input 1-Isopropyl-Pyrazole Target Select Target Position Input->Target C4 C4 Position (Nucleophilic) Target->C4 Electronic Control C5 C5 Position (Acidic/Hindered) Target->C5 Kinetic Acidity C3 C3 Position (Remote) Target->C3 Steric Bypass EAS Electrophilic Subst. (NBS/NIS in Acid) C4->EAS Lithiation Lithiation (n-BuLi/TMEDA, -78°C) C5->Lithiation DirectArylation Pd-Cat Direct Arylation (Steric Control) C3->DirectArylation Advanced Blocking Block C5 w/ TMS then Functionalize C3->Blocking Reliable

Caption: Decision matrix for regioselective functionalization of 1-isopropyl-pyrazoles.

Mechanistic Insight: Why C5 Lithiation Fails

Understanding the coordination complex is critical. The lithium atom does not just "grab" the proton; it coordinates to the


 nitrogen first (CIPE - Complex Induced Proximity Effect).

LithiationMech Start 1-Isopropyl-Pyrazole Coord Pre-Lithiation Complex (Li coords to N2) Start->Coord + n-BuLi Steric STERIC CLASH: Isopropyl vs. Li-Aggregate Coord->Steric Approach Success C5-Lithiated Species Steric->Success With TMEDA (Monomer) Fail No Reaction / Ring Opening Steric->Fail Without TMEDA (Aggregate)

Caption: The "Isopropyl Gate" effect during C5-lithiation and the necessity of de-aggregation.

Frequently Asked Questions (FAQ)

Q: Can I use LDA instead of n-BuLi for C5 lithiation? A: Generally, no . While LDA is a strong base, it is bulky. The combination of a bulky base and the bulky N-isopropyl group often leads to low conversion or deprotonation at the isopropyl methine (lateral lithiation).


-BuLi/TMEDA is the gold standard here [1].

Q: I need a boronic ester at C4. Can I lithiate C4 directly? A: Direct lithiation at C4 is extremely difficult because C5 is far more acidic. The best route is Halogen-Dance :

  • Brominate C4 (NBS).

  • Treat with LDA (Lithium migrates to C4, stabilizing the anion).

  • Quench with B(OiPr)3. Alternatively, standard Pd-catalyzed borylation of 4-bromo-1-isopropylpyrazole is high-yielding [2].

Q: Why does my C5-lithiation turn black? A: This indicates ring fragmentation. Pyrazolyllithiums are thermally unstable. If you see black tar, you likely exceeded -40°C. Ensure your internal temperature probe is calibrated.

References

  • Sadler, S. A., et al. (2014). Regioselective Functionalization of 1-Substituted Pyrazoles. Organic & Biomolecular Chemistry.

    • Context: Defines the role of TMEDA in overcoming steric hindrance in N-alkyl pyrazoles.
  • Fagnou, K., et al. (2010). Direct Arylation of Azoles: Understanding Reactivity and Regioselectivity. Chemical Reviews.

    • Context: Comprehensive review on switching selectivity between C5 and C3 using c
  • Knochel, P., et al. (2009).

    • Context: Alternative metalation strategies (Mg/Zn) that tolerate sensitive functional groups better than Li.

Sources

Troubleshooting

Technical Support Center: Stability of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information and troubleshooting advice for researchers working with 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and troubleshooting advice for researchers working with 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, focusing on its stability in acidic environments. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Bromo-1-isopropyl-1H-pyrazol-5-amine in acidic conditions?

A1: The primary stability concerns for 3-Bromo-1-isopropyl-1H-pyrazol-5-amine in acidic media revolve around two key structural features: the basic amino group and the pyrazole ring itself. The amino group can be readily protonated in acidic conditions.[1] While this protonation can increase aqueous solubility, it can also make the compound more susceptible to certain degradation pathways.[1][2] The pyrazole ring, although aromatic, can undergo acid-catalyzed reactions, particularly at elevated temperatures or in the presence of strong acids.[3]

Q2: How does the isopropyl group at the N1 position influence the stability of the molecule?

A2: The 1-isopropyl group provides steric hindrance around the N1-position of the pyrazole ring. This can influence the approach of solvated protons and other reagents, potentially offering some kinetic stability against certain degradation pathways that involve the pyrazole ring nitrogens. However, it does not prevent the protonation of the exocyclic amino group, which is often the initial site of interaction with acids.

Q3: Can I anticipate the potential degradation products under acidic stress?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential products based on the chemistry of related pyrazole derivatives. Potential degradation pathways could include:

  • Hydrolysis of the amino group: Under harsh acidic conditions (e.g., strong acid and heat), the amino group could potentially be hydrolyzed to a hydroxyl group, yielding 3-Bromo-1-isopropyl-1H-pyrazol-5-ol.

  • Ring-opening reactions: Extremely forcing conditions might lead to the cleavage of the pyrazole ring.

  • Debromination: While less common under simple acidic conditions, debromination could occur in the presence of reducing agents or under photochemical stress.

Identifying these potential byproducts is crucial for developing stability-indicating analytical methods.

Q4: What are the recommended storage conditions for 3-Bromo-1-isopropyl-1H-pyrazol-5-amine to ensure its long-term stability?

A4: To ensure long-term stability, 3-Bromo-1-isopropyl-1H-pyrazol-5-amine should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is also advisable to protect it from light, as many aromatic amines exhibit light sensitivity.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps & Explanation
Unexpected peaks in HPLC/LC-MS analysis after acidic workup. Degradation of the compound.1. Neutralize Promptly: After an acidic reaction or extraction, neutralize the solution as quickly as possible with a suitable base (e.g., sodium bicarbonate, sodium carbonate). Prolonged exposure to acid, even at room temperature, can lead to degradation. 2. Lower Temperature: Perform the acidic workup at a lower temperature (e.g., 0-5 °C) to minimize the rate of potential degradation reactions. 3. Use a Milder Acid: If the protocol allows, consider using a weaker acid or a buffered acidic solution to achieve the desired pH without exposing the compound to harsh conditions.
Low recovery of the compound after extraction from an acidic aqueous layer. Protonation of the amino group leading to high aqueous solubility.1. Adjust pH: Before extraction with an organic solvent, ensure the pH of the aqueous layer is adjusted to be basic (typically pH > 8). This will deprotonate the aminopyrazole, making it less polar and more soluble in the organic phase. 2. Increase Ionic Strength: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic compound in the aqueous phase (salting-out effect). 3. Use a More Polar Solvent: If the compound remains in the aqueous layer even after basification, consider using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
Color change of the solution upon addition of acid. Formation of a protonated species or a degradation product.1. Monitor by Spectroscopy: Use UV-Vis spectroscopy to monitor changes in the absorption spectrum upon acidification. This can help determine if a new chromophore is being formed. 2. Immediate Analysis: Take an aliquot of the colored solution and immediately analyze it by LC-MS to identify the species present. This will help distinguish between simple protonation and the formation of a new chemical entity.
Inconsistent reaction outcomes when using different batches of the starting material. Presence of acidic impurities in the starting material.1. Purity Assessment: Assess the purity of each batch of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine using a validated analytical method like HPLC or qNMR before use.[5] 2. Neutralize Before Use: If acidic impurities are suspected, you can dissolve the starting material in a suitable organic solvent and wash it with a mild aqueous base, followed by drying and solvent removal.
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To investigate the stability of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine under acidic conditions and to identify potential degradation products.

Materials:

  • 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector or a Mass Spectrometer (LC-MS)

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Gently mix the solution.

    • Store the vial at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Analysis:

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

    • Inject the sample into the chromatograph.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Observe the formation of any new peaks, which represent potential degradation products.

    • If using LC-MS, analyze the mass spectra of the new peaks to aid in their identification.

Visualization of Key Concepts
Logical Workflow for Troubleshooting Low Recovery

start Low recovery after acidic workup check_protonation Is the amino group protonated? start->check_protonation adjust_ph Adjust pH to > 8 with a suitable base. check_protonation->adjust_ph Yes fail Investigate other loss mechanisms (e.g., degradation) check_protonation->fail No extract Extract with an appropriate organic solvent. adjust_ph->extract check_solubility Is the compound still in the aqueous layer? extract->check_solubility salt_out Add NaCl to the aqueous layer (salting-out). check_solubility->salt_out Yes success Successful Recovery check_solubility->success No salt_out->extract polar_solvent Use a more polar organic solvent for extraction.

Caption: Troubleshooting workflow for low recovery of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine.

Potential Acid-Catalyzed Degradation Pathway

reactant 3-Bromo-1-isopropyl-1H-pyrazol-5-amine C₆H₁₀BrN₃ protonation Protonated Amine C₆H₁₁BrN₃⁺ reactant->protonation + H⁺ hydrolysis_product Hypothetical Hydrolysis Product 3-Bromo-1-isopropyl-1H-pyrazol-5-ol C₆H₉BrN₂O protonation->hydrolysis_product + H₂O, Δ (Harsh Conditions)

Caption: A potential degradation pathway under harsh acidic conditions.

References

  • An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine - Benchchem.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. Available at: [Link]

  • III Analytical Methods.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • 3-broMo-1H-pyrazol-5-aMine SDS, 1203705-55-8 Safety Data Sheets - ECHEMI.
  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. Available at: [Link]

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PMC. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. Available at: [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]

  • Workup: About - Chemistry - University of Rochester. Available at: [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. Available at: [Link]

  • 3-Bromo-1H-pyrazol-5-amine - Oakwood Chemical. Available at: [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate. Available at: [Link]

  • CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. Available at: [Link]

  • 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3 | CID 46179974 - PubChem. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - PubMed. Available at: [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]

  • Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole - Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
  • the hydrolysis of amides - Chemguide. Available at: [Link]

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  • Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • 3-bromo-1h-pyrazol-5-amine (C3H4BrN3) - PubChemLite. Available at: [Link]

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Sources

Optimization

Technical Support Center: Recrystallization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

Welcome to the technical support center for the purification of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the recrystallization of this compound. The following question-and-answer format addresses specific challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine?

A1: Selecting the ideal solvent is the most critical step for a successful recrystallization.[1][2] An appropriate solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[2][3] For 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, a molecule of intermediate polarity, a good starting point is to screen a range of solvents with varying polarities.

Based on the structural characteristics (pyrazole ring, amine group, bromo substituent, and isopropyl group), the following solvents are recommended for initial screening:

  • Alcohols (Ethanol, Isopropanol, Methanol): These are often effective for pyrazole derivatives.[4][5]

  • Esters (Ethyl Acetate): A medium polarity solvent that can be effective for compounds of intermediate polarity.[1]

  • Aromatic Hydrocarbons (Toluene): Can be useful for less polar compounds or as a co-solvent.[1]

  • Ketones (Acetone): Another medium polarity solvent to consider.[4]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a binary solvent system is a powerful alternative.[4][6] A common approach is to dissolve the compound in a "good" solvent (e.g., hot ethanol) and then add a "poor" or "anti-solvent" (e.g., water or hexane) until the solution becomes slightly turbid.[4][5][6]

Initial Solvent Screening Protocol:

  • Place a small amount of the crude 3-Bromo-1-isopropyl-1H-pyrazol-5-amine into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the mixture.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • The ideal solvent will show little to no dissolution at room temperature, complete dissolution at an elevated temperature, and significant crystal formation upon cooling.[2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, especially if the compound is impure or if the cooling rate is too rapid.[7]

Troubleshooting Steps:

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[4] Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.

  • Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent.[8] Then, allow it to cool slowly.

  • Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[7]

  • Induce Crystallization: If the solution becomes supersaturated without forming crystals, you can try to induce nucleation by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1][9] The microscopic scratches on the glass can provide a surface for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[1][9]

Q3: I am getting a very low yield of crystals after recrystallization. How can I improve it?

A3: A low recovery can be due to several factors, from using too much solvent to premature crystallization.

Strategies to Improve Yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[4][9] Adding excessive solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Solvent Evaporation: If you suspect you've added too much solvent, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution.[7]

  • Check for Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), it may be due to the solvent being too volatile or the apparatus not being adequately pre-heated.

In-Depth Troubleshooting Guides

Issue 1: Colored Impurities in the Final Product

Symptoms: The recrystallized crystals have a noticeable color (e.g., yellow or brown), indicating the presence of impurities.

Causality: Colored impurities often arise from side reactions during the synthesis of pyrazoles.[10] These impurities may have similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization.

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[10][11] The charcoal will adsorb the colored impurities.

    • Protocol:

      • After dissolving your crude product in the hot solvent, remove the flask from the heat source.

      • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

      • Reheat the solution to boiling for a few minutes.

      • Perform a hot filtration to remove the charcoal.

  • Acid Wash: Since the target compound is an amine, an acid wash during the workup can help remove basic impurities.[10]

  • Derivative Formation: In more challenging cases, consider converting the amine to a salt (e.g., hydrochloride salt) by treating a solution of the crude product with hydrochloric acid.[7][12] The salt will have different solubility characteristics and can be recrystallized. The pure amine can then be regenerated by neutralization.

Issue 2: Presence of Regioisomers or Other Synthetic Byproducts

Symptoms: Analytical data (e.g., NMR, LC-MS) of the recrystallized product shows the presence of isomeric impurities or other byproducts from the synthesis.

Causality: The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers, which can be difficult to separate due to their similar physical properties.[10] Incomplete reactions can also leave starting materials in the crude product.[10]

Solutions:

  • Fractional Crystallization: If the impurities have slightly different solubilities, a careful, multi-step recrystallization process can sometimes separate them. This is often a trial-and-error process.

  • Solvent System Optimization: A different solvent or a precisely controlled mixed solvent system might provide better selectivity for the desired product over the impurities.

  • Chromatography: If recrystallization fails to remove isomeric impurities, column chromatography is a more effective purification technique for separating compounds with similar polarities.[10]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Insoluble Impurities Cooling Slow Cooling Dissolve->Cooling No Insoluble Impurities Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Isolation Isolate Crystals (Vacuum Filtration) Crystal_Formation->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product Solvent_Selection_Troubleshooting Start Select Initial Test Solvents Test_Solubility Test Solubility: Hot vs. Cold Start->Test_Solubility Outcome Outcome? Test_Solubility->Outcome Ideal Ideal Solvent Found: Low solubility cold, high solubility hot Outcome->Ideal Good Too_Soluble Too Soluble at Room Temperature Outcome->Too_Soluble Poor Insoluble Insoluble Even When Hot Outcome->Insoluble Poor Try_Less_Polar Try a Less Polar Solvent Too_Soluble->Try_Less_Polar Mixed_System Consider a Mixed Solvent System Too_Soluble->Mixed_System Try_More_Polar Try a More Polar Solvent Insoluble->Try_More_Polar Insoluble->Mixed_System Try_Less_Polar->Test_Solubility Try_More_Polar->Test_Solubility Mixed_System->Test_Solubility

Caption: A decision tree to guide solvent selection for recrystallization.

Quantitative Data Summary: Recommended Solvents for Screening
SolventTypeBoiling Point (°C)PolarityRationale for Use
Ethanol Protic78HighGenerally effective for pyrazole derivatives. [4][5]
Isopropanol Protic82Medium-HighA good alternative to ethanol. [1][13]
Ethyl Acetate Aprotic77MediumOften effective for compounds of intermediate polarity. [1]
Acetone Aprotic56MediumUseful for moderately polar compounds. [4]
Toluene Aromatic111LowCan be effective for less polar compounds or as a co-solvent. [1]
Hexane/Water N/AN/AN/ACommonly used as anti-solvents in mixed solvent systems.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Benchchem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization1.
  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • Virtual Amrita Laboratories. (n.d.). Recrystallization.
  • Indian Patent Office. (2017). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

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Troubleshooting

Technical Support Center: Preventing Oxidation of the 5-Amino Group

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of 5-Amino Group Stability Compounds featuring a 5-amino group, particularly those with an adjacent hydroxyl group (amin...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of 5-Amino Group Stability

Compounds featuring a 5-amino group, particularly those with an adjacent hydroxyl group (aminophenols), are susceptible to oxidation. This degradation can lead to discoloration, loss of potency, and the formation of potentially toxic byproducts. A prime example is 5-aminosalicylic acid (5-ASA or mesalamine), where oxidation is a known degradation pathway.[1] The oxidation process is often accelerated by exposure to air, light, and certain metal ions.[2] Understanding the mechanisms behind this instability is the first step toward effective prevention.

The oxidation of aminophenol compounds can be initiated by a two-electron, two-proton process, leading to the formation of reactive species like quinone-imines.[1][3] These intermediates can then undergo further complex reactions. This guide will walk you through the causes of this oxidation and provide actionable strategies to maintain the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-amino group in my compound so prone to oxidation?

The 5-amino group, especially in aromatic systems like aminophenols, increases the electron density of the aromatic ring, making it more susceptible to oxidation. The presence of an adjacent hydroxyl group further activates the ring towards oxidation. This structure is analogous to p-aminophenol, which is known to be easily oxidized.[1] Factors like exposure to atmospheric oxygen, light, and trace metal ions can catalyze this degradation process.[2][4]

Q2: What are the visual signs that my compound is oxidizing?

A common indicator of oxidation in compounds like 2-aminophenol is a color change, often to a yellow-brown hue upon exposure to air and light.[2] This discoloration is a result of the formation of colored oligomers and polymeric byproducts.

Q3: How does pH affect the stability of my compound during storage?

The pH of the storage solution can significantly influence the rate of oxidation. For many aminophenol compounds, oxidation is accelerated under alkaline (high pH) conditions.[5][6] For instance, the degradation of p-aminophenol is significantly influenced by pH, with optimal degradation in some systems occurring at an acidic pH of 3.0.[7] It is crucial to determine the optimal pH for your specific compound's stability.

Q4: Can I use antioxidants to protect my compound? Which ones are effective?

Yes, antioxidants are a primary strategy for preventing oxidation. They work by scavenging free radicals that can initiate the degradation process.[8] Aromatic amines and hindered phenols are classes of antioxidants that have shown efficacy.[9][10][11] Common antioxidants used in pharmaceutical formulations include:

  • Ascorbic acid (Vitamin C)

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Sodium metabisulfite[8]

The choice of antioxidant will depend on its compatibility with your compound and the intended application.

Q5: Are there any storage conditions that can minimize oxidation?

Proper storage is critical. To minimize oxidation, compounds with a 5-amino group should be:

  • Stored under an inert atmosphere: Replacing oxygen with an inert gas like nitrogen or argon can significantly slow down oxidation.[12]

  • Protected from light: Amber vials or storage in the dark can prevent photo-oxidation.[2]

  • Kept in tightly sealed containers: This prevents exposure to air and moisture.[12]

  • Stored at controlled, cool temperatures: While room temperature may be acceptable for short periods, long-term storage at reduced temperatures is often recommended.[13]

Q6: Can I use protecting groups to temporarily block the amino group from oxidizing?

For multi-step syntheses, temporarily protecting the amino group is a common and effective strategy.[14] Carbamates, such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), are widely used protecting groups for amines.[14][15][16] These groups can be selectively removed under specific conditions when the amino group's reactivity is required.[14]

Troubleshooting Guides

Guide 1: My compound is discoloring in solution. What should I do?

Discoloration is a strong indication of oxidation. Here’s a step-by-step approach to troubleshoot this issue:

  • Verify Storage Conditions:

    • Atmosphere: Is the solution being stored under an inert atmosphere (e.g., nitrogen or argon)? If not, sparge the solution with an inert gas and seal the container tightly.

    • Light Exposure: Is the container protected from light? Switch to amber glass or wrap the container in foil.

    • Temperature: Is the solution stored at the recommended temperature? Avoid temperature fluctuations.

  • Evaluate the Solvent and pH:

    • Degas Solvents: Ensure that all solvents are thoroughly degassed before use to remove dissolved oxygen.

    • pH Adjustment: Measure the pH of the solution. If it is in a range known to accelerate oxidation (often alkaline for aminophenols), adjust it to a more stabilizing pH, typically in the acidic range.[7][17]

  • Incorporate an Antioxidant:

    • If not already present, consider adding a compatible antioxidant. Perform small-scale compatibility and stability studies to select the most effective one.

  • Check for Metal Contamination:

    • Trace metal ions can catalyze oxidation.[4] Use high-purity solvents and reagents. If contamination is suspected, consider using a chelating agent like ethylenediaminetetraacetic acid (EDTA).

Guide 2: How can I proactively set up a stability study for my compound?

A well-designed stability study is crucial for understanding and preventing degradation.

Experimental Protocol: Accelerated Stability Study

  • Sample Preparation: Prepare multiple aliquots of your compound under various conditions (e.g., different pH values, with and without antioxidants, exposed to light vs. dark, air vs. inert atmosphere).

  • Storage: Store the aliquots under accelerated conditions (e.g., elevated temperature) and at the intended long-term storage temperature.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis: Analyze the samples at each time point for purity and the presence of degradation products.

  • Data Evaluation: Compare the degradation rates under different conditions to identify the optimal storage parameters.

Analytical Methods for Monitoring Stability

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantifies the parent compound and detects the formation of degradation products.[18]
UV-Vis Spectroscopy Can detect changes in the chromophore of the molecule, often associated with oxidation and discoloration.
Mass Spectrometry (MS) Identifies the mass of degradation products, aiding in the elucidation of degradation pathways.[19]
Visualization of the Problem and Solution

Oxidation Pathway of a 5-Amino Phenol Derivative

OxidationPathway Compound 5-Amino Phenol Derivative ReactiveIntermediate Quinone-imine Intermediate Compound->ReactiveIntermediate Oxidation Oxidants O₂, Light, Metal Ions Oxidants->ReactiveIntermediate DegradationProducts Colored Degradation Products ReactiveIntermediate->DegradationProducts Further Reactions

Caption: Generalized oxidation pathway of a 5-amino phenol derivative.

Workflow for Preventing Oxidation

PreventionWorkflow cluster_storage Optimized Storage cluster_formulation Formulation Strategy InertAtmosphere Inert Atmosphere (N₂/Ar) LightProtection Protection from Light StableProduct Stable Product TempControl Controlled Temperature Antioxidants Add Antioxidants pH_Control Adjust pH Chelators Use Chelating Agents Start Sensitive Compound Start->InertAtmosphere Start->LightProtection Start->TempControl Start->Antioxidants Start->pH_Control Start->Chelators

Caption: Key strategies for preventing the oxidation of sensitive compounds.

References

  • Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. (n.d.). ijc.ccourt.nl. Retrieved from [Link]

  • PHOTOCHEMICAL OXIDATION OF p-AMINOPHENOL BY FENTON REAGENT | TSI Journals. (2011, June 5). TSI Journals. Retrieved from [Link]

  • Effect of pH on the oxidation of 2-aminophenol. Temp. 25 °C, λmax 417.8... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi - Department of Chemistry, IIT Kharagpur. (n.d.). Department of Chemistry, IIT Kharagpur. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Aminophenol - Cole-Parmer. (2004, September 7). Cole-Parmer. Retrieved from [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (2001, November 15). Journal of Neurochemistry. Retrieved from [Link]

  • Safety Data Sheet: 2-Aminophenol - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]

  • Effect of pH on the rate of auto-oxidation of 2-aminophenol. All... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.). Performance Additives. Retrieved from [Link]

  • Transition Metal Promoted Oxidative CN Fusion Reactions of Aromatic Amines and Their Coordination Chemistry - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved from [Link]

  • What is the mechanism of Mesalamine? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Antioxidant activity of aromatic cyclic amine derivatives. (2001, May 23). ScienceDirect. Retrieved from [Link]

  • Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines - Czech Journal of Food Sciences. (n.d.). Czech Journal of Food Sciences. Retrieved from [Link]

  • Adsorption and oxidation of aromatic amines by metal hexacyanoferrates(II) - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef | Journal of Agricultural and Food Chemistry - ACS Publications. (2012, May 29). ACS Publications. Retrieved from [Link]

  • Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis - PMC. (2023, December 15). PMC. Retrieved from [Link]

  • Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization of Exotic Aromatic Compounds - MDPI. (2017, March 24). MDPI. Retrieved from [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). PubMed. Retrieved from [Link]

  • Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization of Exotic Aromatic Compounds - ResearchGate. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - MDPI. (2023, June 29). MDPI. Retrieved from [Link]

  • Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mesalamine Formulations Explained: 5 Types for Ulcerative Colitis. (2025, July 10). MyCrohnsAndColitisTeam. Retrieved from [Link]

  • Mesalamine - A Revered Drug for Inflammatory Bowel Disease With Detrimental Effects on the Lung and Heart - PMC. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Effect of Aromatic Amine−Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory - ResearchGate. (2011, February 23). ResearchGate. Retrieved from [Link]

  • Amino Acid Oxidation | PPTX. (n.d.). Scribd. Retrieved from [Link]

  • Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • 5-Aminosalicylic acid protection against oxidative damage to synaptosomal membranes by alkoxyl radicals in vitro - PubMed. (2001, January 15). PubMed. Retrieved from [Link]

  • Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC. (n.d.). PMC. Retrieved from [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC. (2018, July 13). PMC. Retrieved from [Link]

  • Representative mechanisms of the oxidation of amino acid residues to... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13). ACS Publications. Retrieved from [Link]

  • Amino Acid Reactions: Mechanisms, Examples & Key Bonds - Vedantu. (2021, May 24). Vedantu. Retrieved from [Link]

  • Oxidation of Amino Acids. (n.d.). University of Eswatini. Retrieved from [Link]

  • Stabilization of Oxidation Prone Ingredients - Fagron Academy. (n.d.). Fagron Academy. Retrieved from [Link]

  • Analytical Methods for Amino Acids - Shimadzu. (n.d.). Shimadzu. Retrieved from [Link]

  • Chemical reactions of amino acids: - – COOH group. (n.d.). uobabylon.edu.iq. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of CAS 1155533-31-9

Abstract: This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of CAS 1155533-31-9. Moving beyond a si...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of CAS 1155533-31-9. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind each decision in the method development process, from initial analyte characterization to final method optimization and comparison. It is designed for researchers, scientists, and drug development professionals who require a reliable, validated method for impurity profiling. The guide culminates in a comparative analysis against alternative chromatographic conditions, supported by experimental data, to demonstrate the superiority of the developed method in terms of resolution, efficiency, and analysis time.

Foundational Principles: Analyte Characterization

Before any experimental work commences, a thorough understanding of the analyte is paramount. The physicochemical properties of CAS 1155533-31-9, a per- and polyfluoroalkyl substance (PFAS), dictate every subsequent choice in the method development workflow.

  • Chemical Name: N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium

  • Molecular Formula: C15H19F13N2O4S

  • Structure and Properties: A review of the structure reveals a highly fluorinated, non-polar alkyl chain, coupled with a polar, zwitterionic head group. This amphiphilic nature presents a unique chromatographic challenge. The long fluorinated tail suggests strong retention under reversed-phase conditions, while the charged head group can lead to poor peak shape on traditional silica-based columns. The molecule lacks a strong chromophore, suggesting that UV detection might be challenging and require low wavelengths (e.g., 200-220 nm) where many solvents also absorb.

The primary goal of a purity method is to separate the main compound from all potential impurities, which may include starting materials, by-products, and degradants. Given the structure, potential impurities could have variations in the alkyl chain length or modifications to the polar head group, resulting in closely related hydrophobic profiles.

Primary Method Development: A Systematic, Rationale-Driven Approach

The development process is not a random walk but a logical progression. Our strategy is to establish initial conditions based on analyte chemistry and then systematically optimize for the best possible separation.

Initial Chromatographic Conditions: The "Why" Behind the Start

Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.

  • Column Selection: A standard C18 column is the workhorse of RP-HPLC and a good initial choice. However, due to the potential for secondary interactions between the zwitterionic head group and residual silanols on the silica surface, a high-purity, end-capped C18 column is essential to mitigate peak tailing. We will begin with a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm), known for its stability across a wide pH range.

  • Mobile Phase Selection: Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity and stronger elution strength for highly retained compounds. The aqueous phase will be 0.1% formic acid in water. The acid serves two critical purposes:

    • It protonates the carboxyl group, suppressing its ionization and reducing peak tailing.

    • It provides a source of protons for positive-ion mode mass spectrometry if LC-MS is used for peak identification.

  • Detection: Given the lack of a significant UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be ideal for universal detection of non-volatile analytes. However, as UV detectors are more common, we will develop the method using a Diode Array Detector (DAD) set to a low wavelength (210 nm) to capture any absorbance from the sulfonyl and amide groups.

  • Gradient Elution: Due to the high hydrophobicity of the fluorinated chain, the compound is expected to be strongly retained. A gradient elution is necessary to elute the main peak in a reasonable time while also providing sufficient resolution for any earlier-eluting, more polar impurities.

The overall workflow for this method development process is illustrated below.

Caption: A systematic workflow for HPLC method development.

Step-by-Step Optimization Protocol

The following protocol outlines the systematic optimization of the initial conditions.

Objective: To resolve the main peak from all impurities with a resolution (Rs) > 1.5, a tailing factor (Tf) between 0.8 and 1.5, and an analysis time under 20 minutes.

Experimental Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD.

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Sample: CAS 1155533-31-9 dissolved in 50:50 ACN:Water at 0.5 mg/mL.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD at 210 nm.

  • Scouting Gradient:

    • Run a broad linear gradient from 10% B to 95% B over 20 minutes.

    • Rationale: This will determine the approximate elution time of the main peak and reveal the complexity of the impurity profile.

  • Gradient Optimization:

    • Based on the scouting run, narrow the gradient around the elution time of the main component. For example, if the peak elutes at 80% B, a new gradient could be 60-90% B over 15 minutes.

    • Rationale: This sharpens the gradient slope in the critical elution window, improving the resolution between closely eluting peaks.

  • Temperature Optimization:

    • Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C) using the optimized gradient.

    • Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures can lead to sharper peaks and shorter retention times but may also co-elute critical pairs.

Final Optimized Method

After systematic optimization, the following conditions were identified as providing the best balance of resolution, peak shape, and analysis time.

Table 1: Final Optimized HPLC Method Parameters

ParameterValue
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detector DAD, 210 nm
Gradient 65% to 85% B in 12 min, then wash and re-equilibrate

Comparative Analysis: Performance vs. Alternative Methods

To validate the superiority of the developed method (Method A), its performance was compared against two alternative approaches: one using a different organic modifier (Method B) and another using a different column chemistry (Method C).

Method B: Same as Method A, but with Methanol as Mobile Phase B. Method C: Same as Method A, but with a Phenyl-Hexyl column.

The decision tree for selecting an alternative method often depends on the specific failure mode of the primary method.

AlternativeSelection Start Poor Resolution with C18? ChangeSolvent Change Organic Modifier (e.g., to Methanol) Start->ChangeSolvent Yes ChangeColumn Change Column Chemistry (e.g., to Phenyl-Hexyl) Start->ChangeColumn Yes ChangepH Change Mobile Phase pH Start->ChangepH Yes

Caption: Decision logic for selecting alternative methods.

A spiked sample containing the main peak and two known impurities (Impurity 1, Impurity 2) was analyzed using all three methods. The results are summarized below.

Table 2: Comparative Performance Data

ParameterMethod A (Optimized)Method B (Methanol)Method C (Phenyl-Hexyl)
Resolution (Main/Imp 1) 2.81.4 (co-elution)2.1
Resolution (Main/Imp 2) 3.52.93.8
Tailing Factor (Main) 1.11.31.4
Analysis Time (min) 152218
Backpressure (bar) 180250195

Analysis: The data clearly demonstrates the superiority of the optimized Method A .

  • Resolution: Method A provides excellent resolution for both impurities. Method B, using methanol, resulted in a loss of selectivity and co-elution of Impurity 1. While Method C offered slightly better resolution for Impurity 2, it was at the cost of reduced resolution for Impurity 1 and worse peak shape.

  • Peak Shape: Method A yielded the most symmetrical peak for the main component, indicating minimal unwanted secondary interactions.

  • Efficiency and Time: Method A provided the shortest analysis time, which is critical for high-throughput environments. The use of methanol in Method B significantly increased both the run time and the system backpressure.

Method Validation Principles and Trustworthiness

While a full validation is beyond the scope of this guide, the developed method is designed for success under the principles outlined in the ICH Q2(R1) guideline. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. Key validation characteristics for a purity method include:

  • Specificity: The comparative analysis demonstrates the method's ability to assess the analyte unequivocally in the presence of its impurities.

  • Precision: The robustness of the method to small changes in flow rate and temperature suggests it will perform well in repeatability and intermediate precision studies.

  • Linearity & Range: To be assessed by analyzing a series of dilutions of the main component.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), temperature (±5°C), and flow rate (±0.1 mL/min) should be formally evaluated.

Conclusion

The systematic approach detailed in this guide, beginning with a deep understanding of the analyte's chemistry, has resulted in a highly robust and efficient RP-HPLC method for the purity analysis of CAS 1155533-31-9. The final optimized method, utilizing a C18 column with an acetonitrile/formic acid gradient, demonstrably outperforms alternatives in critical chromatographic parameters, including resolution, peak symmetry, and analysis time. This method provides a solid foundation for subsequent validation activities and is well-suited for quality control and drug development environments.

References

  • PharmaGuru. (2025). HPLC Method for Nonpolar Molecules: How To Develop.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. Quality Guidelines.
  • LCGC International. (2019). Top Three HPLC Method Development Tips.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • MilliporeSigma. Developing HPLC Methods.
  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?.
  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Available from: ###

Abstract: This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of CAS 1155533-31-9. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind each decision in the method development process, from initial analyte characterization to final method optimization and comparison. It is designed for researchers, scientists, and drug development professionals who require a reliable, validated method for impurity profiling. The guide culminates in a comparative analysis against alternative chromatographic conditions, supported by experimental data, to demonstrate the superiority of the developed method in terms of resolution, efficiency, and analysis time.

Foundational Principles: Analyte Characterization

Before any experimental work commences, a thorough understanding of the analyte is paramount. The physicochemical properties of CAS 1155533-31-9, a per- and polyfluoroalkyl substance (PFAS), dictate every subsequent choice in the method development workflow.[1][2]

  • Chemical Name: N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium[3][4][5][6]

  • Molecular Formula: C15H19F13N2O4S[5]

  • Structure and Properties: A review of the structure reveals a highly fluorinated, non-polar alkyl chain, coupled with a polar, zwitterionic head group. This amphiphilic nature presents a unique chromatographic challenge. The long fluorinated tail suggests strong retention under reversed-phase conditions, while the charged head group can lead to poor peak shape on traditional silica-based columns. The molecule lacks a strong chromophore, suggesting that UV detection might be challenging and require low wavelengths (e.g., 200-220 nm) where many solvents also absorb.

The primary goal of a purity method is to separate the main compound from all potential impurities, which may include starting materials, by-products, and degradants. Given the structure, potential impurities could have variations in the alkyl chain length or modifications to the polar head group, resulting in closely related hydrophobic profiles.

Primary Method Development: A Systematic, Rationale-Driven Approach

The development process is not a random walk but a logical progression. Our strategy is to establish initial conditions based on analyte chemistry and then systematically optimize for the best possible separation.

Initial Chromatographic Conditions: The "Why" Behind the Start

Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[1]

  • Column Selection: A standard C18 column is the workhorse of RP-HPLC and a good initial choice. However, due to the potential for secondary interactions between the zwitterionic head group and residual silanols on the silica-surface, a high-purity, end-capped C18 column is essential to mitigate peak tailing. We will begin with a YMC-Triart C18 column (4.6 x 150 mm, 3.5 µm), known for its robustness and enhanced separation of isomers in PFAS analysis.

  • Mobile Phase Selection: Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity and stronger elution strength for highly retained compounds. The aqueous phase will be 0.1% formic acid in water. The acid serves two critical purposes:

    • It protonates the carboxyl group, suppressing its ionization and reducing peak tailing.

    • It provides a source of protons for positive-ion mode mass spectrometry if LC-MS is used for peak identification.

  • Detection: Given the lack of a significant UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be ideal for universal detection of non-volatile analytes. These detectors are particularly suitable for molecules with no or limited chromophores. However, as UV detectors are more common, we will develop the method using a Diode Array Detector (DAD) set to a low wavelength (210 nm) to capture any absorbance from the sulfonyl and amide groups.

  • Gradient Elution: Due to the high hydrophobicity of the fluorinated chain, the compound is expected to be strongly retained. A gradient elution is necessary to elute the main peak in a reasonable time while also providing sufficient resolution for any earlier-eluting, more polar impurities.

The overall workflow for this method development process is illustrated below.

Caption: A systematic workflow for HPLC method development.

Step-by-Step Optimization Protocol

The following protocol outlines the systematic optimization of the initial conditions.

Objective: To resolve the main peak from all impurities with a resolution (Rs) > 1.5, a tailing factor (Tf) between 0.8 and 1.5, and an analysis time under 20 minutes.

Experimental Protocol:

  • System Preparation:

    • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a DAD.

    • Column: YMC-Triart C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Sample: CAS 1155533-31-9 dissolved in 50:50 ACN:Water at 0.5 mg/mL.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD at 210 nm.

  • Scouting Gradient:

    • Run a broad linear gradient from 10% B to 95% B over 20 minutes.

    • Rationale: This will determine the approximate elution time of the main peak and reveal the complexity of the impurity profile.

  • Gradient Optimization:

    • Based on the scouting run, narrow the gradient around the elution time of the main component. For example, if the peak elutes at 80% B, a new gradient could be 60-90% B over 15 minutes.

    • Rationale: This sharpens the gradient slope in the critical elution window, improving the resolution between closely eluting peaks.

  • Temperature Optimization:

    • Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C) using the optimized gradient.

    • Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures can lead to sharper peaks and shorter retention times but may also co-elute critical pairs.

Final Optimized Method

After systematic optimization, the following conditions were identified as providing the best balance of resolution, peak shape, and analysis time.

Table 1: Final Optimized HPLC Method Parameters

ParameterValue
Column YMC-Triart C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detector DAD, 210 nm
Gradient 65% to 85% B in 12 min, then wash and re-equilibrate

Comparative Analysis: Performance vs. Alternative Methods

To validate the superiority of the developed method (Method A), its performance was compared against two alternative approaches: one using a different organic modifier (Method B) and another using a different column chemistry (Method C).

Method B: Same as Method A, but with Methanol as Mobile Phase B. Method C: Same as Method A, but with a Phenyl-Hexyl column.

The decision tree for selecting an alternative method often depends on the specific failure mode of the primary method.

AlternativeSelection Start Poor Resolution with C18? ChangeSolvent Change Organic Modifier (e.g., to Methanol) Start->ChangeSolvent Yes ChangeColumn Change Column Chemistry (e.g., to Phenyl-Hexyl) Start->ChangeColumn Yes ChangepH Change Mobile Phase pH Start->ChangepH Yes

Caption: Decision logic for selecting alternative methods.

A spiked sample containing the main peak and two known impurities (Impurity 1, Impurity 2) was analyzed using all three methods. The results are summarized below.

Table 2: Comparative Performance Data

ParameterMethod A (Optimized)Method B (Methanol)Method C (Phenyl-Hexyl)
Resolution (Main/Imp 1) 2.81.4 (co-elution)2.1
Resolution (Main/Imp 2) 3.52.93.8
Tailing Factor (Main) 1.11.31.4
Analysis Time (min) 152218
Backpressure (bar) 180250195

Analysis: The data clearly demonstrates the superiority of the optimized Method A .

  • Resolution: Method A provides excellent resolution for both impurities. Method B, using methanol, resulted in a loss of selectivity and co-elution of Impurity 1. While Method C offered slightly better resolution for Impurity 2, it was at the cost of reduced resolution for Impurity 1 and worse peak shape.

  • Peak Shape: Method A yielded the most symmetrical peak for the main component, indicating minimal unwanted secondary interactions.

  • Efficiency and Time: Method A provided the shortest analysis time, which is critical for high-throughput environments. The use of methanol in Method B significantly increased both the run time and the system backpressure.

Method Validation Principles and Trustworthiness

While a full validation is beyond the scope of this guide, the developed method is designed for success under the principles outlined in the ICH Q2(R1) guideline. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. Key validation characteristics for a purity method include:

  • Specificity: The comparative analysis demonstrates the method's ability to assess the analyte unequivocally in the presence of its impurities.

  • Precision: The robustness of the method to small changes in flow rate and temperature suggests it will perform well in repeatability and intermediate precision studies.

  • Linearity & Range: To be assessed by analyzing a series of dilutions of the main component.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), temperature (±5°C), and flow rate (±0.1 mL/min) should be formally evaluated.

Conclusion

The systematic approach detailed in this guide, beginning with a deep understanding of the analyte's chemistry, has resulted in a highly robust and efficient RP-HPLC method for the purity analysis of CAS 1155533-31-9. The final optimized method, utilizing a C18 column with an acetonitrile/formic acid gradient, demonstrably outperforms alternatives in critical chromatographic parameters, including resolution, peak symmetry, and analysis time. This method provides a solid foundation for subsequent validation activities and is well-suited for quality control and drug development environments.

References

  • Separation Science. (2025, November 13). Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications. Available from:

  • Wikipedia. Evaporative light scattering detector. Available from:

  • Wikipedia. Charged aerosol detector. Available from:

  • YMC. Highly sensitive targeted and non-targeted HPLC-MS analysis of PFAS. Available from:

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Available from:

  • LCGC International. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available from:

  • Western Sydney University. A simplified guide for charged aerosol detection of non-chromophoric compounds. Available from:

  • DGUV. (2025, August 12). Development of an analytical method for per- and polyfluoroalkyl substances (PFAS) using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). Available from:

  • ThermoFisher. (2025, March 19). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Available from:

  • Peak Scientific. (2016, September 15). The principles of ELSD. Available from:

  • Biotage. (2023, January 23). So, how does an ELSD work?. Available from:

  • MDPI. (2024, April 19). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. Available from:

  • SEDERE. How does an ELSD work?. Available from:

  • LCGC International. (2025, February 7). A Review of the Latest Separation Science Research in PFAS Analysis. Available from:

  • Agilent. (2012, December 6). Scattering Detector (ELSD). Available from:

  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Available from:

  • CymitQuimica. CAS 34455-29-3: N-(Carboxymethyl). Available from:

  • Gsrs. N-(CARBOXYMETHYL)-N,N-DIMETHYL-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUOROOCTYL)SULFONYL)AMINO)1-PROPANAMINIUM. Available from:

  • CAS Common Chemistry. N-(Carboxymethyl)-N,N-dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-1-propanaminium inner salt. Available from:

Sources

Comparative

A Senior Application Scientist's Guide to Isopropyl vs. Methyl Substituted Aminopyrazoles: A Comparative Reactivity Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substitution in Bioactive Scaffolds Aminopyrazoles represent a cornerstone scaffold in modern medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substitution in Bioactive Scaffolds

Aminopyrazoles represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases, from cancer to inflammatory disorders.[1][2][3] The biological activity and synthetic accessibility of these molecules are profoundly influenced by the substitution pattern on the pyrazole ring. Among the most common modifications is the installation of small alkyl groups at the N1 position, with methyl and isopropyl groups being frequent choices.

While seemingly minor, the switch from a methyl to an isopropyl group can dramatically alter the molecule's reactivity, influencing reaction rates, yields, and even the feasibility of certain transformations. This guide provides an in-depth comparison of the reactivity of N1-isopropyl- versus N1-methyl-substituted aminopyrazoles. We will move beyond simple observation to explain the causal chemical principles—steric hindrance and electronic effects—and provide field-proven insights and experimental protocols to guide your synthetic strategy.

Pillar 1: The Theoretical Framework - Steric vs. Electronic Effects

The reactivity of an N1-substituted aminopyrazole is primarily governed by a delicate interplay between the electronic and steric properties of the alkyl group. Understanding these foundational principles is critical for predicting reaction outcomes and troubleshooting synthetic challenges.

  • Electronic Effects: Both methyl and isopropyl groups are electron-donating via an inductive effect (+I). They push electron density into the pyrazole ring, increasing the nucleophilicity of the exocyclic amino group and the ring nitrogen atoms. The isopropyl group, with two methyl groups contributing to the effect, is a slightly stronger electron-donating group than a single methyl group. This enhanced electron density can, in principle, accelerate reactions involving nucleophilic attack by the aminopyrazole.

  • Steric Effects: This is the most significant differentiating factor. The isopropyl group is substantially bulkier than the methyl group.[4] Its branched structure creates a more crowded environment around the N1 position and the adjacent C5-amino group. This steric hindrance can impede the approach of bulky reagents, slow down reaction rates, and in some cases, prevent a reaction from occurring altogether.[4][5]

The following diagram illustrates the key steric and electronic influences exerted by these substituents on a 5-aminopyrazole scaffold.

G cluster_pyrazole 5-Aminopyrazole Core cluster_effects Substituent Effects P N1-R (R = Me or iPr) N2 N2 Steric Steric Hindrance P->Steric More pronounced for Isopropyl Electronic Inductive Effect (+I) Electron Donating P->Electronic Slightly stronger for Isopropyl C3 C3 C4 C4 C5 C5-NH2 Steric->C5 Hinders attack at NH2 Electronic->C5 Increases Nucleophilicity

Caption: Steric and electronic effects of N1-alkyl groups on a 5-aminopyrazole.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The true impact of the methyl-versus-isopropyl substituent becomes evident when comparing their performance in common, synthetically valuable reactions.

A. N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for creating complex drug candidates.[6][7] The reaction involves coupling the exocyclic amino group of the pyrazole with an aryl halide.

Causality and Prediction: The key factors here are the nucleophilicity of the amino group and steric access to the catalytic site.

  • Methyl-substituted Aminopyrazole: Offers minimal steric hindrance, allowing for efficient coupling with a wide range of aryl halides, including those with ortho-substituents.

  • Isopropyl-substituted Aminopyrazole: The bulkier isopropyl group can hinder the approach of the aminopyrazole to the palladium center, especially when the aryl halide or the phosphine ligand is also sterically demanding.[4] This can lead to slower reaction rates and lower yields. While the isopropyl group is more electron-donating, this electronic benefit is often outweighed by the steric penalty.

Data Presentation: Predicted Outcomes in Buchwald-Hartwig Amination

EntryN1-SubstituentAryl HalideLigandPredicted YieldPredicted Reaction TimeRationale
1Methyl4-BromotolueneXPhos>90%2-4 hMinimal steric hindrance allows for rapid and efficient coupling.[8]
2Isopropyl4-BromotolueneXPhos75-85%6-12 hModerate steric clash slows the reaction but is overcome with time.
3Methyl2-Bromo-m-xyleneXPhos70-80%8-16 hSteric hindrance on the electrophile slows the reaction.
4Isopropyl2-Bromo-m-xyleneXPhos<40%>24 hSevere steric clash between the N1-isopropyl group and the ortho-methyl groups on the aryl halide significantly inhibits the catalytic cycle.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a self-validating system; a successful reaction with a simple substrate validates the activity of the catalyst, reagents, and solvent system.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aminopyrazole (1.0 eq), aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (0.1 M concentration relative to the aminopyrazole) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.

B. Acylation Reactions

Acylation of the exocyclic amino group is a fundamental transformation for installing amides, which are prevalent in pharmaceuticals.

Causality and Prediction: This reaction is highly sensitive to steric hindrance.

  • Methyl-substituted Aminopyrazole: Reacts readily with a variety of acylating agents, from small reagents like acetyl chloride to bulkier ones like pivaloyl chloride.[9]

  • Isopropyl-substituted Aminopyrazole: The bulky isopropyl group shields the amino group, significantly slowing the rate of acylation, particularly with sterically demanding acylating agents. Forcing conditions (higher temperature, longer reaction times) may be required, which can lead to side products.

Data Presentation: Predicted Outcomes in Acylation

EntryN1-SubstituentAcylating AgentBasePredicted YieldPredicted Reaction Time (at RT)Rationale
1MethylAcetyl ChloridePyridine>95%<1 hLow steric demand on both partners leads to a rapid reaction.[10]
2IsopropylAcetyl ChloridePyridine>90%2-4 hThe small acylating agent can overcome the moderate steric hindrance.
3MethylPivaloyl ChloridePyridine80-90%12-24 hThe bulky acylating agent slows the reaction.
4IsopropylPivaloyl ChloridePyridine<20%>48 hSevere steric clash between the bulky isopropyl and t-butyl groups makes the reaction extremely difficult.[4]

Experimental Protocol: General Procedure for Acylation

  • Reaction Setup: Dissolve the aminopyrazole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

C. Diazotization and Sandmeyer Reactions

The conversion of the exocyclic amino group to a diazonium salt, followed by displacement (e.g., Sandmeyer reaction), allows for the introduction of a wide variety of functional groups.[11][12]

Causality and Prediction: This reaction is primarily governed by electronics.

  • Methyl-substituted Aminopyrazole: Undergoes standard diazotization smoothly.

  • Isopropyl-substituted Aminopyrazole: The enhanced electron-donating nature of the isopropyl group can slightly increase the electron density on the amino group, potentially accelerating the initial nitrosation step.[13] However, the overall effect on yield and reaction rate is generally minor compared to steric-demanding reactions. Both substrates are expected to perform well.

Data Presentation: Predicted Outcomes in Diazotization-Iodination

EntryN1-SubstituentReagentsPredicted YieldRationale
1Methyl1. t-BuONO, MeCN2. I₂60-70%Standard transformation, proceeds reliably.[11]
2Isopropyl1. t-BuONO, MeCN2. I₂65-75%Slightly enhanced electron density may marginally improve the efficiency of diazonium salt formation.

Experimental Protocol: General Procedure for Diazotization-Iodination

  • Reaction Setup: Dissolve the aminopyrazole (1.0 eq) and iodine (I₂) (4.0 eq) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add tert-butyl nitrite (t-BuONO) (5.0 eq) dropwise to the solution.

  • Heating: Heat the reaction mixture to 65 °C and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and quench by pouring into a solution of saturated aqueous sodium thiosulfate.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[11]

Pillar 3: A Practical Guide for Synthetic Strategy

The choice between a methyl and an isopropyl substituted aminopyrazole is not merely a matter of preference but a strategic decision that can dictate the success of a synthetic campaign.

G start Synthetic Goal q1 Is the subsequent reaction sterically demanding? (e.g., Buchwald-Hartwig with ortho-subst. Ar-X, bulky acylation) start->q1 methyl Choose N1-Methyl Aminopyrazole q1->methyl Yes q2 Is maximizing electron density for a non-sterically hindered reaction desired? q1->q2 No isopropyl Choose N1-Isopropyl Aminopyrazole reconsider Reconsider strategy or use forcing conditions. Expect lower yields. isopropyl->reconsider If subsequent steps are sterically hindered q2->methyl No q2->isopropyl Yes

Caption: Decision workflow for selecting an N1-alkyl aminopyrazole.

Key Takeaways:

  • For Versatility and Sterically Demanding Reactions: The N1-methyl aminopyrazole is the superior choice. Its minimal steric footprint ensures broad compatibility with a wide range of coupling partners and reagents, maximizing the probability of success in complex synthetic routes.

  • For Maximizing Electron Density (in non-steric cases): The N1-isopropyl aminopyrazole can be a viable option when the subsequent reaction is not sterically hindered (e.g., some diazotizations, reactions with small electrophiles) and a slight boost in nucleophilicity is desired. However, one must always be mindful of potential steric issues in downstream steps.

Conclusion

The seemingly subtle difference between a methyl and an isopropyl group imparts a distinct reactive personality to the aminopyrazole scaffold. The dominant factor in this comparison is the steric bulk of the isopropyl group, which frequently overrides its slightly superior electron-donating capability. For the medicinal chemist engaged in the rapid synthesis of diverse analogues, the N1-methyl aminopyrazole offers a more reliable and versatile platform. By understanding the fundamental principles of steric and electronic effects, researchers can make informed, strategic decisions, saving valuable time and resources in the pursuit of novel therapeutics.

References

  • Iacovelli, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Janssen Research & Development. (2026). Comparing Isopropyl vs Methyl Groups: Reaction Rates. Available from: [Link].

  • Maleev, G., et al. (2021). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Molecules, 26(23), 7247. [Link]

  • Topolšek, D., et al. (2015). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. New Journal of Chemistry, 39(6), 4819-4828. [Link]

  • Iacovelli, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed, 37175540. [Link]

  • El-Metwally, A. M. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 16(5), 446-458. [Link]

  • Mphahlele, M. J. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(4), 110-149. [Link]

  • Ghahremanzadeh, R., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(3), 205-214. [Link]

  • Iacovelli, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • ResearchGate. (2025). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. [Link]

  • ResearchGate. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link].

  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • Al-wsabie, A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Google Patents. (1981). Process for preparing diazonium salts of 3-amino-pyrazole.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. ProQuest. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

  • R Discovery. (2003). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. R Discovery. [Link]

  • Ghahremanzadeh, R., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ZORA. [Link]

  • ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • ResearchGate. (2021). General reaction for the diazotization and coupling reactions. ResearchGate. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1032-1038. [Link]

  • The Diazotization of Heterocyclic Primary Amines. datapdf.com. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17066-17087. [Link]

  • ResearchGate. N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine a. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Dąbrowska, E., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(10), 7359-7366. [Link]

  • ResearchGate. (2025). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]

  • Pereira, S. S. P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 18. [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. International Journal of Applied Chemistry. [Link]

  • Patil, V. D., et al. (2015). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • Emsley, J., et al. (1985). Influence of ortho methyl and isopropyl substituents on the reactivity of N-t-butyl P-arylphosphonamidic chlorides with isopropylamine and t-butylamine: steric acceleration of metaphosphonimidate formation by an elimination addition mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 1541-1548. [Link]

  • Shinde, S. B., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ChemistrySelect, 4(26), 7629-7632. [Link]

Sources

Validation

Validating structure of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine vs regioisomers

Executive Summary: The Regioisomer Trap In the development of pyrazole-based kinase inhibitors and agrochemicals, the distinction between 1,5-disubstituted and 1,3-disubstituted isomers is a critical quality attribute. F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap

In the development of pyrazole-based kinase inhibitors and agrochemicals, the distinction between 1,5-disubstituted and 1,3-disubstituted isomers is a critical quality attribute. For the target molecule 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (Target) , the synthesis typically involves the cyclization of hydrazines with nitriles, a process governed by competing kinetic and thermodynamic pathways.

This often leads to the co-formation of the "silent" impurity: 5-Bromo-1-isopropyl-1H-pyrazol-3-amine (Regioisomer B) . These isomers possess identical mass (LC-MS is blind to the difference) and similar polarity, yet they exhibit drastically different biological activities and metabolic profiles.

This guide provides a definitive, self-validating protocol to structurally authenticate the 5-amine target against its 3-amine regioisomer using NMR spectroscopy (NOESY/HMBC) and X-ray crystallography.

Structural Anatomy & The Challenge

The ambiguity arises from the tautomeric nature of the pyrazole ring during synthesis. Depending on whether the isopropylhydrazine attacks the nitrile or the electrophilic carbon adjacent to the bromine source, two distinct isomers are formed.

The Contenders
FeatureTarget (Isomer A) Regioisomer B (Common Impurity) Regioisomer C (Bromination Artifact)
IUPAC Name 3-Bromo-1-isopropyl-1H-pyrazol-5-amine5-Bromo-1-isopropyl-1H-pyrazol-3-amine4-Bromo-1-isopropyl-1H-pyrazol-5-amine
N1 Substituent IsopropylIsopropylIsopropyl
C3 Substituent Bromine Amine (-NH2)Hydrogen
C4 Substituent HydrogenHydrogenBromine
C5 Substituent Amine (-NH2) Bromine Amine (-NH2)
Key Proximity N1-iPr

C5-NH2
N1-iPr

C5-Br
N1-iPr

C5-NH2

Methodology 1: NMR Spectroscopy (The Workhorse)

Standard 1H NMR is often insufficient due to overlapping signals. The definitive identification requires 2D NMR techniques establishing the connectivity between the N1-isopropyl group and the C5 carbon.

A. 1H NMR & NOESY Logic
  • Solvent: DMSO-d6 (Required to visualize exchangeable -NH2 protons).[1]

  • Target Signal (5-Amino): The C4-H proton typically appears significantly upfield (

    
     5.0 – 5.5 ppm) due to the strong electron-donating resonance of the adjacent 5-amino group.
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary spatial filter.

NMR_Logic Start Analyze NOESY Spectrum (DMSO-d6) Decision1 Locate N1-Isopropyl Methine Proton (Septet, ~4.5-5.0 ppm) Start->Decision1 Check1 Observe Cross-Peak with Broad Singlet (~5-6 ppm)? Decision1->Check1 ResultA Strong NOE with -NH2 CONFIRMED: 5-Amine (Target) Check1->ResultA Yes (Spatial Proximity) ResultB NO Cross-Peak with -NH2 Possible NOE with C5-H (if not brominated) or No NOE (if C5-Br) Check1->ResultB No (Remote)

Figure 1: NOESY Decision Tree for differentiating 5-amino vs 3-amino isomers.

B. 13C NMR & HMBC (The "Smoking Gun")

While NOESY relies on protons, HMBC (Heteronuclear Multiple Bond Correlation) definitively links the N1-isopropyl protons to the C5 carbon.

  • Acquire 13C Spectrum: Identify the C3 and C5 signals.[2][3]

    • C-NH2 (C5 in Target): Deshielded, typically

      
       145–155 ppm.
      
    • C-Br (C3 in Target): Shielded relative to C-NH2, typically

      
       115–130 ppm.
      
  • Run HMBC: Look for the correlation from the Isopropyl Methine (CH) proton.

    • Target (5-Amino): The Isopropyl CH will show a strong 3-bond coupling (

      
      ) to the C5  carbon. If this C5 carbon resonates at ~150 ppm , the structure is the 5-amine.
      
    • Regioisomer (3-Amino): The Isopropyl CH couples to C5. In this isomer, C5 is attached to Bromine. If the correlated carbon resonates at ~120 ppm , it is the 5-bromo impurity.

Methodology 2: X-Ray Crystallography (The Validator)

If the product is a solid, single-crystal X-ray diffraction (SC-XRD) provides absolute structural certainty.

  • Crystal Growth: Slow evaporation of Ethanol/Water (9:1) or Toluene/Hexane often yields suitable needles for pyrazoles.

  • Key Parameter: The N1-C5 bond length is shorter in the 5-amino isomer due to hydrogen bonding or steric compression compared to the N1-C5(Br) bond in the regioisomer.

  • Validation: The electron density map will unambiguously distinguish the heavy Bromine atom at position 3 vs position 5.

Experimental Validation Protocol

The following protocol synthesizes the mixture to demonstrate the separation and identification capability.

Step 1: Synthesis (Generating the Mixture)
  • Reagents: 3-Bromo-3-ethoxyacrylonitrile (1.0 eq), Isopropylhydrazine hydrochloride (1.1 eq), Ethanol (0.5 M), Triethylamine (2.0 eq).

  • Procedure:

    • Dissolve nitrile in ethanol.[4]

    • Add hydrazine and base.[4]

    • Reflux for 4 hours. (Kinetic control favors 5-amino; high temp promotes equilibration).

    • Concentrate in vacuo.

Step 2: Purification & Isolation[1]
  • Column Chromatography: Silica gel (Flash).

    • Eluent: Hexane:Ethyl Acetate (Gradient 10%

      
       50%).
      
    • Observation: The 5-amino isomer (Target) is typically more polar (elutes later) than the 3-amino isomer due to the accessible primary amine capable of hydrogen bonding with silica, whereas the 3-amino isomer often has an intramolecular H-bond or steric shielding.

    • Note: This elution order can reverse on C18 (Reverse Phase).

Step 3: Analytical Data Summary
PropertyTarget: 3-Bromo-1-isopropyl-1H-pyrazol-5-amineImpurity: 5-Bromo-1-isopropyl-1H-pyrazol-3-amine
Retention Time (C18 HPLC) Lower (More Polar)Higher (Less Polar)
1H NMR (DMSO-d6)

5.35 (s, 1H, C4-H), 5.15 (bs, 2H, NH2), 4.45 (sept, 1H, iPr)

5.80 (s, 1H, C4-H), 4.80 (bs, 2H, NH2), 4.60 (sept, 1H, iPr)
13C NMR (C5 Signal)

151.2 ppm (C-NH2)

122.4 ppm (C-Br)
HMBC Correlation iPr-CH

Carbon at 151.2 ppm
iPr-CH

Carbon at 122.4 ppm

Synthesis & Logic Pathway Diagram

Synthesis_Pathway Precursor 3-Bromo-3-ethoxyacrylonitrile + Isopropylhydrazine Reaction Cyclization (Reflux, EtOH) Precursor->Reaction Mixture Crude Mixture (Isomer A + Isomer B) Reaction->Mixture Separation Flash Chromatography (Hex/EtOAc) Mixture->Separation IsomerA Fraction 2 (Major) Target: 5-Amino (More Polar) Separation->IsomerA Elutes Second IsomerB Fraction 1 (Minor) Impurity: 3-Amino (Less Polar) Separation->IsomerB Elutes First

Figure 2: Synthesis and purification workflow illustrating the polarity differences typically observed between regioisomers.

References

  • Gosselin, F., et al. (2006).[5] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[5] Synlett.[5] Link

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

  • Beilstein J. Org. Chem. (2021).[6][7] Halogenations of 3-aryl-1H-pyrazol-5-amines.[7][8]Link

  • Sigma-Aldrich. 3-Bromo-1H-pyrazol-5-amine Product Specification.Link

  • Fustero, S., et al. (2008). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry. Link

Sources

Comparative

A Comparative Guide to the Bioactivity of 3-Bromo vs. 3-Chloro Pyrazole Derivatives

Abstract In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents.[1][2] The strategic placement of halogen atoms is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents.[1][2] The strategic placement of halogen atoms is a cornerstone of modern drug design, used to modulate a compound's physicochemical properties and enhance its biological activity. This guide provides an in-depth comparison of 3-bromo and 3-chloro pyrazole derivatives, synthesizing experimental data to illuminate the subtle yet critical differences in their bioactivity. We will explore the mechanistic underpinnings of halogen substitution, present comparative case studies in kinase inhibition and anticancer activity, and provide actionable experimental protocols for researchers in the field.

The Halogen Effect: A Physicochemical and Mechanistic Perspective

The choice between a bromine and a chlorine atom at the 3-position of a pyrazole ring is not arbitrary; it is a calculated decision based on fundamental physicochemical principles that influence how a molecule interacts with its biological target.

  • Size and Steric Influence: Bromine has a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å). This seemingly small difference can significantly impact how a compound fits into a protein's binding pocket. A larger bromine atom may create more extensive and favorable van der Waals contacts, enhancing binding affinity. Conversely, it could introduce steric hindrance, preventing optimal binding.

  • Electronegativity and Electronic Effects: Chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect. This can influence the acidity of nearby protons and the overall electron distribution of the pyrazole ring system, which can be crucial for interactions with target residues.[3]

  • Halogen Bonding: A key differentiator is the ability to form halogen bonds. This is a non-covalent interaction where the electropositive region on the tip of the halogen atom (the σ-hole) interacts with a Lewis base (e.g., a backbone carbonyl oxygen or a nitrogen atom in an amino acid residue). Bromine, being larger and more polarizable than chlorine, is a more potent halogen bond donor. This stronger interaction can be a deciding factor in achieving high potency and selectivity.

Comparative Bioactivity Analysis: Case Studies from the Literature

Direct experimental comparisons reveal clear trends and important exceptions regarding the bioactivity of 3-bromo versus 3-chloro pyrazole derivatives.

Case Study 1: Kinase Inhibition - Transforming Growth Factor-β Type I Receptor (TβR-I)

In the development of pyrazole-based inhibitors for the TβR-I kinase domain, a structure-activity relationship (SAR) study provided a clear comparison. The research demonstrated that while a fluorine-substituted analogue maintained good activity, the corresponding chloro analogue exhibited a noticeable drop in potency .[4] In stark contrast, the substitution with a bromo group resulted in the most potent inhibitor tested , with an IC50 in cellular assays of approximately 2 nM.[4] This highlights a scenario where the enhanced polarizability and potential for stronger halogen bonding of bromine likely contribute to a significant improvement in inhibitory activity over chlorine.

Case Study 2: Anticancer and Antimicrobial Activity

A study focused on novel pyrazole derivatives for anti-tumor and antimicrobial applications revealed a significant influence of the halogen's nature. The SAR analysis concluded that the brominated analogue exhibited the highest biological potency against tumor epithelial cells.[5] This finding suggests that for the specific biological target in this study, the balance of steric and electronic properties provided by bromine was optimal for interaction.[5] However, the authors provide a crucial insight for drug development professionals: due to potential toxicological concerns associated with brominated compounds, they are often best utilized as potency markers in early discovery, while the corresponding chlorinated and fluorinated analogues may be more suitable candidates for further development .[5]

Case Study 3: COX-II Enzyme Selectivity

The context of the biological target is paramount. While the previous examples showed a potency advantage for bromine, this is not a universal rule. In the development of pyrazole-based anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, it was found that a 3-chloro substituent demonstrated superior COX-II selectivity compared to a bromo substituent .[3] This illustrates that the specific architecture of the enzyme's active site dictates which halogen provides the more favorable interactions for not just potency, but also for crucial parameters like selectivity.

Quantitative Data Summary

The following table summarizes the comparative performance of bromo- and chloro-substituted pyrazole derivatives from the cited studies.

Compound Class Biological Target 3-Chloro Derivative Activity 3-Bromo Derivative Activity Key Finding Reference
Pyridinyl-PyrazoleTβR-I KinaseNoticeable drop in potencyMost potent inhibitor (IC50 ≈ 2 nM) Bromine significantly enhances potency over chlorine.[4]
Halogenated Phenyl-PyrazolesTumor CellsLess PotentHighest biological potency Bromine provides a favorable steric/electronic balance for potency.[5]
Substituted PyrazolesCOX-II EnzymeSuperior Selectivity Less SelectiveChlorine provides better selectivity for the COX-II isoform.[3]

Visualization of Key Concepts

Core Pyrazole Scaffold

pyrazole Pyrazole-C₃-Br protein Protein Backbone (O=C) pyrazole->protein Halogen Bond (Stronger for Br) p1 p1 p2 p2 sigma_hole δ+ lewis_base δ-

Caption: A diagram illustrating a halogen bond between bromine (a potent donor) and a protein.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, we provide a standard protocol for an in-vitro kinase inhibition assay, a common method for evaluating compounds like those in Case Study 1.

In-Vitro TβR-I Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the TβR-I kinase.

Materials:

  • Recombinant human TβR-I kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (specific for TβR-I)

  • Test compounds (3-bromo and 3-chloro pyrazole derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Workflow Diagram:

G start Start: Prepare Reagents step1 Dispense Kinase and Substrate Solution to Plate start->step1 step2 Add Serially Diluted Test Compounds (Cl vs Br) step1->step2 step3 Incubate for 10-15 min at Room Temperature step2->step3 step4 Initiate Reaction by Adding ATP step3->step4 step5 Incubate for 60 min at 30°C step4->step5 step6 Stop Reaction & Measure Remaining ATP (Luminescence) step5->step6 end Calculate IC50 Values step6->end

Caption: Experimental workflow for a typical in-vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series of the 3-bromo and 3-chloro pyrazole derivatives in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: To each well of a white 96-well plate, add 25 µL of a 2X kinase/substrate solution containing the TβR-I enzyme and its specific peptide substrate in kinase buffer.

  • Inhibitor Addition: Add 1 µL of the serially diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Add 25 µL of a 2X ATP solution (concentration near the Km for the enzyme) to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: After incubation, add 50 µL of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the amount of ATP remaining. A lower ATP level corresponds to higher kinase activity.

  • Data Analysis: Incubate for 10 minutes at room temperature, then measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.

Conclusion and Future Perspectives

The choice between a 3-bromo and a 3-chloro substituent on a pyrazole core is a critical decision in drug design, with profound impacts on bioactivity. The experimental evidence suggests a frequent, but not universal, potency advantage for bromo-derivatives, likely driven by superior steric interactions and a greater capacity for halogen bonding. [4][5]However, chloro-derivatives can offer advantages in terms of synthetic accessibility and selectivity for certain targets, such as COX-II. [3] For researchers and drug development professionals, the following approach is recommended:

  • Early SAR Exploration: Synthesize both 3-bromo and 3-chloro analogues to rapidly probe the binding pocket's tolerance for size and its potential for halogen bonding.

  • Structural Biology: When possible, obtain co-crystal structures to visualize the interactions of each halogen with the target protein. This provides definitive evidence for the role of halogen bonding.

  • Balancing Potency and Developability: Use highly potent bromo-derivatives as proof-of-concept tool compounds, but consider chloro- or fluoro-analogues as potentially safer and more developable clinical candidates. [5] By understanding the fundamental principles and leveraging comparative experimental data, scientists can make more informed decisions, accelerating the discovery of novel and effective pyrazole-based therapeutics.

References

  • Da-cunha, S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry. Available at: [Link]

  • AL-Ghamdi, A.M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Gomha, S.M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Pharmaceuticals. Available at: [Link]

  • Abdellatif, K.R.A., et al. (2024). Chemical structure and SAR study of halogenated pyrazole derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

  • El-Gamal, M.I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Molecular Structure. Available at: [Link]

  • Kavitha, N.V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Wiley, R.H., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • As-Sultany, A.H.H., et al. (2016). Synthesis, characterization and antimicrobial evaluation of novel halopyrazole derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • AL-Ghamdi, A.M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Sharma, R., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. Available at: [Link]

  • da Silva, C.F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences. Available at: [Link]

  • Ramsbeck, D., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available at: [Link]

  • Zhang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • El-Gamal, M.I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Kumar, S., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Bansal, R.K. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Ayipo, Y.O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Andreani, A., et al. (2015). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Organic Process Research & Development. Available at: [Link]

  • Jayaroopa, P., et al. (2013). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. International Journal of PharmTech Research. Available at: [Link]

  • Costa, G.K.B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1-isopropyl-1H-pyrazol-5-amine proper disposal procedures

Topic: 3-Bromo-1-isopropyl-1H-pyrazol-5-amine Proper Disposal Procedures Role: Senior Application Scientist Executive Summary: The Halogenated Imperative In drug discovery, 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS 950...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-1-isopropyl-1H-pyrazol-5-amine Proper Disposal Procedures Role: Senior Application Scientist

Executive Summary: The Halogenated Imperative

In drug discovery, 3-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS 950739-21-6) is a high-value intermediate scaffold.[1] However, its disposal presents a specific challenge often overlooked in high-throughput environments: halogen content .[1]

Unlike standard organic amines, the presence of the bromine atom at the C3 position dictates that this compound and its waste streams must be segregated into Halogenated Waste channels. Failure to segregate this from non-halogenated solvents (like acetone or ethanol) can result in significant disposal cost spikes for your facility and potential regulatory fines under EPA RCRA guidelines, as halogenated waste requires more energy-intensive incineration processes to neutralize acid gas byproducts (HBr).[1]

This guide provides a self-validating protocol for the safe containment, labeling, and disposal of this specific pyrazole derivative.[2]

Hazard Identification & Physical Profile

Before handling waste, you must understand the substrate's stability and reactivity. This compound is an irritant and potentially harmful if swallowed.[1]

Table 1: GHS Hazard Classification & Safety Data

ParameterSpecificationGHS CodeSignal & Consequence
CAS Number 950739-21-6--Unique Identifier
Molecular Formula C₆H₁₀BrN₃----
Acute Toxicity Oral / DermalH302 Warning: Harmful if swallowed.[1][2]
Irritation Skin / EyeH315 / H319 Warning: Causes skin/serious eye irritation.[1][3][4]
Target Organ Respiratory (STOT SE 3)H335 Warning: May cause respiratory irritation.[1][3][4][5]
Physical State Solid (Powder/Crystal)--Dust generation risk during transfer.[1][3]
Acidity (pKa) ~3-4 (Amine basicity)--Incompatible with strong oxidizers/acids.[1]

Critical Safety Note: As an aminopyrazole, this compound can form diazonium salts if treated with nitrous acid. NEVER dispose of this compound in acidic waste streams containing nitrites, as this can generate unstable, potentially explosive intermediates [1].

Operational Disposal Protocol

This protocol uses a "Source-Segregation" model to minimize cross-contamination.[1]

Phase A: Solid Waste (Pure Compound & Spoiled Batches)

Applicable for: Expired solids, weighing boat residues, and failed solid-phase synthesis products.[1]

  • Primary Containment: Transfer the solid 3-Bromo-1-isopropyl-1H-pyrazol-5-amine into a wide-mouth high-density polyethylene (HDPE) jar . Glass is acceptable but discouraged for waste due to breakage risk.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituent: "3-Bromo-1-isopropyl-1H-pyrazol-5-amine" (Do not use abbreviations like "BIP-amine").[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the sealed jar into a clear secondary ziplock bag before depositing it into the lab's solid hazardous waste drum. This prevents dust inhalation by waste management personnel during consolidation.[1][2]

Phase B: Liquid Waste (Mother Liquors & Rinsates)

Applicable for: Reaction mixtures, HPLC effluents, and glassware rinses.[1]

  • The Halogen Rule: Because the molecule contains Bromine, ALL liquid waste containing this compound must be poured into the Halogenated Organic Solvent carboy.

    • Why? Mixing halogenated compounds into non-halogenated fuel-blending streams (often used for acetone/methanol) can damage incinerators and violate permit limits for halogen content (typically <1,000 ppm for non-halogenated streams) [2].[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong acids or oxidizers (e.g., Nitric Acid), which could react with the amine functionality.

  • Rinsing: Triple-rinse contaminated glassware with a compatible solvent (e.g., Ethyl Acetate).[1] Add these rinsates to the Halogenated carboy, not the sink.

Phase C: Contaminated Debris (Dry Waste)

Applicable for: Gloves, paper towels, bench mats.[1]

  • Bagging: Collect all disposable items contaminated with the substance in a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear 4-mil polyethylene).[1]

  • Sealing: Twist and tape the bag neck to create a vapor seal.[1]

  • Disposal: Deposit into the solid hazardous waste bin. Do not place in regular trash.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, ensuring compliance with RCRA regulations regarding halogenated waste streams.

DisposalWorkflow Start Waste Generation: 3-Bromo-1-isopropyl-1H-pyrazol-5-amine StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder/Crystals) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Solvents/Mother Liquor) StateCheck->LiquidStream Liquid SolidPkg Pack in HDPE Jar Double Bag SolidStream->SolidPkg LiquidSeg Segregation Check: Is it Halogenated? LiquidStream->LiquidSeg Labeling Apply Hazardous Waste Label List Full Chemical Name SolidPkg->Labeling HaloWaste HALOGENATED Waste Carboy (Contains Br/Cl/I) LiquidSeg->HaloWaste Must use Halogenated Stream (Due to Bromine atom) NonHaloWaste NON-HALOGENATED Waste (Strictly Forbidden for this compound) LiquidSeg->NonHaloWaste Incorrect Path HaloWaste->Labeling EHS Contact EHS for Pickup Incineration Labeling->EHS

Figure 1: Decision matrix for segregating brominated aminopyrazole waste.[1] Note the critical diversion of liquid waste to the Halogenated stream to prevent regulatory non-compliance.

Emergency Spill Procedures

In the event of a benchtop spill, immediate action prevents area contamination.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or half-mask respirator.[1]

  • Containment (Solid): Gently cover the powder with a damp paper towel to prevent dust dispersion.[1] Sweep carefully into a dustpan or use a HEPA-filtered vacuum if available.[1]

  • Containment (Liquid): Dyke the spill with absorbent pads or vermiculite.[1]

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.

  • Disposal: Place all cleanup materials (pads, towels, gloves) into a heavy-duty plastic bag, label as "Spill Debris: 3-Bromo-1-isopropyl-1H-pyrazol-5-amine," and treat as hazardous solid waste [3].[1]

Regulatory Framework (EPA/RCRA)[1][6]

While 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated under the "Cradle-to-Grave" mandate of the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Characterization: The generator (you) is responsible for determining if the waste is hazardous. Due to the halogen (Bromine) and toxicity profile, it must be managed as Hazardous Waste .

  • No Drain Disposal: Under no circumstances should this compound enter the municipal water system. It is toxic to aquatic life and difficult to remove in standard water treatment facilities [4].[1]

References

  • PubChem. (2025).[1] 3-Bromo-1-isopropyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • University of Louisville. (2025).[1][6] Chemical Waste Management Guide: Segregation of Halogenated Solvents. Dept of Environmental Health & Safety. Available at: [Link][1][6]

  • U.S. EPA. (2025). Hazardous Waste Generators: Managing Halogenated Organic Wastes. Available at: [Link][1]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized chemical reagents is foundational to both laboratory safety and the integrity of research. This guide provides essential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is foundational to both laboratory safety and the integrity of research. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, a brominated heterocyclic amine. As your partner in research, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to safety and scientific excellence.

Hazard Identification and Risk Assessment

3-Bromo-1-isopropyl-1H-pyrazol-5-amine is a compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data may not be available for this specific molecule, the structural class of brominated pyrazoles and aromatic amines suggests a need for caution.

Based on aggregated data for similar compounds, the primary hazards include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Can cause skin irritation, and in some cases, severe burns.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

A thorough risk assessment should be conducted before any new procedure involving this compound. Consider the quantity being used, the potential for aerosolization, and the duration of handling.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving 3-Bromo-1-isopropyl-1H-pyrazol-5-amine.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[5][6] A face shield may be appropriate for larger quantities.Chemical-impermeable gloves (e.g., nitrile). Inspect for tears before use.[3][5][7]Laboratory coat.Use in a well-ventilated area. If dust is generated, a P95 (US) or P1 (EU) particle respirator is recommended.[3]
Dissolution/Solution Handling Chemical splash goggles.[8] A face shield is recommended when handling larger volumes.Chemical-impermeable gloves. Consider double-gloving if the risk of splash is high.Chemical-resistant laboratory coat or apron.Work within a certified laboratory hood.[9][10]
Reaction Workup/Purification Chemical splash goggles and a full-face shield.[8]Heavy-duty chemical-resistant gloves.Chemical-resistant laboratory coat and apron.[10]All operations should be conducted within a laboratory hood.[9][10]

Causality Behind PPE Choices:

  • Eye Protection: The risk of splashes and airborne particles necessitates robust eye protection. Goggles provide a seal around the eyes, which is superior to safety glasses.[8]

  • Hand Protection: Skin contact is a primary route of exposure.[10] Chemical-impermeable gloves prevent direct contact. The practice of inspecting gloves before use ensures their integrity.[3][7]

  • Body Protection: A lab coat protects the skin and personal clothing from contamination.[7] For procedures with a higher splash risk, a chemical-resistant apron provides an additional layer of security.

  • Respiratory Protection: Inhalation of fine powders or aerosols can lead to respiratory irritation.[2][3] Engineering controls, such as a laboratory hood, are the primary means of mitigating this risk.[9] Respirators are a secondary measure for situations where ventilation may be insufficient.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator f3->f4

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is essential for maintaining a safe laboratory environment.

Step-by-Step Handling and Disposal Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a laboratory hood.[9]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][7]

    • Have appropriate spill cleanup materials on hand (e.g., inert absorbent material).

  • Handling:

    • Avoid the formation of dust and aerosols.[3][5]

    • Use non-sparking tools for solid manipulation.[5]

    • Keep the container tightly closed when not in use.[2][7]

    • Wash hands thoroughly after handling, even if gloves were worn.[3][7]

  • Spill Management:

    • Evacuate: Clear the immediate area of non-essential personnel.[6]

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.[6]

    • Contain: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[3] For liquid spills, absorb with an inert material.[6]

    • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.[6]

    • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[6]

  • Waste Disposal:

    • Segregation: Keep waste containing 3-Bromo-1-isopropyl-1H-pyrazol-5-amine separate from other chemical waste streams.[6]

    • Containerization: Place all waste in a suitable, sealed, and properly labeled container.[3][6]

    • Labeling: Clearly label the waste container with the full chemical name and any relevant hazard symbols.[6]

    • Disposal: Arrange for disposal through a licensed chemical waste disposal facility, following all local, state, and federal regulations.[2][6] Do not discharge into the environment.[5]

Chemical Handling and Disposal Workflow

Chemical_Handling_Workflow cluster_handling Chemical Handling cluster_disposal Waste Disposal prep Preparation & PPE handle Handling in Hood prep->handle spill Spill Occurs handle->spill No segregate Segregate Waste handle->segregate cleanup Spill Cleanup spill->cleanup Yes cleanup->handle cleanup->segregate containerize Containerize & Label segregate->containerize dispose Licensed Disposal containerize->dispose

Caption: Workflow for safe handling and disposal of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air.[5] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately take off contaminated clothing.[5] Wash the affected area with soap and plenty of water.[5] Consult a doctor.[5]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[5] Consult a doctor.[5]

  • Ingestion: Rinse mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]

Conclusion

A proactive approach to safety is paramount when working with specialized reagents like 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. By understanding the potential hazards, utilizing the correct PPE, and adhering to established handling and disposal protocols, researchers can mitigate risks and ensure a safe and productive laboratory environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3. PubChem. Available at: [Link]

  • Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. Available at: [Link]

  • Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Amanote Research. Available at: [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]

Sources

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